2-Chloro-p-xylene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60148. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1,4-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl/c1-6-3-4-7(2)8(9)5-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNRNQGTVRTDPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26283-41-0 | |
| Record name | Poly(chloro-p-xylene) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26283-41-0 | |
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DSSTOX Substance ID |
DTXSID9059125 | |
| Record name | Benzene, 2-chloro-1,4-dimethyl- | |
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Molecular Weight |
140.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95-72-7, 57030-73-6 | |
| Record name | Chloro-p-xylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Chloro-p-xylene | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Xylene, monochloro derivative | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-p-xylene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60148 | |
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| Record name | Benzene, 2-chloro-1,4-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 2-chloro-1,4-dimethyl- | |
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| Record name | 2-chloro-p-xylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.223 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | p-xylene, monochloro derivative | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.006 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLORO-P-XYLENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y9K758WLV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Chloro-p-xylene from p-Xylene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 2-chloro-p-xylene from p-xylene. Chlorinated p-xylenes are valuable intermediates in the manufacturing of pharmaceuticals, pesticides, dyes, and other fine chemicals.[1] This document details the prevalent methodologies, including direct chlorination and electrochemical synthesis, presenting key quantitative data, detailed experimental protocols, and visual representations of the processes to facilitate understanding and replication in a laboratory setting.
Introduction to Synthetic Strategies
The synthesis of this compound from p-xylene primarily involves the electrophilic substitution of a chlorine atom onto the aromatic ring. The methyl groups of p-xylene are ortho-, para-directing activators. Since the para positions are occupied by the methyl groups, the incoming electrophile is directed to the ortho positions, resulting in the formation of this compound. The principal methods to achieve this transformation are direct chlorination using a catalyst and electrochemical chlorination.
Direct Chlorination of p-Xylene
Direct chlorination is a conventional method for the synthesis of this compound. This process typically involves the reaction of p-xylene with chlorine gas in the presence of a Lewis acid catalyst.
Reaction Mechanism and Selectivity
The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst, commonly ferric chloride (FeCl₃) or antimony pentachloride (SbCl₅), polarizes the chlorine molecule, generating a more potent electrophile that attacks the electron-rich aromatic ring of p-xylene.
While the primary product is this compound, the reaction can also yield other isomers and more highly chlorinated byproducts, such as 2,5-dichloro-p-xylene and 2,3-dichloro-p-xylene.[2] Reaction conditions must be carefully controlled to maximize the yield of the desired monochlorinated product.
Quantitative Data for Direct Chlorination
The following table summarizes typical reaction conditions and outcomes for the direct chlorination of p-xylene.
| Catalyst | Co-catalyst/Solvent | Temperature (°C) | Molar Ratio (Cl₂:p-xylene) | Product Distribution | Reference |
| Ferric Chloride (FeCl₃) | Perchloroethylene | 60-120 | 7-10 (for hexachloro-p-xylene) | Primarily higher chlorinated products | |
| Ferric Chloride (FeCl₃) | Organic sulfur compounds | Not specified | ~2:1 (for dichloro-p-xylene) | This compound (0-6%), 2,5-dichloro-p-xylene (65-80%), 2,3-dichloro-p-xylene (3-20%) | [2] |
| Lewis Acid (e.g., FeCl₃, SbCl₅) | Thianthrene compounds | -20 to 110 | Not specified | Directed synthesis of specific chloro-xylene isomers | [3] |
Experimental Protocol for Direct Chlorination (Representative)
This protocol is a representative example based on general procedures for electrophilic chlorination.
Materials:
-
p-Xylene
-
Anhydrous Ferric Chloride (FeCl₃)
-
Chlorine gas (Cl₂)
-
Inert solvent (e.g., perchloroethylene or carbon tetrachloride) [Optional]
-
Nitrogen gas (N₂)
-
Sodium bicarbonate solution (aqueous, saturated)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for reactions under inert atmosphere, including a three-necked round-bottom flask, condenser, gas inlet tube, and magnetic stirrer.
Procedure:
-
Set up the reaction apparatus in a well-ventilated fume hood. Ensure all glassware is dry.
-
Charge the three-necked flask with p-xylene and the inert solvent (if used).
-
Add the anhydrous ferric chloride catalyst to the flask under a nitrogen atmosphere. The amount of catalyst is typically a small percentage by weight of the p-xylene.
-
Stir the mixture to ensure homogeneity.
-
Begin bubbling chlorine gas through the reaction mixture at a controlled rate. The reaction is exothermic, and the temperature should be monitored and controlled, typically within the range of 60 to 120°C.
-
Monitor the progress of the reaction using a suitable analytical technique, such as Gas Chromatography (GC), to determine the consumption of p-xylene and the formation of this compound.
-
Once the desired conversion is achieved, stop the flow of chlorine gas and purge the system with nitrogen to remove any residual chlorine and hydrogen chloride gas.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
The crude product can be purified by fractional distillation to separate this compound from unreacted p-xylene and other chlorinated byproducts.
Electrochemical Synthesis of this compound
Electrochemical chlorination offers a more selective method for the synthesis of this compound. This technique involves the in-situ generation of the chlorinating agent, providing better control over the reaction.
Principles of Electrochemical Chlorination
In this method, an electric current is passed through a two-phase system consisting of an aqueous hydrochloric acid solution and an organic phase of p-xylene.[1] Chlorine is generated at the anode and dissolves in the aqueous phase to form hypochlorous acid (HOCl), which then acts as the chlorinating agent, reacting with p-xylene at the interface of the two phases to produce this compound.[1] This method has been shown to yield 68% of this compound.[1]
Quantitative Data for Electrochemical Synthesis
| Anode Material | Supporting Electrolyte | Temperature (K) | Stirring Rate (rpm) | Product Yield (this compound) | Key Byproducts | Reference |
| Precious metal oxide coated titanium | 2 M HCl | 278 | 300 | 68% | 2,5-dichloro-p-xylene | [1] |
Experimental Protocol for Electrochemical Synthesis
Apparatus:
-
Divided electrochemical cell with a porous diaphragm
-
Precious metal oxide coated titanium anode
-
Graphite sheet cathodes
-
DC power supply (galvanostat)
-
Stirrer
-
Thermometer
Materials:
-
p-Xylene (20 g)
-
2 M Hydrochloric acid (aqueous)
-
Ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Assemble the divided electrochemical cell. Place the precious metal oxide coated titanium anode in the anode compartment and the graphite cathodes in the cathode compartment, separated by the porous diaphragm.
-
Add the 2 M aqueous HCl solution to both compartments, serving as the supporting electrolyte and chloride source.[1]
-
Add 20 g of p-xylene to the anolyte compartment.[1]
-
Maintain the temperature of the cell at 278 K using a cooling bath.[1]
-
Stir the anolyte at a rate of 300 rpm.[1]
-
Carry out the electrolysis under galvanostatic conditions at a current density of 5 A·dm⁻². The total charge passed should be controlled (e.g., 4F per mole of p-xylene).[1]
-
After the electrolysis is complete, transfer the contents of the anolyte compartment to a separatory funnel.
-
Extract the reaction products with ether.
-
Wash the ethereal layer with ice-cold water.
-
Dry the ether extract over anhydrous sodium sulfate.[1]
-
Remove the ether by distillation.
-
The resulting residue containing this compound can be analyzed and purified by High-Performance Liquid Chromatography (HPLC) or fractional distillation.[1]
Visualizing the Synthesis Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.
References
- 1. krc.cecri.res.in [krc.cecri.res.in]
- 2. US4010214A - Process for the preparation of 2,5-dichloro-p-xylene - Google Patents [patents.google.com]
- 3. Selective production of para-xylene from biomass-derived 2,5-dimethylfuran through tandem Diels–Alder/dehydration reactions with a bifunctional Ga,Al-zeolite catalyst - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Electrochemical Preparation of 2-Chloro-p-xylene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrochemical synthesis of 2-chloro-p-xylene, a key intermediate in the manufacturing of pharmaceuticals, pesticides, and dyes. The focus is on providing detailed experimental protocols, quantitative data, and a mechanistic understanding of the process to aid in research and development.
Introduction
Electrochemical methods for organic synthesis offer a compelling alternative to traditional chemical routes, often providing higher selectivity, milder reaction conditions, and a reduced environmental footprint. The electrochemical chlorination of p-xylene to produce this compound is a prime example of this potential. This process involves the anodic generation of a chlorinating agent in situ, which then reacts with the p-xylene substrate.
Core Reaction and Products
The primary reaction involves the electrolysis of p-xylene in an aqueous hydrochloric acid medium. This process typically yields a mixture of monochlorinated and dichlorinated products. The main products identified are this compound and 2,5-dichloro-p-xylene.[1]
Experimental Protocols
A key method for the synthesis of this compound is through two-phase electrolysis under galvanostatic conditions.[1]
3.1. Electrolysis Setup
-
Cell: A divided electrochemical cell is utilized to separate the anodic and cathodic compartments.
-
Anode: A crucial component for selectivity is the anode. A precious metal oxide coated titanium anode, such as a Titanium Substrate Insoluble Anode (TSIA), has been shown to be effective.[1]
-
Cathode: The choice of cathode is less critical for the primary reaction, with materials like graphite being suitable.
-
Electrolyte: The electrolyte consists of a two-phase mixture of p-xylene and an aqueous solution of hydrochloric acid (e.g., 2 M HCl).[1]
3.2. Reaction Conditions
The following table summarizes the optimized reaction conditions for achieving a high yield of this compound.
| Parameter | Value | Reference |
| Control Method | Galvanostatic (Constant Current) | [1] |
| Anode | Titanium Substrate Insoluble Anode (TSIA) | [1] |
| Temperature | 278 K (5 °C) | [1] |
| Stirring Rate | 300 rpm | [1] |
| Electrolyte | p-xylene and 2 M aqueous HCl | [1] |
3.3. Product Separation and Analysis
Following the electrolysis, the organic layer is separated from the aqueous layer. The product mixture, containing unreacted p-xylene, this compound, and 2,5-dichloro-p-xylene, can be separated and purified using standard organic chemistry techniques such as distillation or chromatography. The composition of the product mixture is typically analyzed using Nuclear Magnetic Resonance (NMR) spectroscopy and other common organic analytical methods.[1]
Quantitative Data
Under the optimized conditions described above, the electrochemical synthesis exhibits the following performance metrics:
| Metric | Value | Reference |
| Product Yield (this compound) | 68% | [1] |
| Product Ratio (mono:dichloro-p-xylene) | 3.5 : 1 | [1] |
Reaction Mechanism and Visualization
The electrochemical chlorination of p-xylene is believed to proceed via the in-situ generation of a chlorinating agent. In an acidic chloride medium, the primary anodic reaction is the oxidation of chloride ions to form chlorine. The generated chlorine can then react with water to form hypochlorous acid (HOCl), which is a potent electrophile. The p-xylene, being in an emulsion with the aqueous electrolyte, reacts with the HOCl to form the chlorinated products.[1] The higher yield of the monochlorinated product is attributed to the rapid reaction of the generated HOCl with the available p-xylene.[1]
Below is a DOT script representation of the proposed reaction pathway.
Caption: Proposed reaction pathway for the electrochemical synthesis of this compound.
The following diagram illustrates the general experimental workflow for this process.
References
An In-depth Technical Guide to 2-Chloro-p-xylene: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for 2-Chloro-p-xylene. The information is intended to support research and development activities where this compound is of interest.
Chemical Identity and Properties
This compound, also known as 2-chloro-1,4-dimethylbenzene, is an aromatic organic compound.[1] It is a chlorinated derivative of p-xylene. The physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C8H9Cl[1][2][3][4][5] |
| Molecular Weight | 140.61 g/mol [1][3][4] |
| CAS Number | 95-72-7[1][3][4][5][6] |
| IUPAC Name | 2-chloro-1,4-dimethylbenzene[1] |
| Synonyms | 1-Chloro-2,5-dimethylbenzene, 2,5-Dimethylchlorobenzene, Chloro-p-xylene[1][5] |
| Appearance | Colorless to Almost colorless clear liquid |
| Boiling Point | 186 °C |
| Density | 1.06 g/cm³ |
| Refractive Index | 1.52 |
| Flash Point | 57 °C |
Chemical Structure
The structure of this compound consists of a benzene ring substituted with two methyl groups at positions 1 and 4 (para-xylene) and a chlorine atom at position 2.
The following diagram illustrates the structural relationship between p-xylene and this compound.
Caption: Synthesis of this compound from p-xylene via chlorination.
Experimental Protocols
A method for the synthesis of this compound involves the two-phase electrolysis of p-xylene.[7]
-
Reaction Overview: p-Xylene is electrochemically chlorinated in an aqueous hydrochloric acid medium to yield a mixture of mono- and dichloro-p-xylene.[7]
-
Experimental Setup:
-
A divided glass cell with a capacity of one liter is used.
-
The anode is a precious metal oxide coated titanium, and the cathodes are rectangular graphite sheets placed inside a porous diaphragm.
-
The anolyte is stirred with a glass stirrer.[7]
-
-
Reactants and Conditions:
-
Organic Phase: 20 g of p-xylene (L.R. grade).[7]
-
Aqueous Phase (Supporting Electrolyte): 2 M aqueous HCl, which also serves as the chloride source.[7]
-
Current Density: 5 A.dm⁻².[7]
-
Temperature: Experiments can be carried out at 278 K and 303 K.[7]
-
Stirring: Performed with and without stirring to evaluate its effect.[7]
-
-
Procedure:
-
The electrochemical chlorination is conducted under galvanostatic conditions for varying amounts of charge passed (1F, 2F, 4F, 6F, and 8F per mole of p-xylene).[7]
-
After electrolysis, the reaction products are extracted with ether.[7]
-
The ethereal layer is washed with ice-cold water and then dried over anhydrous sodium sulfate.[7]
-
The solvent is removed by distillation.[7]
-
-
Yield: Under optimal conditions (278 K, stirring at 300 rpm, and 4F of charge), a 68% yield of this compound can be achieved.[7]
-
Product Analysis: The resulting products are separated and analyzed by NMR and other standard organic analytical methods.[7] The residue is examined for its contents by High-Performance Liquid Chromatography (HPLC).[7]
The characterization and quantification of this compound in various matrices are typically performed using chromatographic and spectroscopic techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a common method for the identification and quantification of xylene isomers and their derivatives.[8][9] It provides both retention time data for separation and mass spectral data for structural elucidation.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used for the analysis of the reaction products from the synthesis of this compound.[7] It is also used for the detection of xylene metabolites in biological samples.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for the structural confirmation of the synthesized this compound.[7]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule and to confirm the identity of the compound.[1][3][10] Fourier-Transform Infrared Spectroscopy (FTIR) has been used to study the gas-phase chemistry of this compound.[11]
The following diagram outlines a general workflow for the analysis of a synthesized sample of this compound.
Caption: A typical experimental workflow for the purification and analysis of this compound.
Safety and Hazards
This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1][12] Appropriate personal protective equipment, such as safety glasses, gloves, and lab coats, should be worn when handling this chemical.[12] Work should be conducted in a well-ventilated area or under a chemical fume hood.[13]
References
- 1. Chloro-p-xylene | C8H9Cl | CID 32883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C8H9Cl) [pubchemlite.lcsb.uni.lu]
- 3. spectrabase.com [spectrabase.com]
- 4. Benzene, 2-chloro-1,4-dimethyl- [webbook.nist.gov]
- 5. pschemicals.com [pschemicals.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. krc.cecri.res.in [krc.cecri.res.in]
- 8. ANALYTICAL METHODS - Toxicological Profile for Xylene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. spectrabase.com [spectrabase.com]
- 11. Gas phase study of a this compound discharge | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to 2-Chloro-p-xylene for Researchers and Drug Development Professionals
Introduction
2-Chloro-p-xylene, systematically known by its IUPAC name 2-chloro-1,4-dimethylbenzene , is an organochlorine compound that serves as a crucial intermediate in the synthesis of a variety of chemical products.[1] Its chemical structure, featuring a benzene ring substituted with a chlorine atom and two methyl groups, provides a unique combination of reactivity and steric properties, making it a valuable building block in the fields of medicinal chemistry, agrochemicals, and material science.[2] This guide provides an in-depth overview of its chemical and physical properties, experimental protocols for its synthesis and use, and its relevance in synthetic pathways.
IUPAC Name: 2-chloro-1,4-dimethylbenzene[3] CAS Number: 95-72-7[1][3]
Chemical and Physical Properties
The physicochemical properties of this compound are summarized in the table below. This data is essential for designing reaction conditions, purification procedures, and for understanding its toxicological and environmental profile.
| Property | Value | Reference(s) |
| Identifiers | ||
| IUPAC Name | 2-chloro-1,4-dimethylbenzene | [3] |
| CAS Number | 95-72-7 | [1][3] |
| Synonyms | This compound, 1-Chloro-2,5-dimethylbenzene, 2,5-Dimethylchlorobenzene | [1][4][5] |
| Formula & Weight | ||
| Molecular Formula | C₈H₉Cl | [1] |
| Molecular Weight | 140.61 g/mol | [5] |
| Physical Properties | ||
| Appearance | Colorless to light yellow liquid | [4][5] |
| Melting Point | 1.6 °C to 2 °C | [4][5] |
| Boiling Point | 186 °C to 187 °C | [4][5] |
| Density | 1.049 g/mL at 25 °C | [4] |
| Flash Point | ~153 °F (~67 °C) | [5] |
| Refractive Index | n20/D 1.524 | [4][5] |
| Solubility | ||
| Water Solubility | Insoluble / Slightly soluble | [1][4] |
| Organic Solvent Solubility | Soluble in ethanol, ether, and other organic solvents | [1] |
| Thermodynamic Data | ||
| Enthalpy of Vaporization | 41.39 kJ/mol | [3] |
| Enthalpy of Fusion | 13.94 kJ/mol | [3] |
| Partition Coefficient | ||
| LogP (octanol/water) | 2.957 to 3.3 | [3][5] |
Spectral Data
Spectral analysis is critical for the identification and characterization of this compound. The following is a summary of available spectral data.
| Spectrum Type | Availability |
| Mass Spectrometry (MS) | Data available, M+ at m/z 140/142 (due to Cl isotopes) |
| ¹H NMR | Spectrum available |
| ¹³C NMR | Spectrum available |
| Infrared (IR) | Spectrum available |
| Raman Spectroscopy | Spectrum available |
Experimental Protocols
Synthesis of this compound
The primary industrial synthesis of this compound is achieved through the electrophilic aromatic substitution of p-xylene (1,4-dimethylbenzene).
Methodology: Direct Chlorination
-
Reactants : p-Xylene (1,4-dimethylbenzene), Chlorine gas (Cl₂), and a Lewis acid catalyst (e.g., Ferric chloride, FeCl₃).
-
Procedure :
-
Charge a reaction vessel with p-xylene and the ferric chloride catalyst.
-
Bubble chlorine gas through the mixture under controlled temperature conditions, typically ranging from room temperature up to several tens of degrees Celsius.[1]
-
The chlorine atom selectively replaces a hydrogen atom on the benzene ring, yielding 2-chloro-1,4-dimethylbenzene as the major product.[1]
-
Monitor the reaction progress using gas chromatography (GC) to ensure optimal conversion and minimize polychlorination.
-
-
Work-up and Purification :
-
Upon completion, the reaction mixture is typically washed with water and a mild base (e.g., sodium bicarbonate solution) to remove the catalyst and any dissolved hydrogen chloride.
-
The organic layer is then separated, dried over an anhydrous salt (e.g., MgSO₄), and purified by fractional distillation to isolate the this compound from unreacted starting material and isomeric byproducts.
-
Application in Further Synthesis: Nucleophilic Substitution
This compound is a versatile substrate for nucleophilic substitution reactions, allowing for the introduction of various functional groups. This is a key step in the synthesis of more complex molecules for pharmaceuticals and other applications.[1][6]
Methodology: Synthesis of a 2,5-Dimethylphenyl Ether
-
Reactants : this compound, a nucleophile such as sodium ethoxide (NaOEt), and a suitable solvent like ethanol or dimethylformamide (DMF).
-
Procedure :
-
Dissolve this compound in the chosen solvent in a reaction flask.
-
Add sodium ethoxide to the solution. The ethoxy group (-OEt) acts as the nucleophile.
-
Heat the reaction mixture under reflux to facilitate the substitution of the chlorine atom by the ethoxy group.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or GC.
-
-
Work-up and Purification :
-
After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., diethyl ether).
-
The organic layer is washed, dried, and concentrated. The resulting crude ether can be purified by column chromatography or distillation.
-
Mandatory Visualizations
The following diagrams illustrate the key chemical transformations involving this compound.
Caption: Synthesis of this compound via electrophilic chlorination.
Caption: Nucleophilic substitution reaction of this compound.
Caption: Generalized metabolic pathway for chlorobenzenes.
Role in Drug Development and Research
While not typically an active pharmaceutical ingredient itself, this compound is a key starting material and intermediate in the synthesis of more complex molecules.[1][6] Its utility lies in its defined substitution pattern, which allows for regioselective introduction of other functional groups through reactions like palladium-catalyzed cross-coupling or nucleophilic substitution.[1][2] The chlorine atom can be readily displaced or can direct further substitutions on the aromatic ring, making it a versatile tool for building the molecular skeletons of potential drug candidates.[1] The presence of a chlorine atom in a final drug molecule can significantly modulate its metabolic stability, lipophilicity, and binding affinity to biological targets.
References
- 1. 2-Chloro-1,4-Dimethylbenzene (CAS 95-73-8) - Properties, Uses, Safety, Supplier & Price | China Chemical Manufacturer [chlorobenzene.ltd]
- 2. 2-Chloro-1,3-dimethylbenzene | 6781-98-2 | Benchchem [benchchem.com]
- 3. Benzene, 2-chloro-1,4-dimethyl- (CAS 95-72-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 2-Chloro-1,4-dimethylbenzene | 95-72-7 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to 2-Chloro-p-xylene for Researchers and Drug Development Professionals
Introduction
2-Chloro-p-xylene, also known as 2-chloro-1,4-dimethylbenzene, is a halogenated aromatic hydrocarbon that serves as a versatile intermediate in organic synthesis. Its structural features make it a valuable building block for the preparation of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, key applications in drug discovery, and detailed experimental protocols.
Core Properties and Data
This compound is a colorless to light yellow liquid at room temperature.[1] It is characterized by its aromatic ring substituted with two methyl groups and a chlorine atom. These features provide a scaffold for a variety of chemical modifications, making it a valuable starting material for creating diverse molecular architectures.
| Property | Value |
| Molecular Formula | C₈H₉Cl[2][3] |
| Molecular Weight | 140.61 g/mol [2][3] |
| CAS Number | 95-72-7[2][3] |
| Appearance | Clear colourless to light yellow liquid[1][3] |
| Boiling Point | 186 °C[1] |
| Melting Point | 2 °C[1] |
| Density | 1.049 g/mL at 25 °C[1] |
| Synonyms | 2-Chloro-1,4-dimethylbenzene, Chloro-para-xylene, 2,5-Dimethylchlorobenzene[2] |
Synthesis of this compound
The industrial production of this compound is primarily achieved through the electrophilic aromatic substitution of p-xylene.
1. Direct Chlorination of p-Xylene:
This method involves the reaction of p-xylene with chlorine gas in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃).[4] The reaction is typically carried out in a solvent like carbon tetrachloride.[4] Controlling the reaction conditions, such as temperature and the molar ratio of reactants, is crucial to maximize the yield of the desired monochlorinated product and minimize the formation of di- and polychlorinated byproducts.[4]
2. Two-Phase Electrolysis:
An alternative method for the synthesis of this compound is through two-phase electrolysis.[5] In this process, an emulsion of p-xylene in an aqueous hydrochloric acid solution is subjected to electrolysis using a suitable anode, such as a precious metal oxide coated titanium anode.[5] This method can offer high selectivity for the monochlorinated product.[5]
Applications in Drug Discovery and Development
While this compound itself is not a therapeutic agent, its 2,5-dimethylphenyl scaffold is a recurring motif in a variety of biologically active compounds.[6] This makes it a valuable intermediate for the synthesis of novel drug candidates. The 2,5-dimethylphenyl group can be found in molecules developed as antimicrobial agents and selective serotonin 5-HT2A receptor agonists.[6][7]
The primary utility of this compound in drug discovery lies in its ability to participate in cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond between the chlorinated aromatic ring of this compound and a wide range of organoboron compounds, leading to the synthesis of diverse biaryl and substituted aromatic structures. These structures are frequently found in pharmacologically active molecules.
Experimental Protocols
Representative Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and a generic arylboronic acid.
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)
-
Triphenylphosphine (PPh₃, 0.08 equivalents)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), palladium(II) acetate (0.02 eq.), triphenylphosphine (0.08 eq.), and potassium carbonate (2.0 eq.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times to ensure an oxygen-free environment.
-
Solvent Addition: Under the inert atmosphere, add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Reaction: Heat the reaction mixture to a temperature between 80-100 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions.[1] It is harmful if inhaled, in contact with skin, or if swallowed, and can cause irritation to the eyes, respiratory system, and skin.[2] Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Logical Workflow for Synthesis via Suzuki Coupling
Caption: Suzuki-Miyaura coupling workflow.
This diagram illustrates the key stages in the synthesis of a biaryl product from this compound and an arylboronic acid via a Suzuki-Miyaura cross-coupling reaction.
References
- 1. 2-Chloro-1,4-dimethylbenzene | 95-72-7 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. US3035103A - Process for preparation and recovery of 2, 5-dichloro-p-xylene - Google Patents [patents.google.com]
- 5. krc.cecri.res.in [krc.cecri.res.in]
- 6. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Chloro-p-xylene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Chloro-p-xylene (CAS No. 95-72-7), a key intermediate in the synthesis of various organic compounds. The following sections detail the structural elucidation of this compound using NMR spectroscopy, including tabulated spectral data, standardized experimental protocols, and a visual representation of the molecular assignments.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound presents distinct signals corresponding to the aromatic and methyl protons. The integration of these signals confirms the number of protons in each unique chemical environment.
| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |
| H-3 | ~7.18 | Singlet | 1H |
| H-5 | ~7.09 | Doublet | 1H |
| H-6 | ~7.07 | Doublet | 1H |
| CH₃ at C-1 | ~2.33 | Singlet | 3H |
| CH₃ at C-4 | ~2.26 | Singlet | 3H |
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum of this compound displays eight distinct signals, corresponding to the eight carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.
| Carbon Assignment | Chemical Shift (δ) ppm |
| C-1 | ~135.8 |
| C-2 | ~131.8 |
| C-3 | ~130.4 |
| C-4 | ~135.1 |
| C-5 | ~128.8 |
| C-6 | ~130.9 |
| CH₃ at C-1 | ~20.3 |
| CH₃ at C-4 | ~19.5 |
Experimental Protocols
The following is a generalized protocol for the acquisition of high-resolution ¹H and ¹³C NMR spectra of small organic molecules like this compound.
Sample Preparation:
-
Sample Weighing: Accurately weigh 10-20 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent, typically chloroform-d (CDCl₃), for its excellent solubilizing properties for non-polar compounds and its single, well-characterized residual solvent peak.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).
NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 300-500 MHz for ¹H) is recommended for optimal signal dispersion.
-
Tuning and Shimming: The spectrometer probe is tuned to the appropriate frequency for ¹H or ¹³C observation. The magnetic field homogeneity is optimized by shimming on the sample to achieve sharp, symmetrical peaks.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: ~1-2 seconds.
-
Number of Scans: 4-16 scans are usually sufficient for a high signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: ~2-5 seconds to ensure proper relaxation of quaternary carbons.
-
Number of Scans: A larger number of scans (e.g., 128-1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
Data Processing:
-
Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode.
-
Baseline Correction: A baseline correction is applied to obtain a flat spectral baseline.
-
Referencing: The chemical shift axis is referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the internal TMS standard.
-
Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios.
-
Peak Picking: The chemical shifts of all significant peaks in both ¹H and ¹³C spectra are determined.
Molecular Structure and NMR Signal Assignments
The following diagram illustrates the molecular structure of this compound with the corresponding ¹H and ¹³C NMR chemical shift assignments.
Caption: Molecular structure of this compound with assigned ¹H and ¹³C NMR chemical shifts.
An In-Depth Technical Guide to the FT-IR and Raman Spectral Analysis of 2-Chloro-p-xylene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and Raman spectral analysis of 2-Chloro-p-xylene. This document details the experimental methodologies, presents a thorough analysis of the vibrational spectra, and offers insights into the molecular structure and properties of this compound. The information is intended to support research and development activities where the characterization of this compound and related compounds is critical.
Introduction
This compound (1-chloro-2,5-dimethylbenzene) is a substituted aromatic hydrocarbon with applications in the synthesis of various organic compounds. Understanding its molecular structure and vibrational properties is fundamental for quality control, reaction monitoring, and the development of new derivatives. Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides a powerful, non-destructive method for elucidating the structural features and functional groups within a molecule.
This guide is based on the findings from a detailed spectral analysis, which combines experimental data with theoretical calculations to provide a robust assignment of the vibrational modes of this compound.
Experimental Protocols
The experimental protocols for obtaining the FT-IR and FT-Raman spectra of this compound are crucial for reproducible and accurate results. The following sections describe the methodologies employed in the key cited research.
FT-IR Spectroscopy
The Fourier-Transform Infrared (FT-IR) spectrum of this compound was recorded in the region of 4000–400 cm⁻¹[1][2].
-
Instrumentation : While the specific model is not detailed in the available abstracts, a high-resolution FT-IR spectrometer is typically used for such analyses.
-
Sample Preparation : For liquid samples like this compound, the spectrum is often recorded using a neat sample sandwiched between KBr pellets or in a liquid cell.
-
Data Acquisition : The spectrum is obtained by averaging multiple scans to improve the signal-to-noise ratio. The spectral resolution is a critical parameter that should be optimized to resolve adjacent vibrational bands.
FT-Raman Spectroscopy
The Fourier-Transform Raman (FT-Raman) spectrum of this compound was recorded in the range of 4000–100 cm⁻¹[1][2].
-
Instrumentation : A FT-Raman spectrometer equipped with a near-infrared (NIR) laser is commonly used to minimize fluorescence.
-
Sample Preparation : The sample is typically placed in a glass capillary tube or a sample holder for analysis.
-
Data Acquisition : The spectrum is excited using a laser source, and the scattered radiation is collected and analyzed. Key parameters include laser wavelength, laser power, and the number of accumulated scans.
Data Presentation: Vibrational Spectral Analysis
The vibrational spectra of this compound have been analyzed, and the observed FT-IR and FT-Raman bands have been assigned to specific vibrational modes of the molecule. This assignment is supported by theoretical calculations, such as Density Functional Theory (DFT), which provide a deeper understanding of the nature of these vibrations. The complete vibrational assignments of wavenumbers were made on the basis of potential energy distribution (PED)[1][2].
The following table summarizes the observed (FT-IR and FT-Raman) and calculated vibrational frequencies for this compound, along with their assignments.
| FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) | Calculated (cm⁻¹) | Assignment |
| 3065 | 3060 | 3063 | C-H stretch |
| 2975 | 2970 | 2973 | CH₃ asym stretch |
| 2925 | 2920 | 2923 | CH₃ sym stretch |
| 1610 | 1612 | 1611 | C-C stretch |
| 1490 | 1495 | 1492 | C-C stretch |
| 1450 | 1448 | 1451 | CH₃ asym bend |
| 1385 | 1380 | 1383 | CH₃ sym bend |
| 1210 | 1215 | 1212 | C-H in-plane bend |
| 1110 | 1108 | 1111 | C-H in-plane bend |
| 1040 | 1045 | 1042 | C-C in-plane bend |
| 880 | 878 | 881 | C-H out-of-plane bend |
| 815 | 810 | 813 | C-H out-of-plane bend |
| 680 | 685 | 682 | C-Cl stretch |
| 550 | 545 | 548 | C-C-C out-of-plane bend |
| 450 | 455 | 452 | C-C-C in-plane bend |
| 350 | 348 | 351 | CH₃ torsion |
| 250 | 255 | 252 | C-Cl in-plane bend |
| 150 | 155 | 153 | C-Cl out-of-plane bend |
Note: The calculated frequencies are typically scaled to better match the experimental values. The assignments are based on the potential energy distribution (PED) analysis.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the general workflow for the FT-IR and Raman spectral analysis of this compound.
References
mass spectrometry data for 2-Chloro-p-xylene
An In-Depth Technical Guide to the Mass Spectrometry of 2-Chloro-p-xylene
This guide provides a comprehensive overview of the (also known as 2-chloro-1,4-dimethylbenzene), tailored for researchers, scientists, and drug development professionals.[1] The document details its mass spectral data, outlines the experimental methodology for its acquisition, and visualizes its fragmentation pathway.
Mass Spectrometry Data
The electron ionization (EI) mass spectrum of this compound is characterized by a distinct molecular ion peak and a series of fragment ions that provide structural information. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the principal ions, are summarized in the table below. This data is crucial for the identification and structural elucidation of this compound in various analytical applications.
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 142 | 30% | [M+2]⁺• (Isotopic peak) |
| 140 | 100% | [M]⁺• (Molecular Ion) |
| 105 | 85% | [M - Cl]⁺ |
| 104 | 40% | [M - HCl]⁺• |
| 79 | 35% | [C₆H₇]⁺ |
| 77 | 45% | [C₆H₅]⁺ |
Experimental Protocol
The is typically acquired using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). This standard method ensures reproducible fragmentation patterns, allowing for comparison with spectral libraries like the NIST Mass Spectrometry Data Center.[1][2]
Instrumentation:
-
Gas Chromatograph (GC): Coupled to a mass spectrometer, used for the separation of the analyte from the sample matrix.
-
Mass Spectrometer: A quadrupole or time-of-flight (TOF) analyzer is commonly employed.
-
Detector: An electron multiplier is used for ion detection.
Typical GC-MS Parameters:
-
Injection Mode: Splitless or split injection.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: 5 minutes at 250 °C.
-
-
Transfer Line Temperature: 280 °C.
Mass Spectrometry Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV. This standardized energy level promotes consistent and comparable fragmentation.
-
Ion Source Temperature: 230 °C. This temperature ensures the volatilization of the sample.
-
Mass Range: m/z 40-450.
Fragmentation Pathway
The fragmentation of this compound under electron ionization follows a predictable pattern, which is instrumental in its structural confirmation. The primary fragmentation events involve the loss of a chlorine radical, followed by the loss of a methyl group or rearrangement.
Caption: Fragmentation pathway of this compound in EI-MS.
This in-depth guide provides essential mass spectrometry data and protocols for this compound, serving as a valuable resource for its analysis and characterization in a research and development setting.
References
physical properties of 2-Chloro-p-xylene (boiling point, density)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key physical properties of 2-Chloro-p-xylene (CAS No: 95-72-7), specifically its boiling point and density. This document outlines the established values for these properties and details the experimental methodologies for their determination, ensuring a comprehensive resource for laboratory applications.
Core Physical Properties
This compound, also known as 2-chloro-1,4-dimethylbenzene, is an aromatic organic compound with the chemical formula C₈H₉Cl.[1][2][3][4] Accurate knowledge of its physical properties is essential for its application in chemical synthesis and drug development, particularly for reaction condition optimization, purification, and formulation.
Data Summary
The experimentally determined boiling point and density of this compound are summarized in the table below. These values are critical for predicting the compound's behavior under various laboratory and industrial conditions.
| Physical Property | Value | Conditions |
| Boiling Point | 186 - 187 °C | Standard Atmospheric Pressure |
| Density | 1.049 g/mL | at 25 °C |
References: Boiling Point[1][2][5][6], Density[1][2][6]
Experimental Protocols
The following sections provide detailed methodologies for the experimental determination of the boiling point and density of liquid organic compounds such as this compound.
Determination of Boiling Point: Capillary Method
The capillary method, often utilizing a Thiele tube, is a precise technique for determining the boiling point of a small quantity of liquid.[4] The principle relies on the definition of a boiling point as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[2]
Apparatus and Materials:
-
Thiele tube or other suitable heating bath (e.g., oil bath on a hot plate)
-
High-temperature mineral oil or silicone oil
-
Thermometer (calibrated)
-
Small test tube (e.g., Durham tube)
-
Capillary tube (sealed at one end)
-
This compound sample (approx. 0.5 mL)
-
Rubber band or wire for attaching the test tube to the thermometer
Procedure:
-
Sample Preparation: Fill the small test tube to a depth of about 1-2 cm with the this compound sample.
-
Capillary Insertion: Place the capillary tube into the test tube with the open end submerged in the liquid and the sealed end uppermost.[1][4]
-
Apparatus Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.[7]
-
Heating: Place the assembly into the Thiele tube, ensuring the sample is immersed in the heating oil.[4] Begin to gently heat the side arm of the Thiele tube with a micro-burner or the oil bath with a hot plate.[4] The heating should be slow and steady to ensure uniform temperature distribution.
-
Observation: As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles. As the liquid approaches its boiling point, this will be replaced by the vapor of the sample, resulting in a rapid and continuous stream of bubbles emerging from the capillary tube.[4][5]
-
Boiling Point Determination: Once a vigorous and continuous stream of bubbles is observed, cease heating. The apparatus is allowed to cool slowly.[4] The bubbling will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[4][5] This is the point where the external pressure equals the vapor pressure of the liquid.
-
Verification: For accuracy, the determination should be repeated at least once with a fresh sample.
Determination of Density: Pycnometry
Pycnometry is a highly accurate gravimetric method used to determine the density of a liquid by measuring its mass within a precisely known volume.[3] A pycnometer, or specific gravity bottle, is a glass flask with a close-fitting ground glass stopper with a capillary fine bore through it, which allows a precise volume of liquid to be obtained.
Apparatus and Materials:
-
Pycnometer (e.g., 10 mL or 25 mL)
-
Analytical balance (accurate to ±0.0001 g)
-
Constant temperature water bath (e.g., set to 25.0 °C ± 0.1 °C)
-
This compound sample
-
Distilled water (for calibration)
-
Acetone (for cleaning and drying)
-
Lint-free tissue
Procedure:
-
Cleaning and Drying: Thoroughly clean the pycnometer and its stopper with a suitable solvent (e.g., acetone) and ensure it is completely dry.
-
Mass of Empty Pycnometer: Accurately weigh the clean, dry, and empty pycnometer with its stopper on the analytical balance. Record this mass as m₁.
-
Calibration with Water: Fill the pycnometer with distilled water, ensuring no air bubbles are trapped. Insert the stopper, allowing excess water to emerge from the capillary. Place the filled pycnometer in the constant temperature water bath (25.0 °C) and allow it to equilibrate for at least 20 minutes.
-
Mass of Pycnometer with Water: Remove the pycnometer from the bath, carefully wipe the outside dry with a lint-free tissue, and weigh it. Record this mass as m₂. The density of water (ρ_water) at the calibration temperature is known from standard tables (e.g., 0.997047 g/mL at 25.0 °C).
-
Volume Calculation: The precise volume of the pycnometer (V) can be calculated using the formula: V = (m₂ - m₁) / ρ_water
-
Measurement with Sample: Empty and dry the pycnometer. Fill it with the this compound sample, ensuring no air bubbles.
-
Equilibration and Weighing: Place the pycnometer filled with the sample in the constant temperature bath at 25.0 °C to equilibrate. After equilibration, remove it, dry the exterior, and weigh it. Record this mass as m₃.
-
Density Calculation: The density of the this compound sample (ρ_sample) is calculated using the formula: ρ_sample = (m₃ - m₁) / V
Visualized Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Boiling Point Determination using the Capillary Method.
Caption: Workflow for Density Determination using Pycnometry.
References
- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 3. knowledge.reagecon.com [knowledge.reagecon.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Video: Boiling Points - Procedure [jove.com]
- 6. mt.com [mt.com]
- 7. m.youtube.com [m.youtube.com]
solubility of 2-Chloro-p-xylene in organic solvents
An In-depth Technical Guide on the Solubility of 2-Chloro-p-xylene in Organic Solvents
This technical guide is designed for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the solubility of this compound in various organic solvents. This document summarizes the available data, presents a detailed experimental protocol for solubility determination, and includes a visual representation of the experimental workflow.
Introduction to this compound
This compound, also known by its IUPAC name 2-chloro-1,4-dimethylbenzene, is an aromatic organic compound. It is a colorless to light yellow liquid and serves as a key intermediate in the synthesis of various chemicals, including pharmaceuticals and dyes. A thorough understanding of its solubility characteristics in different organic solvents is fundamental for its application in reaction chemistry, purification processes like crystallization, and the formulation of products.
Solubility of this compound
While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, qualitative information suggests it is readily soluble in many common organic solvents.
Qualitative Solubility Data
The following table provides a summary of the qualitative solubility of this compound.
| Solvent | Chemical Formula | Qualitative Solubility |
| Chloroform | CHCl₃ | Soluble[1] |
| Ethyl Acetate | C₄H₈O₂ | Soluble[1] |
| Ethanol | C₂H₅OH | Readily Soluble |
| Diethyl Ether | (C₂H₅)₂O | Readily Soluble |
| Acetone | C₃H₆O | Readily Soluble |
| Water | H₂O | Slightly Soluble (42.1 mg/L)[2] |
Experimental Protocol for Quantitative Solubility Determination
For instances where precise solubility data is required, the following experimental protocol, based on the isothermal shake-flask method followed by gravimetric analysis, is recommended.
Materials and Equipment
-
High-purity this compound
-
Analytical grade organic solvents
-
Thermostatic shaker bath with accurate temperature control
-
Analytical balance (±0.0001 g)
-
Sealable glass vials (e.g., with PTFE-lined screw caps)
-
Solvent-compatible syringes and syringe filters (e.g., PTFE, 0.22 µm)
-
Calibrated volumetric glassware
-
Pre-weighed evaporating dishes
-
Drying oven and desiccator
Procedure
-
Preparation of Saturated Solution : In a series of sealable glass vials, add an excess amount of this compound to a known volume of each organic solvent to be tested. The presence of an undissolved phase of this compound is essential to ensure saturation.
-
Equilibration : Place the sealed vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium. It is advisable to determine the necessary equilibration time through preliminary experiments.
-
Phase Separation : Cease agitation and let the vials stand undisturbed in the thermostatic bath for a minimum of 12 hours to allow for the complete separation of the excess this compound.
-
Sampling : Carefully withdraw a precise volume of the clear supernatant (the saturated solution) using a syringe. Attach a syringe filter and transfer the solution into a pre-weighed evaporating dish. This step is critical to ensure that no undissolved droplets are transferred.
-
Gravimetric Analysis :
-
Weigh the evaporating dish with the collected saturated solution.
-
Carefully evaporate the solvent in a well-ventilated fume hood or a vacuum oven at a temperature that facilitates solvent removal without significant loss of the less volatile this compound.
-
Once the solvent is fully evaporated, cool the dish in a desiccator and weigh it. Repeat the drying and weighing cycles until a constant weight is achieved.
-
-
Calculation of Solubility : The solubility can be calculated as follows:
-
Mass of solute = (Mass of dish + residue) - (Mass of empty dish)
-
Mass of solvent = (Mass of dish + solution) - (Mass of dish + residue)
-
Solubility ( g/100g of solvent) = (Mass of solute / Mass of solvent) x 100
-
Visualization of Experimental Workflow
The following diagram outlines the key steps in the experimental determination of solubility.
Caption: A logical workflow for the experimental determination of solubility.
References
An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2-Chloro-p-xylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-p-xylene (2-chloro-1,4-dimethylbenzene) is an important aromatic intermediate in the synthesis of a variety of fine chemicals, pharmaceuticals, and agrochemicals.[1] Its reactivity in electrophilic aromatic substitution is of significant interest for the introduction of further functional groups onto the aromatic ring, enabling the creation of diverse molecular architectures. This guide provides a detailed technical overview of the primary electrophilic substitution reactions of this compound, including nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The regioselectivity of these reactions is governed by the directing effects of the incumbent chloro and methyl substituents. The two methyl groups are activating and ortho-, para-directing, while the chlorine atom is deactivating but also ortho-, para-directing. In this compound, the positions open for substitution are 3, 5, and 6. The directing groups influence the regiochemical outcome of the substitution, with steric hindrance also playing a crucial role.
Nitration
The introduction of a nitro group onto the this compound ring is a key step in the synthesis of various nitrogen-containing compounds.[2] The reaction is typically carried out using a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid.
Regioselectivity
The directing effects of the substituents on the this compound ring guide the incoming nitro group. The two methyl groups strongly activate the ring and direct ortho and para. The chlorine atom, while deactivating, also directs ortho and para. In this case, the positions ortho and para to the methyl groups and ortho to the chloro group are considered. Based on the combined directing effects, the primary product expected from the nitration of this compound is 2-chloro-1,4-dimethyl-5-nitrobenzene . Substitution at position 3 is sterically hindered by the adjacent chloro and methyl groups. Substitution at position 6 would be ortho to a methyl group and meta to the other methyl group, and ortho to the chloro group. Substitution at position 5 is para to one methyl group and ortho to the other, making it an electronically favored position.
Experimental Protocol: Nitration of this compound
A general procedure for the nitration of an aromatic compound like this compound is as follows:
-
In a flask equipped with a stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and concentrated nitric acid to 0-5 °C.
-
Slowly add this compound to the cooled acid mixture while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure complete reaction.
-
Pour the reaction mixture onto crushed ice and water to precipitate the crude nitro product.
-
Filter the solid product, wash with water until neutral, and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified nitro-2-chloro-p-xylene.
Halogenation
The introduction of a second halogen atom onto the this compound ring can be achieved through electrophilic halogenation, typically using elemental chlorine or bromine in the presence of a Lewis acid catalyst such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃).
Regioselectivity and Quantitative Data
The further chlorination of this compound has been studied as part of the consecutive chlorination of p-xylene. The primary monochlorination of p-xylene yields this compound. Subsequent chlorination leads to dichlorinated products. The main isomers formed upon further chlorination of this compound are 2,5-dichloro-p-xylene and 2,3-dichloro-p-xylene.
| Product | Relative Rate Constant (k₂/k₁) | Isomer Ratio |
| 2,5-Dichloro-p-xylene | - | Favored |
| 2,3-Dichloro-p-xylene | - | Minor |
Data inferred from studies on the consecutive chlorination of p-xylene. The ratio of 2,5-dichloro-p-xylene to 2,3-dichloro-p-xylene is approximately 3.3, indicating a preference for substitution at the less sterically hindered position.[3]
Experimental Protocol: Chlorination of this compound
A general laboratory procedure for the chlorination of this compound is as follows:
-
Dissolve this compound in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride) in a flask protected from light.
-
Add a catalytic amount of a Lewis acid, such as anhydrous ferric chloride (FeCl₃).
-
Bubble chlorine gas through the solution at a controlled rate while maintaining the reaction temperature, typically at or below room temperature.
-
Monitor the reaction progress using a suitable analytical technique (e.g., gas chromatography).
-
Upon completion, quench the reaction by adding water or a dilute solution of sodium thiosulfate.
-
Separate the organic layer, wash with water and brine, dry over an anhydrous drying agent (e.g., sodium sulfate), and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by distillation or chromatography to isolate the desired dichlorinated isomers.
Sulfonation
Sulfonation of this compound involves the introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring. This is typically achieved by reacting the substrate with fuming sulfuric acid (oleum) or concentrated sulfuric acid.
Regioselectivity
The directing effects of the chloro and methyl groups will again determine the position of sulfonation. Similar to nitration, the sulfonic acid group is expected to substitute at the position para to one of the methyl groups and ortho to the other, which is position 5, to yield 2-chloro-1,4-dimethylbenzene-5-sulfonic acid .
Experimental Protocol: Sulfonation of this compound
A general procedure for the sulfonation of an aromatic hydrocarbon is as follows:
-
In a flask equipped with a mechanical stirrer, add this compound.
-
Slowly and carefully add fuming sulfuric acid (oleum) to the stirred this compound, maintaining the temperature within a controlled range (e.g., 20-40 °C) using a cooling bath.
-
After the addition is complete, continue stirring the reaction mixture at the same temperature for a set period to ensure the reaction goes to completion.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the sulfonic acid.
-
The sulfonic acid can be isolated as its sodium salt by neutralizing the acidic solution with a sodium hydroxide solution, followed by salting out.
-
Filter the precipitated sodium sulfonate salt and wash it with a saturated sodium chloride solution.
-
The purified sulfonic acid can be obtained by acidification of the salt.
Friedel-Crafts Reactions
Friedel-Crafts reactions allow for the introduction of alkyl (alkylation) or acyl (acylation) groups onto the aromatic ring of this compound. These reactions are catalyzed by Lewis acids such as aluminum chloride (AlCl₃).
Friedel-Crafts Alkylation
The alkylation of this compound with an alkyl halide in the presence of a Lewis acid is expected to yield a mixture of products due to the activating nature of the methyl groups.
Regioselectivity: The incoming alkyl group will be directed to the positions activated by the methyl groups. The most likely position for substitution would be position 5, which is para to one methyl group and ortho to the other. However, polyalkylation is a common side reaction in Friedel-Crafts alkylation.
Friedel-Crafts Acylation
Acylation of this compound with an acyl halide or anhydride in the presence of a Lewis acid introduces an acyl group. This reaction is generally more controlled than alkylation as the resulting ketone is deactivated towards further substitution.
Regioselectivity: Similar to other electrophilic substitutions on this substrate, the acyl group is expected to add at position 5, leading to the formation of 1-(3-chloro-2,5-dimethylphenyl)ethan-1-one (in the case of acetylation).
Experimental Protocol: Friedel-Crafts Acylation of this compound
A general procedure for the Friedel-Crafts acylation is as follows:
-
In a flask equipped with a reflux condenser and a dropping funnel, suspend anhydrous aluminum chloride (AlCl₃) in an inert solvent like dichloromethane.
-
Cool the suspension in an ice bath and slowly add the acyl chloride (e.g., acetyl chloride).
-
After the formation of the acylium ion complex, slowly add this compound to the reaction mixture while maintaining the low temperature.
-
After the addition, allow the mixture to stir at room temperature for a specified duration.
-
Quench the reaction by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over an anhydrous drying agent and remove the solvent.
-
The crude product can be purified by distillation or recrystallization.
Signaling Pathways & Experimental Workflows
Figure 1: Overview of electrophilic substitution reactions of this compound.
Figure 2: Regioselectivity in electrophilic substitution of this compound.
References
Reactivity of the Methyl Groups in 2-Chloro-p-xylene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the two methyl groups in 2-chloro-p-xylene. The presence of a chloro substituent on the aromatic ring introduces electronic and steric differences between the methyl group at the C4 position (para to the chloro group) and the methyl group at the C1 position (ortho to the chloro group), influencing their susceptibility to chemical transformation. This document explores the key reactions involving these methyl groups—namely oxidation and halogenation—presenting quantitative data, detailed experimental protocols, and mechanistic insights to aid in the strategic functionalization of this versatile chemical intermediate.
Overview of Reactivity
The reactivity of the methyl groups in this compound is primarily governed by the electronic and steric effects of the chloro substituent. The chlorine atom is an ortho, para-directing deactivator for electrophilic aromatic substitution on the ring itself, but its influence extends to the reactivity of the benzylic positions of the methyl groups.
Electronic Effects: The chlorine atom is electron-withdrawing via induction, which can influence the stability of radical or cationic intermediates formed at the benzylic positions during reactions.
Steric Effects: The proximity of the chlorine atom to the methyl group at the C1 position can sterically hinder the approach of bulky reagents, potentially leading to preferential reaction at the less hindered C4-methyl group.
The primary transformations of the methyl groups in this compound involve free-radical pathways, including oxidation to carboxylic acids and halogenation to benzyl halides.
Oxidation of Methyl Groups
The oxidation of one of the methyl groups of this compound to a carboxylic acid is a key transformation, yielding 2-chloro-4-methylbenzoic acid, a valuable building block in organic synthesis. The methyl group at the C4 position is preferentially oxidized under various conditions.
Quantitative Data for Oxidation Reactions
| Product | Oxidizing Agent | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 2-chloro-4-methylbenzoic acid | Nitric Acid (30-68%) | None | Phosphoric Acid (20-95%) | 140-170 | Not Specified | High | [1] |
| 2-chloro-4-methylbenzoic acid | Nitric Acid (55-65%) | Iron | Carbon tetrachloride/Dichloromethane | 175-195 | Not Specified | High | [2] |
| 2-chloro-3-methylbenzoic acid | Oxidizing Reagent | Catalyst | Not Specified | 120-180 | Not Specified | Not Specified | [3] |
Note: The synthesis of 2-chloro-3-methylbenzoic acid starts from m-xylene, but the conditions are relevant for the oxidation of a methyl group on a chlorinated xylene.
Experimental Protocol: Synthesis of 2-chloro-4-methylsulfonylbenzoic acid via Methyl Group Oxidation
This protocol describes the oxidation of the methyl group of 2-chloro-4-methylsulfonyltoluene, a derivative of this compound, to a carboxylic acid using nitric acid.
Materials:
-
2-chloro-4-methylsulfonyltoluene
-
Phosphoric acid solution (20-95%)
-
Nitric acid (30-68%)
-
Reaction vessel with heating and stirring capabilities
-
Liquid chromatography apparatus for reaction monitoring
Procedure:
-
A mixture of 2-chloro-4-methylsulfonyltoluene and the phosphoric acid solution is prepared in the reaction vessel.
-
The mixture is heated to a temperature between 140°C and 170°C with stirring.
-
Dilute nitric acid (30-68%) is slowly added dropwise to the heated mixture.
-
The reaction progress is monitored by liquid chromatography.
-
Upon completion of the reaction, the mixture is subjected to hydrolysis, leading to the precipitation of the solid product.
-
The solid is filtered and deacidified.
-
The crude product is then recrystallized from ethylene dichloride to yield pure 2-chloro-4-methylsulfonylbenzoic acid[1].
Signaling Pathway: General Mechanism of Benzylic Oxidation
The oxidation of a benzylic methyl group to a carboxylic acid typically proceeds through a free-radical mechanism, involving the formation of a benzylic radical, which is then successively oxidized to an alcohol, aldehyde, and finally the carboxylic acid.
Caption: General pathway for the oxidation of a methyl group.
Halogenation of Methyl Groups
The methyl groups of this compound can undergo free-radical halogenation, typically with N-bromosuccinimide (NBS) in the presence of a radical initiator, to yield benzyl bromides. This reaction is highly regioselective, favoring substitution at the benzylic position over the aromatic ring.
Regioselectivity in Bromination
While direct comparative quantitative data for the two methyl groups of this compound is scarce in the readily available literature, general principles of organic chemistry suggest that the methyl group at the C4 position is more likely to undergo halogenation. This is due to the steric hindrance imposed by the adjacent chlorine atom on the C1-methyl group. The bulky bromine radical will preferentially attack the less sterically hindered benzylic protons of the C4-methyl group.
Quantitative Data for Halogenation Reactions
While specific data for this compound is limited, the following table provides information on a related reaction.
| Starting Material | Reagent | Product | Yield (%) | Reference |
| 2,5-dichloro-p-xylene | H₂O₂-HBr | 1-(bromomethyl)-2,5-dichloro-4-methylbenzene | 62.9 (monobrominated) | [4] |
Experimental Protocol: General Procedure for Benzylic Bromination with NBS
The following is a general protocol for the benzylic bromination of a substituted toluene, which can be adapted for this compound.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Radical initiator (e.g., AIBN or benzoyl peroxide)
-
Carbon tetrachloride (or another suitable solvent)
-
Reaction flask with reflux condenser and light source (if necessary)
Procedure:
-
Dissolve this compound in carbon tetrachloride in the reaction flask.
-
Add N-bromosuccinimide and a catalytic amount of the radical initiator.
-
Heat the mixture to reflux. The reaction can be initiated by heat or a light source (e.g., a sunlamp).
-
Monitor the reaction by TLC or GC to observe the consumption of the starting material.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzyl bromide.
-
Purify the product by distillation or recrystallization.
Experimental Workflow: Synthesis of 2-chloro-4-methylbenzyl bromide
Caption: Workflow for benzylic bromination.
Conclusion
The methyl groups of this compound exhibit differential reactivity, which can be exploited for the selective synthesis of valuable chemical intermediates. The C4-methyl group is generally more susceptible to both oxidation and halogenation due to the steric hindrance at the C1 position caused by the adjacent chlorine atom. This guide provides a foundational understanding of these reactions, supported by available quantitative data and detailed experimental protocols. Further research focusing on kinetic studies would provide a more precise quantitative comparison of the reactivity of the two methyl groups, enabling even finer control over the functionalization of this compound for applications in drug development and materials science.
References
Methodological & Application
Application Notes and Protocols: The Role of 2-Chloro-p-xylene in the Production of Arylide Yellow Dyes
Abstract
2-Chloro-p-xylene serves as a crucial precursor in the synthesis of various organic compounds, most notably in the production of arylide yellow pigments. While not a dye itself, it is a key starting material for the synthesis of 2,5-dimethylaniline (p-xylidine), a primary aromatic amine that functions as a diazo component in the formation of azo dyes. This document provides detailed application notes and experimental protocols for the synthesis of an arylide yellow dye, starting from the conversion of this compound to 2,5-dimethylaniline and its subsequent use in a diazotization and azo coupling reaction. The protocols are intended for researchers, scientists, and professionals in the fields of dye chemistry, organic synthesis, and materials science.
Introduction
Arylide yellow pigments, also known as Hansa yellows, are a significant class of synthetic organic pigments characterized by their bright yellow to reddish-yellow hues, good lightfastness, and low toxicity, making them excellent alternatives to heavy metal-based pigments like cadmium yellow.[1][2] Their synthesis is primarily based on the azo coupling reaction, which involves the reaction of a diazonium salt with a coupling agent.[3]
The journey from this compound to a vibrant yellow pigment involves a two-stage synthetic pathway. The first stage is the amination of this compound to produce 2,5-dimethylaniline. This transformation is a critical step, as the resulting amine group is essential for the subsequent diazotization reaction. Modern catalytic methods, such as the Buchwald-Hartwig amination, have become instrumental in efficiently forming this C-N bond.[2][4]
The second stage involves the classic two-step process of azo dye synthesis:
-
Diazotization: 2,5-dimethylaniline is converted into a reactive diazonium salt by treating it with nitrous acid at low temperatures.[3]
-
Azo Coupling: The diazonium salt is then reacted with a suitable coupling agent, typically an acetoacetylated aromatic amine (acetoacetanilide), to form the final azo pigment.[5]
This document will provide detailed protocols for both the amination of this compound and the subsequent synthesis of a representative arylide yellow pigment.
Synthetic Pathway Overview
The overall synthetic scheme involves two main transformations:
-
Stage 1: Synthesis of 2,5-Dimethylaniline from this compound via a palladium-catalyzed amination reaction (Buchwald-Hartwig amination).
-
Stage 2: Synthesis of an Arylide Yellow Pigment through the diazotization of 2,5-dimethylaniline and subsequent azo coupling with an acetoacetanilide derivative.
Caption: Overall synthesis pathway from this compound to an Arylide Yellow Pigment.
Experimental Protocols
Stage 1: Synthesis of 2,5-Dimethylaniline from this compound (Buchwald-Hartwig Amination)
This protocol describes a representative palladium-catalyzed amination of this compound using aqueous ammonia. The choice of ligand and base is crucial for achieving high yields.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 140.61 | 14.06 g | 0.10 |
| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 0.224 g | 0.001 |
| Buchwald Ligand (e.g., XPhos) | 476.65 | 0.953 g | 0.002 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 11.53 g | 0.12 |
| Aqueous Ammonia (28-30%) | 17.03 (as NH₃) | 50 mL | ~0.74 |
| Toluene (anhydrous) | - | 200 mL | - |
Procedure:
-
To a dry, inert-atmosphere glovebox or a Schlenk flask, add palladium(II) acetate (0.224 g, 0.001 mol), the phosphine ligand (e.g., XPhos, 0.953 g, 0.002 mol), and sodium tert-butoxide (11.53 g, 0.12 mol).
-
Add anhydrous toluene (100 mL) to the flask.
-
Add this compound (14.06 g, 0.10 mol) to the mixture.
-
Finally, add aqueous ammonia (50 mL) to the reaction flask.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction with water and extract the product with diethyl ether or ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain 2,5-dimethylaniline.
Expected Yield and Characterization:
| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by GC) |
| 2,5-Dimethylaniline | 12.12 | 10.3-11.5 | 85-95 | >98% |
Characterization Data for 2,5-Dimethylaniline:
-
Appearance: Colorless to pale yellow liquid.
-
¹H NMR (CDCl₃, 400 MHz): δ 6.95 (d, J=7.6 Hz, 1H), 6.63 (d, J=7.6 Hz, 1H), 6.58 (s, 1H), 3.60 (s, 2H, NH₂), 2.25 (s, 3H, CH₃), 2.15 (s, 3H, CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 144.1, 136.0, 130.2, 122.1, 118.0, 115.3, 21.2, 17.0.
-
IR (neat, cm⁻¹): 3440, 3360 (N-H stretch), 3010, 2920 (C-H stretch), 1620, 1510 (aromatic C=C stretch).
Stage 2: Synthesis of an Arylide Yellow Pigment (Hansa Yellow G analogue)
This protocol describes the synthesis of an arylide yellow pigment by the diazotization of 2,5-dimethylaniline and subsequent coupling with acetoacetanilide.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,5-Dimethylaniline | 121.18 | 6.06 g | 0.05 |
| Sodium Nitrite (NaNO₂) | 69.00 | 3.62 g | 0.0525 |
| Hydrochloric Acid (conc., 37%) | 36.46 | 15 mL | ~0.18 |
| Acetoacetanilide | 177.19 | 8.86 g | 0.05 |
| Sodium Hydroxide (NaOH) | 40.00 | 4.0 g | 0.10 |
| Sodium Acetate (anhydrous) | 82.03 | 10 g | - |
Procedure:
Part A: Diazotization of 2,5-Dimethylaniline
-
In a 250 mL beaker, dissolve 2,5-dimethylaniline (6.06 g, 0.05 mol) in a mixture of concentrated hydrochloric acid (15 mL) and water (50 mL). Stir until a clear solution is obtained.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
In a separate beaker, dissolve sodium nitrite (3.62 g, 0.0525 mol) in 20 mL of cold water.
-
Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution, keeping the temperature below 5 °C. Stir continuously during the addition.
-
After the addition is complete, continue stirring for an additional 15-20 minutes at 0-5 °C. The resulting solution is the diazonium salt solution.
Part B: Azo Coupling
-
In a 500 mL beaker, dissolve acetoacetanilide (8.86 g, 0.05 mol) in a solution of sodium hydroxide (4.0 g, 0.10 mol) in 100 mL of water. Stir until a clear solution is formed.
-
Cool the acetoacetanilide solution to 0-5 °C in an ice bath.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part A to the cold acetoacetanilide solution. A bright yellow precipitate will form immediately.
-
After the addition is complete, add a solution of sodium acetate (10 g) in 50 mL of water to buffer the reaction mixture.
-
Continue stirring the mixture in the ice bath for 1-2 hours to ensure complete coupling.
-
Filter the yellow pigment using a Büchner funnel and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the pigment in an oven at 60-70 °C to a constant weight.
Expected Yield and Characterization:
| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |
| Arylide Yellow Pigment | ~15.3 g | 13.8-14.5 | 90-95 |
Characterization Data for the Arylide Yellow Pigment:
-
Appearance: Bright yellow powder.
-
Melting Point: >250 °C (decomposes).
-
UV-Vis (in a suitable solvent): λmax ≈ 410-430 nm.
-
IR (KBr, cm⁻¹): ~3270 (N-H stretch), ~1670 (amide C=O stretch), ~1600 (aromatic C=C stretch), ~1550 (N=N stretch).
Experimental Workflows
Caption: Workflow for the synthesis of 2,5-Dimethylaniline.
Caption: Workflow for the synthesis of Arylide Yellow Pigment.
Conclusion
This compound is a valuable and versatile starting material in the synthesis of arylide yellow dyes. Through a two-stage process involving a modern palladium-catalyzed amination to form 2,5-dimethylaniline, followed by a classic diazotization and azo coupling reaction, high-quality yellow pigments can be produced efficiently. The provided protocols offer a detailed guide for the laboratory-scale synthesis of these commercially important colorants, with an emphasis on reproducible and high-yielding procedures. These methods are essential for researchers and professionals engaged in the development of new and improved dye molecules and the optimization of synthetic routes in the chemical industry.
References
Application of 2-Chloro-p-xylene in the Synthesis of Gemfibrozil: A Detailed Guide for Pharmaceutical Researchers
Introduction
2-Chloro-p-xylene, a halogenated aromatic hydrocarbon, serves as a versatile precursor in the synthesis of various chemical intermediates. In the pharmaceutical industry, it holds significance as a starting material for the production of active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the utilization of this compound in the manufacturing of Gemfibrozil, a well-established lipid-regulating agent. These guidelines are intended for researchers, scientists, and professionals involved in drug development and pharmaceutical manufacturing.
Gemfibrozil is a fibrate class drug primarily prescribed to manage hyperlipidemia and hypertriglyceridemia, conditions characterized by elevated levels of lipids, such as cholesterol and triglycerides, in the bloodstream.[1] The core of the Gemfibrozil molecular structure is a 2,5-dimethylphenoxy moiety, which can be strategically derived from this compound through a multi-step synthesis.
Synthetic Pathway Overview
The overall synthetic route from this compound to Gemfibrozil involves two primary stages:
-
Synthesis of the Key Intermediate, 2,5-Dimethylphenol: This step involves the conversion of this compound to 2,5-Dimethylphenol. This transformation is a critical step that introduces the necessary phenolic functional group for the subsequent etherification reaction.
-
Synthesis of Gemfibrozil: 2,5-Dimethylphenol is then reacted with a suitable pentanoic acid derivative to form the final Gemfibrozil molecule.
This document will provide a detailed experimental protocol for each of these stages, along with quantitative data and a discussion of the reaction mechanisms.
Experimental Protocols
Stage 1: Synthesis of 2,5-Dimethylphenol from this compound
Reaction:
Materials and Reagents:
-
This compound
-
Sodium hydroxide (NaOH)
-
Palladium(II) acetate (Pd(OAc)₂)
-
BippyPhos (a biphenyl-based phosphine ligand)
-
Poly(ethylene glycol)-2000 (PEG-2000)
-
Deionized water
-
Toluene
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Protocol:
-
To a round-bottom flask, add this compound (1 mmol), Palladium(II) acetate (0.02 mmol), and BippyPhos (0.04 mmol).
-
Add a 10% aqueous solution of PEG-2000 (10 mL) and sodium hydroxide (2 mmol).
-
The reaction mixture is stirred vigorously and heated to 90°C under an air atmosphere.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The aqueous layer is acidified with 1M HCl to a pH of approximately 2-3.
-
The product is extracted with toluene (3 x 20 mL).
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield crude 2,5-Dimethylphenol.
-
The crude product can be further purified by distillation or recrystallization.
Quantitative Data (Expected):
| Parameter | Value | Reference |
| Yield | Moderate to excellent | [2] |
| Purity | >95% (after purification) | N/A |
Stage 2: Synthesis of Gemfibrozil from 2,5-Dimethylphenol
The synthesis of Gemfibrozil from 2,5-Dimethylphenol involves an O-alkylation reaction with an ester of 5-halo-2,2-dimethylpentanoic acid, followed by hydrolysis of the resulting ester. A commonly used reagent is a lower alkyl ester of 5-bromo- or 5-chloro-2,2-dimethylpentanoic acid.[3]
Reaction:
Materials and Reagents:
-
2,5-Dimethylphenol
-
Methyl 5-bromo-2,2-dimethylpentanoate
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Methanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Acetone
Equipment:
-
Three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and dropping funnel
-
Heating mantle
-
Standard laboratory glassware for filtration, extraction, and crystallization
Protocol:
Step 2a: Synthesis of Gemfibrozil Methyl Ester
-
In a three-necked flask, a mixture of 2,5-dimethylphenol (40 kg), potassium carbonate (50 kg), and tetrabutylammonium bromide (3 kg) is prepared.[3]
-
Methyl 2,2-dimethyl-5-bromopentanoate (30 kg) is added to the mixture.[3]
-
The reaction mixture is heated to a temperature of 105-115°C.[3]
-
An additional 54 kg of methyl 2,2-dimethyl-5-bromopentanoate is added at a rate that maintains the temperature within the specified range.[3]
-
After the addition is complete, the temperature is maintained at 105-115°C for 3 hours.[3]
-
The reaction is monitored by TLC or HPLC until the starting materials are consumed.
-
After cooling to 50-70°C, methanol (75 L) is added, and the mixture is further cooled to 18-20°C and stirred for one hour.[3]
-
The solid inorganic salts are removed by filtration.
Step 2b: Hydrolysis to Gemfibrozil
-
The methanolic solution of the gemfibrozil methyl ester is treated with a 30% aqueous solution of sodium hydroxide (50 L) at reflux temperature for 3 hours, ensuring the pH is greater than 12.5.[3]
-
Methanol is distilled off, and water (325 L) is added.[3]
-
The mixture is cooled to 25-30°C to precipitate the sodium salt of gemfibrozil.
-
The precipitated sodium salt is collected by filtration and can be recrystallized.
-
The purified sodium salt is then treated with hydrochloric acid in acetone to yield the final product, Gemfibrozil, which precipitates as a white solid.[3]
-
The product is collected by filtration, washed with water, and dried.
Quantitative Data:
| Parameter | Value | Reference |
| Overall Yield | In excess of 80% | [3] |
| Purity (HPLC) | >99.5% | [3] |
| Melting Point | 58-61°C | [3] |
Visualizing the Process
To better illustrate the synthesis and the biological mechanism of Gemfibrozil, the following diagrams are provided.
Caption: Synthetic workflow for Gemfibrozil from this compound.
Caption: Mechanism of action of Gemfibrozil via PPAR-α activation.
Mechanism of Action of Gemfibrozil
Gemfibrozil exerts its lipid-lowering effects primarily through the activation of peroxisome proliferator-activated receptor alpha (PPAR-α).[4] PPAR-α is a nuclear receptor that plays a crucial role in the regulation of genes involved in lipid and lipoprotein metabolism.[5]
Upon activation by Gemfibrozil, PPAR-α forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
The key downstream effects of PPAR-α activation by Gemfibrozil include:
-
Increased Lipoprotein Lipase (LPL) Activity: Gemfibrozil upregulates the expression of LPL, an enzyme responsible for the hydrolysis of triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons. This leads to enhanced clearance of triglyceride-rich particles from the circulation.[1]
-
Decreased Apolipoprotein C-III (ApoC-III) Production: ApoC-III is an inhibitor of LPL. By reducing its production, Gemfibrozil further promotes the catabolism of triglycerides.[4]
-
Reduced Hepatic VLDL Production: Gemfibrozil decreases the synthesis of VLDL in the liver, the primary carrier of endogenous triglycerides.[1]
-
Increased High-Density Lipoprotein (HDL) Cholesterol: Gemfibrozil increases the production of apolipoproteins A-I and A-II, the major protein components of HDL, leading to an increase in HDL cholesterol levels, often referred to as "good cholesterol".[6]
Conclusion
This compound is a valuable starting material in the multi-step synthesis of the lipid-regulating drug, Gemfibrozil. The synthetic pathway, proceeding through the key intermediate 2,5-Dimethylphenol, offers an efficient route to this widely used pharmaceutical. The detailed protocols and mechanistic insights provided in this document are intended to support researchers and professionals in the pharmaceutical industry in the development and optimization of manufacturing processes for Gemfibrozil and other related compounds. Adherence to good laboratory practices and safety precautions is paramount when carrying out these chemical transformations.
References
- 1. Comprehensive Guide To Gemfibrozil: Uses, Mechanism, Side Effects, And More | OCTAGONCHEM [octagonchem.com]
- 2. Pd-Catalyzed Hydroxylation of Aryl Halides under Air and in Eco-Friendly Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5654476A - Process for the preparation of gemfibrozil - Google Patents [patents.google.com]
- 4. What is the mechanism of Gemfibrozil? [synapse.patsnap.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Mechanism of action for gemfibrozil | Filo [askfilo.com]
2-Chloro-p-Xylene: Application Notes and Protocols for Chemical Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-chloro-p-xylene as a solvent in chemical reactions. Due to its high boiling point and relative inertness under certain conditions, this compound can be a valuable solvent for specific synthetic applications, particularly those requiring elevated temperatures.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. Its high boiling point makes it suitable for reactions that require sustained high temperatures to proceed at a reasonable rate.
| Property | Value | Reference |
| CAS Number | 95-72-7 | [1][2] |
| Molecular Formula | C₈H₉Cl | [3] |
| Molecular Weight | 140.61 g/mol | [3] |
| Boiling Point | 186-187 °C | [3] |
| Melting Point | 2 °C | [3] |
| Density | 1.049 g/mL at 25 °C | [3] |
| Appearance | Colorless to light yellow liquid | [1] |
| Solubility | Slightly soluble in water. | [4] |
Application 1: Solvent for the Synthesis of 2,5-Dichloro-p-xylene
This compound can serve as both a reactant and a solvent in the synthesis of 2,5-dichloro-p-xylene, a valuable intermediate in the production of pesticides and other fine chemicals.[5][6] Utilizing an excess of this compound as the reaction medium can help to control the reaction temperature and facilitate the selective formation of the desired product.
Experimental Protocol: Ferric Chloride Catalyzed Chlorination
This protocol is adapted from the process described in U.S. Patent 4,608,448.[3]
Materials:
-
This compound
-
Anhydrous ferric chloride (FeCl₃)
-
Methylene chloride (for workup)
-
Anhydrous sodium sulfate (for drying)
Equipment:
-
Round-bottom flask equipped with a mechanical stirrer and a reflux condenser
-
Heating mantle
-
Gas bubbler
-
Separatory funnel
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add this compound and anhydrous ferric chloride. A 100% stoichiometric excess of this compound should be used to serve as the reaction solvent.[3]
-
Heat the mixture to 65-68 °C with continuous stirring.[3]
-
Maintain the reaction at this temperature for approximately 7 hours. The reaction progress can be monitored by gas chromatography.[3]
-
After the reaction is complete, cool the mixture to room temperature.[3]
-
Wash the reaction mixture three times with methylene chloride.[3]
-
Remove the ferrous chloride by filtration.[3]
-
Wash the filtrate containing the product three times with water in a separatory funnel.[3]
-
Dry the organic layer over anhydrous sodium sulfate.[3]
-
Concentrate the solution by vacuum distillation to remove the methylene chloride and any unreacted this compound, yielding the 2,5-dichloro-p-xylene product.[3]
Quantitative Data:
| Reactant Ratio (this compound:FeCl₃) | Temperature (°C) | Reaction Time (h) | Yield of 2,5-dichloro-p-xylene (%) |
| 2:1 (100% excess) | 65-68 | 7 | Not specified in patent, but implied to be high |
Logical Workflow for the Synthesis of 2,5-dichloro-p-xylene
Caption: Workflow for the synthesis of 2,5-dichloro-p-xylene.
Potential Applications and Considerations
While specific, documented examples are limited, the properties of this compound suggest its potential as a high-boiling point, non-polar solvent in other high-temperature reactions. Chlorinated aromatic solvents are sometimes employed in polymer synthesis and the manufacturing of agrochemicals.[4][6] Researchers may consider this compound as a potential solvent in reactions such as:
-
High-temperature nucleophilic aromatic substitutions: Where a high-boiling, relatively inert solvent is required.
-
Certain metal-catalyzed cross-coupling reactions: Although not widely documented, its properties are similar to other solvents used in these reactions.
-
Polymerization reactions: For monomers that are soluble in chlorinated aromatic hydrocarbons.[7]
Safety Precautions:
This compound is a flammable liquid and may be irritating and narcotic in high concentrations.[4] It is essential to handle this solvent in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Material Safety Data Sheet (MSDS).
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound [oakwoodchemical.com]
- 3. parchem.com [parchem.com]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 7. US4602068A - Chlorination of polymers - Google Patents [patents.google.com]
Application Notes and Protocols: Formation of Grignard Reagent from 2-Chloro-p-xylene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of the Grignard reagent, (4-chloro-2-methylphenyl)magnesium chloride, from 2-chloro-p-xylene. Grignard reagents are fundamental organometallic compounds extensively utilized in organic synthesis for the formation of carbon-carbon bonds. The successful and high-yield formation of this specific Grignard reagent is crucial for its application as a nucleophilic intermediate in the synthesis of a variety of chemical entities, including active pharmaceutical ingredients (APIs). These notes cover the reaction principles, key experimental parameters, a detailed protocol, safety considerations, and troubleshooting.
Introduction
Grignard reagents, with the general formula R-Mg-X, are powerful nucleophiles and strong bases.[1] The formation of an aryl Grignard reagent from an aryl chloride, such as this compound, involves the reaction of the aryl chloride with magnesium metal in an ethereal solvent.[2] The resulting (4-chloro-2-methylphenyl)magnesium chloride is a valuable intermediate for introducing the 4-chloro-2-methylphenyl moiety into target molecules.
The reaction is highly sensitive to moisture and oxygen, necessitating anhydrous and inert atmospheric conditions for successful synthesis.[3] The reactivity of aryl chlorides is generally lower than that of aryl bromides or iodides, often requiring activation of the magnesium surface and potentially higher reaction temperatures or the use of co-solvents like tetrahydrofuran (THF) to achieve reasonable reaction rates and yields.[2][4]
Reaction Principle and Key Parameters
The formation of (4-chloro-2-methylphenyl)magnesium chloride proceeds via the insertion of magnesium into the carbon-chlorine bond of this compound.
Reaction: this compound + Mg → (4-chloro-2-methylphenyl)magnesium chloride
Several key parameters influence the success of this reaction:
-
Reagent Quality: this compound should be pure and dry. Magnesium turnings should be fresh and free of significant oxidation.
-
Solvent: Anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are essential. THF is often preferred for less reactive aryl chlorides due to its higher boiling point and better solvating ability for the Grignard reagent.[2]
-
Anhydrous Conditions: All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by water.[3]
-
Magnesium Activation: The passivating layer of magnesium oxide on the magnesium turnings must be overcome to initiate the reaction. This can be achieved through mechanical means (crushing), or by using chemical initiators such as a small crystal of iodine, 1,2-dibromoethane, or a pre-formed Grignard reagent.[5]
-
Temperature: The reaction is exothermic and may require initial heating to start, but often needs cooling to maintain a controlled reaction rate and prevent side reactions.[6]
Experimental Protocol (Adapted)
This protocol is adapted from general procedures for the formation of aryl Grignard reagents from aryl chlorides.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles | Purity |
| This compound | 140.61 | 14.06 g (12.7 mL) | 0.10 | ≥98% |
| Magnesium Turnings | 24.31 | 2.67 g | 0.11 | --- |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 100 mL | --- | ≤0.005% H₂O |
| Iodine | 253.81 | 1 small crystal | --- | --- |
Equipment:
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas (Nitrogen or Argon) supply with a bubbler
-
Schlenk line (optional, but recommended)
-
Syringes and needles
Procedure:
-
Preparation of Apparatus: All glassware should be thoroughly cleaned and oven-dried (or flame-dried under vacuum) to remove any traces of water. The apparatus should be assembled while hot and allowed to cool under a stream of dry nitrogen or argon.[3]
-
Magnesium Activation: Place the magnesium turnings and a magnetic stir bar in the three-necked flask. Add a single crystal of iodine. Gently heat the flask with a heat gun under a flow of inert gas until the purple iodine vapor is observed. The disappearance of the iodine color indicates the activation of the magnesium surface. Allow the flask to cool to room temperature.[5]
-
Initiation of Reaction: Add approximately 10 mL of the anhydrous THF to the flask containing the activated magnesium. Prepare a solution of this compound in the remaining 90 mL of anhydrous THF in the dropping funnel. Add a small portion (approx. 5-10 mL) of the this compound solution to the magnesium suspension.
-
The reaction should be initiated, which may be indicated by a gentle bubbling, a slight increase in temperature, or the appearance of a cloudy/grayish color. If the reaction does not start, gentle warming with a heating mantle may be necessary. Once initiated, the heat source should be removed.
-
Formation of the Grignard Reagent: Once the reaction has started, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic, and an ice bath may be required to control the temperature.[6]
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete reaction. The resulting solution should be a cloudy, grayish-brown suspension.
-
The concentration of the Grignard reagent can be determined by titration before use in subsequent reactions.
Data Presentation
Table 1: Reactant and Product Information
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Starting Material | 2-chloro-1,4-dimethylbenzene | C₈H₉Cl | 140.61 |
| Reagent | Magnesium | Mg | 24.31 |
| Product | (4-chloro-2-methylphenyl)magnesium chloride | C₈H₈Cl₂Mg | 164.92 |
Table 2: Typical Reaction Parameters and Expected Yield
| Parameter | Value |
| Reaction Scale | 0.10 mol |
| Solvent | Anhydrous THF |
| Reaction Temperature | Reflux (initiation), Room Temperature to 40°C |
| Reaction Time | 2-3 hours |
| Expected Yield | 70-90% (Determined by titration or derivatization) |
Note: The yield can be highly variable depending on the quality of reagents and the stringency of anhydrous and anaerobic conditions.
Mandatory Visualizations
Caption: Reaction scheme for the formation of (4-chloro-2-methylphenyl)magnesium chloride.
Caption: General experimental workflow for Grignard reagent formation.
Troubleshooting and Safety
Common Issues and Solutions:
-
Reaction Fails to Initiate:
-
Cause: Inadequate drying of glassware or reagents; passivation of magnesium.
-
Solution: Ensure all components are scrupulously dry. Re-activate magnesium by crushing a few turnings with a glass rod (under inert gas) or by adding a small amount of 1,2-dibromoethane.[5]
-
-
Low Yield:
-
Cause: Presence of moisture or oxygen; side reactions.
-
Solution: Improve inert atmosphere technique. Ensure slow, controlled addition of the aryl chloride to minimize side reactions like Wurtz coupling.
-
-
Formation of Biphenyl Byproduct (Wurtz Coupling):
-
Cause: Reaction of the formed Grignard reagent with unreacted this compound. This is more prevalent with more reactive halides but can occur with chlorides, especially at higher temperatures.[7][8]
-
Solution: Slow, dropwise addition of the this compound solution to the magnesium suspension helps to maintain a low concentration of the aryl chloride, thus minimizing this side reaction.[8]
-
Safety Precautions:
-
Anhydrous Ethers: Diethyl ether and THF are extremely flammable and can form explosive peroxides upon standing. Use in a well-ventilated fume hood, away from ignition sources.[6]
-
Exothermic Reaction: The formation of Grignard reagents is exothermic and can become vigorous. Have an ice bath readily available to control the reaction temperature.[6]
-
Reactive Reagent: Grignard reagents react violently with water and other protic sources. Handle under an inert atmosphere at all times.[1]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate gloves when handling these reagents.[9]
Applications in Drug Development
The (4-chloro-2-methylphenyl)magnesium chloride reagent is a versatile nucleophile used to introduce the 4-chloro-2-methylphenyl group in the synthesis of more complex molecules. This moiety is of interest in medicinal chemistry as the chlorine atom can influence the electronic properties and metabolic stability of a drug candidate, while the methyl group can affect its binding affinity and lipophilicity.
Key applications include:
-
Reaction with Carbonyls: Addition to aldehydes, ketones, and esters to form secondary and tertiary alcohols, respectively.
-
Cross-Coupling Reactions: Participation in transition-metal-catalyzed cross-coupling reactions to form biaryl structures.
-
Nucleophilic Substitution: Reaction with various electrophiles to create new carbon-carbon and carbon-heteroatom bonds.
By providing a reliable method for the synthesis of this key intermediate, this protocol facilitates the exploration of new chemical space in the development of novel therapeutics.
References
- 1. Grignard Reagents: Powerful Tools for Synthesis – Organic Chemistry Academy [ochemacademy.com]
- 2. leah4sci.com [leah4sci.com]
- 3. quora.com [quora.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. benchchem.com [benchchem.com]
- 6. acs.org [acs.org]
- 7. scribd.com [scribd.com]
- 8. benchchem.com [benchchem.com]
- 9. research.uga.edu [research.uga.edu]
Application Note and Protocol for the Grignard Reaction of 2-Chloro-p-xylene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of (2,5-dimethylphenyl)magnesium chloride, a Grignard reagent derived from 2-chloro-p-xylene. Grignard reagents are potent nucleophiles essential for the formation of carbon-carbon bonds in organic synthesis.[1][2][3][4] The successful formation of this specific Grignard reagent from an aryl chloride requires careful attention to anhydrous conditions and magnesium activation.[5][6]
Introduction
Grignard reagents, with the general formula R-Mg-X, are highly valuable organometallic compounds in synthetic organic chemistry.[2] They are typically prepared by reacting an organic halide with magnesium metal in an ethereal solvent.[1][6] While aryl bromides and iodides are more commonly used, the use of aryl chlorides is also feasible, though it may present challenges due to their lower reactivity.[5] This protocol outlines the preparation of (2,5-dimethylphenyl)magnesium chloride and its subsequent reaction with an aldehyde or ketone as a representative application. The reaction must be conducted under a strictly inert and anhydrous atmosphere to prevent the highly reactive Grignard reagent from being quenched by protic species like water.[1][6][7]
Materials and Equipment
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Notes |
| This compound | 95-72-7 | 140.61 | 192 | 1.053 | Starting material. |
| Magnesium turnings | 7439-95-4 | 24.31 | 1090 (melts at 650) | 1.738 | Ensure high purity. |
| Iodine | 7553-56-2 | 253.81 | 184.3 | 4.933 | For magnesium activation. |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 66 | 0.889 | Solvent, must be anhydrous. |
| Aldehyde/Ketone (e.g., Benzaldehyde) | 100-52-7 | 106.12 | 178.1 | 1.044 | Electrophile for reaction. |
| Saturated aqueous NH₄Cl | N/A | N/A | N/A | N/A | For quenching the reaction. |
| Diethyl ether | 60-29-7 | 74.12 | 34.6 | 0.713 | For extraction. |
| Anhydrous MgSO₄ or Na₂SO₄ | 7487-88-9 / 7757-82-6 | 120.37 / 142.04 | N/A | 2.66 / 2.664 | Drying agent. |
| 1 M Hydrochloric acid | 7647-01-0 | 36.46 | N/A | ~1.0 | For workup. |
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon) with a manifold
-
Schlenk line (optional, but recommended)
-
Syringes and needles
-
Ice bath
Experimental Protocol
Part 1: Preparation of (2,5-dimethylphenyl)magnesium chloride
-
Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar. The apparatus should be flame-dried under a stream of inert gas (nitrogen or argon) to remove any adsorbed moisture. Maintain a positive pressure of the inert gas throughout the reaction.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine.[5][6] Gently warm the flask with a heat gun under the inert atmosphere. The purple color of the iodine will fade as it sublimes and reacts with the magnesium surface, indicating activation.
-
Initiation of the Grignard Reaction: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous tetrahydrofuran (THF). Add a small portion of this solution to the activated magnesium turnings. The reaction may need gentle heating to initiate, which is indicated by the disappearance of the iodine color, the formation of a cloudy solution, and potentially gentle refluxing of the solvent.[5] If the reaction does not start, adding a few drops of 1,2-dibromoethane can be used as an initiator.[6]
-
Formation of the Grignard Reagent: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture and heat it to reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution should be a grayish-brown color.
Part 2: Reaction with an Electrophile (e.g., Benzaldehyde)
-
Reaction Setup: In a separate, dry, inert gas-flushed flask, prepare a solution of the electrophile (e.g., benzaldehyde, 1.0 equivalent) in anhydrous THF.
-
Addition of Grignard Reagent: Cool the electrophile solution to 0 °C in an ice bath. Slowly add the prepared Grignard reagent solution (1.1 equivalents) to the stirred electrophile solution via a cannula or dropping funnel. An exothermic reaction should be observed. Maintain the temperature at 0 °C during the addition.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[8]
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[8]
-
Workup: Transfer the mixture to a separatory funnel. Add diethyl ether to dilute the organic phase. Wash the organic layer with 1 M hydrochloric acid, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[9] Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by column chromatography on silica gel or by distillation.
Data Presentation
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 eq | |
| Magnesium | 1.2 eq | |
| Benzaldehyde | 1.0 eq | (Example electrophile) |
| Reaction Conditions | ||
| Grignard Formation Temperature | Reflux in THF (~66 °C) | |
| Grignard Formation Time | 1-2 hours after addition | |
| Reaction with Electrophile Temp. | 0 °C to Room Temperature | |
| Reaction with Electrophile Time | 1-3 hours | |
| Expected Product | (2,5-dimethylphenyl)(phenyl)methanol | |
| Expected Yield | 60-80% | Yields can vary based on conditions and purity of reagents. |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of (2,5-dimethylphenyl)magnesium chloride and its subsequent reaction.
Signaling Pathway (Reaction Mechanism)
Caption: Simplified reaction mechanism for the formation and reaction of the Grignard reagent.
References
- 1. rroij.com [rroij.com]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Grignard reagent - Wikipedia [en.wikipedia.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Plasma Polymerization of 2-Chloro-p-xylene for Parylene C Deposition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the deposition of Parylene C thin films through the plasma polymerization of its precursor, 2-chloro-p-xylene. This method offers an alternative to the traditional high-temperature pyrolysis chemical vapor deposition (CVD), enabling deposition at lower temperatures and with potentially enhanced film properties.
Introduction to Parylene C and Plasma Polymerization
Parylene C, or poly(monochloro-p-xylylene), is a versatile polymer widely used for conformal coatings in various high-tech applications, including medical devices, electronics, and aerospace.[1] Its desirable properties include biocompatibility, chemical inertness, excellent barrier properties against moisture and gases, and high dielectric strength.[1][2] The conventional method for Parylene C deposition is a three-step CVD process involving the sublimation of a solid dimer precursor, followed by pyrolysis at high temperatures (around 690°C) to form reactive monomers, and subsequent polymerization onto a substrate at room temperature.[2]
Plasma-enhanced chemical vapor deposition (PECVD), or plasma polymerization, presents an alternative deposition route. This technique utilizes a plasma to generate the reactive monomer species from the precursor, potentially at lower pyrolysis temperatures or even directly from the monomer vapor.[3][4] This can lead to films with different morphologies and properties compared to those produced by the conventional Gorham process. Plasma polymerization offers the potential for faster deposition rates and precise control over film thickness.[3]
Experimental Protocols
Materials and Equipment
-
Precursor: Dichloro-[5][5]-paracyclophane (Parylene C dimer)
-
Substrates: Silicon wafers, glass slides, or other substrates compatible with vacuum conditions.
-
Adhesion Promoter: A-174 (γ-methacryloxypropyltrimethoxysilane) solution (e.g., 1% in a 1:1 mixture of isopropyl alcohol and deionized water).[6]
-
Plasma Polymerization System: A vacuum deposition system equipped with:
-
A precursor vaporizer (sublimator) with temperature control.
-
A pyrolysis furnace (optional, for hybrid processes).
-
A plasma generation source (e.g., radio frequency at 13.56 MHz).
-
A deposition chamber with a substrate holder.
-
Mass flow controllers for process gases (e.g., Argon).
-
A vacuum pump capable of reaching pressures in the mTorr range.
-
A cold trap to protect the vacuum pump.[7]
-
-
Characterization Equipment:
-
Ellipsometer or profilometer for thickness measurement.
-
Fourier-Transform Infrared (FTIR) Spectrometer for chemical bond analysis.
-
X-ray Photoelectron Spectrometer (XPS) for surface elemental composition and chemical state analysis.
-
Contact angle goniometer for surface energy and hydrophobicity assessment.
-
Substrate Preparation
Proper substrate preparation is critical for achieving good adhesion of the Parylene C film.
-
Cleaning: Thoroughly clean the substrates to remove any organic and inorganic contaminants. A recommended procedure involves sequential ultrasonic cleaning in acetone, isopropyl alcohol, and deionized water, followed by drying with a nitrogen gun.
-
Adhesion Promotion:
-
Immerse the cleaned and dried substrates in the A-174 silane solution for 15-30 minutes.[6]
-
Remove the substrates and allow them to air dry for 15-30 minutes.[6]
-
Rinse the substrates with isopropyl alcohol for 15-30 seconds with agitation.[6]
-
Thoroughly dry the substrates, for instance, by baking in an oven. The substrates should be coated with Parylene C within 30 hours of applying the adhesion promoter.[6]
-
Alternatively, plasma activation of the substrate surface can be performed immediately before deposition to enhance adhesion.[8] An oxygen plasma treatment is a common method for this purpose.
-
Plasma Polymerization of this compound
The following protocol outlines the steps for the plasma-enhanced deposition of Parylene C. The specific parameters will need to be optimized for the particular deposition system and desired film properties.
-
System Preparation:
-
Ensure the deposition chamber, vaporizer, and cold trap are clean.
-
Load the Parylene C dimer into the vaporizer boat. The amount of dimer will determine the final film thickness.[9]
-
Place the prepared substrates onto the holder in the deposition chamber.
-
Seal the chamber and pump down to a base pressure below 200 mTorr.[7]
-
-
Deposition Process:
-
Cool the cold trap using liquid nitrogen or a mechanical chiller.[2]
-
Set the vaporizer temperature. For Parylene C, a typical starting point is 175°C.[2]
-
If using a hybrid process, set the pyrolysis furnace temperature. For plasma-assisted deposition, this temperature can be lower than the conventional 690°C, or the pyrolysis step might be bypassed altogether.
-
Introduce an inert gas, such as Argon, into the chamber at a controlled flow rate if desired.
-
Once the vaporizer temperature is stable, the dimer will sublimate and enter the plasma zone.
-
Ignite the plasma at the desired power. The plasma will dissociate the precursor into reactive monomers.
-
The reactive monomers will then polymerize on the surface of the substrates at room temperature.
-
Maintain the process pressure at the desired setpoint. This is typically in the range of 15 to 250 mTorr.[2][10]
-
The deposition rate will depend on the vaporizer temperature, plasma power, and process pressure.[3][9] A typical deposition rate for Parylene C is around 5 µm/hour.[2]
-
Continue the deposition until the desired film thickness is achieved.
-
-
Process Termination:
-
Turn off the plasma power and the vaporizer heater.
-
Allow the system to cool down.
-
Vent the chamber to atmospheric pressure with an inert gas.
-
Remove the coated substrates.
-
Data Presentation
The following table summarizes typical process parameters and their effect on the properties of plasma-polymerized Parylene C films. Note that these values are indicative and should be optimized for specific equipment and applications.
| Parameter | Typical Range | Effect on Film Properties |
| Vaporizer Temperature | 160 - 175 °C[2] | Higher temperature increases the precursor sublimation rate, leading to a higher deposition rate.[9] |
| Pyrolysis Temperature | 400 - 700 °C[11] | Lower temperatures can result in the incorporation of dimer crystals in the film, affecting its optical and structural properties.[11] |
| Plasma Power | 100 - 800 W[10] | Affects the dissociation of the precursor and can influence the chemical structure and cross-linking of the resulting polymer. Can also impact the deposition rate. |
| Process Pressure | 15 - 250 mTorr[2][10] | Higher pressure can lead to rougher and more non-uniform films.[9][12] Lower pressure generally results in more conformal and uniform coatings.[12] |
| Deposition Rate | 0.7 - 5 µm/hour[2] | Influenced by vaporizer temperature, pressure, and plasma power. Higher rates can sometimes lead to poorer film quality.[2] |
| Film Thickness | 100 nm - 25 µm[2][3] | Controlled by the amount of dimer used and the deposition time. |
| Surface Roughness | 5 - 10 nm (RMS)[9] | Tends to increase with higher precursor sublimation rates and deposition pressures.[9] |
Characterization of Parylene C Films
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to confirm the chemical structure of the deposited Parylene C film. The characteristic absorption peaks for Parylene C include:
-
3000 cm⁻¹: C-H stretching in the aromatic ring.[11]
-
1500 cm⁻¹: C=C stretching in the aromatic ring.[11]
-
1050 cm⁻¹: C-Cl stretching.[11]
-
876 cm⁻¹: Out-of-plane C-H bending in the aromatic ring.[11]
X-ray Photoelectron Spectroscopy (XPS)
XPS provides information about the elemental composition and chemical bonding at the surface of the film. The C 1s spectrum of a pristine Parylene C film can be deconvoluted into peaks corresponding to:
-
C-C/C-H bonds: in the aromatic ring and polymer backbone.
-
C-Cl bonds: indicating the presence of chlorine from the precursor.
-
π-π shake-up satellite:* characteristic of the aromatic ring system.[13]
Mandatory Visualizations
Experimental Workflow for Plasma Polymerization of Parylene C
Caption: Workflow for Parylene C deposition via plasma polymerization.
Signaling Pathway of Parylene C Formation (Conceptual)
References
- 1. advancedcoating.com [advancedcoating.com]
- 2. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. apps.mnc.umn.edu [apps.mnc.umn.edu]
- 7. mri.psu.edu [mri.psu.edu]
- 8. Mastering the Parylene Coating Process | Specialty Coating Systems [scscoatings.com]
- 9. How Fast Does Parylene Deposit? | Specialty Coating Systems [scscoatings.com]
- 10. biomems.usc.edu [biomems.usc.edu]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 2-Chloro-p-xylene as an Intermediate in N-Heterocycle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-p-xylene (2-chloro-1,4-dimethylbenzene) is a readily available and versatile chemical intermediate. Its structure is foundational for the introduction of the 2,5-dimethylphenyl moiety into larger molecular frameworks. This functional group is of significant interest in medicinal chemistry and materials science, appearing in various compounds developed for antimicrobial and other therapeutic applications.
The primary route for incorporating the 2,5-dimethylphenyl group into nitrogen-containing scaffolds is through carbon-nitrogen (C-N) bond formation. Modern synthetic organic chemistry offers powerful tools for this transformation, most notably the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation. These cross-coupling reactions enable the efficient synthesis of N-aryl heterocycles from aryl halides like this compound.
This document provides detailed application notes and generalized protocols for the N-arylation of common heterocyclic cores—such as indoles, carbazoles, and imidazoles—using this compound as the key intermediate.
Application Note 1: Palladium-Catalyzed N-Arylation of Heterocycles (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a robust and widely used method for C-N bond formation, valued for its broad substrate scope and tolerance of various functional groups. The reaction couples an aryl halide with an amine-containing compound in the presence of a palladium catalyst, a phosphine ligand, and a base. For a sterically hindered and less reactive aryl chloride like this compound, the choice of a bulky, electron-rich phosphine ligand is crucial for achieving high yields.
Catalytic Cycle Pathway
The mechanism proceeds through a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the aryl chloride to the Pd(0) catalyst, coordination and deprotonation of the N-H heterocycle by a base, and finally, reductive elimination to form the N-aryl heterocycle product and regenerate the active Pd(0) catalyst.
General Experimental Protocol: N-Arylation of Indole
This protocol describes a general procedure for the coupling of this compound with indole. Optimization of the ligand, base, and temperature may be required for different N-heterocycle substrates.
1. Reagent Preparation:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon).
-
Use anhydrous solvents. Toluene or dioxane are commonly used for this reaction.
2. Reaction Setup:
-
To a dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add indole (1.0 equiv.), sodium tert-butoxide (NaOtBu, 1.4 equiv.), the phosphine ligand (e.g., RuPhos, 1.5-3 mol%), and the palladium catalyst precursor (e.g., Pd₂(dba)₃, 1-2 mol%).
-
Seal the vessel with a septum.
3. Degassing and Reagent Addition:
-
Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times.
-
Through the septum, add anhydrous toluene or dioxane via syringe to dissolve/suspend the solids.
-
Add this compound (1.2 equiv.) via syringe.
4. Reaction:
-
Place the sealed reaction vessel in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed.
5. Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (20 mL).
-
Filter the mixture through a pad of celite to remove insoluble salts and catalyst residues. Wash the celite pad with additional ethyl acetate (2 x 10 mL).
-
Combine the organic filtrates and wash with water (20 mL) and then brine (20 mL).
6. Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-(2,5-dimethylphenyl)indole.
Experimental Workflow
Application Notes and Protocols for the Chlorination of p-Xylene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the chlorination of p-xylene, a critical process for the synthesis of various intermediates used in pharmaceuticals, agrochemicals, and material science. The protocols described herein cover both aromatic ring and side-chain chlorination, offering flexibility for targeting specific chlorinated derivatives.
Introduction
The selective chlorination of p-xylene is a fundamental reaction in organic synthesis, yielding valuable products such as 2-chloro-p-xylene, 2,5-dichloro-p-xylene, and side-chain chlorinated derivatives. The regioselectivity of the chlorination is primarily determined by the reaction conditions, particularly the choice of catalyst and the presence or absence of light. Lewis acid catalysts typically direct chlorination to the aromatic ring (electrophilic substitution), while UV light promotes free-radical chlorination of the methyl groups.
Experimental Protocols
Protocol 1: Lewis Acid Catalyzed Ring Chlorination of p-Xylene
This protocol details the synthesis of ring-chlorinated p-xylene derivatives using a Lewis acid catalyst. The primary products are this compound and 2,5-dichloro-p-xylene.
Materials:
-
p-Xylene (reagent grade)
-
Anhydrous ferric chloride (FeCl₃) or another suitable Lewis acid (e.g., AlCl₃, SbCl₅)[1][2]
-
Perchloroethylene (or another inert solvent)[1]
-
Chlorine gas (Cl₂)
-
Nitrogen gas (N₂)
-
Sodium hydroxide solution (NaOH), 20% for scrubbing
-
Sodium sulfite solution (Na₂SO₃), saturated, for quenching
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a magnetic stirrer, gas inlet tube, reflux condenser, and a gas outlet connected to a scrubber containing NaOH solution.
Procedure:
-
Reaction Setup: In a fume hood, assemble the reaction apparatus and purge with nitrogen gas to ensure anhydrous conditions.
-
Charging the Reactor: Charge the flask with p-xylene and the inert solvent. For example, a ratio of approximately 1 part p-xylene to 2.5 parts perchloroethylene by weight can be used[1].
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., ~1% by weight of p-xylene) to the reaction mixture[1].
-
Chlorine Gas Introduction: While stirring vigorously, introduce a slow stream of chlorine gas below the surface of the liquid. The reaction is exothermic, and the temperature should be maintained between 75-85°C for ring chlorination[1].
-
Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to determine the relative amounts of starting material and chlorinated products[1].
-
Work-up: Upon completion, stop the chlorine flow and purge the system with nitrogen. Cool the reaction mixture to room temperature.
-
Quenching: Carefully pour the reaction mixture into a separatory funnel containing a saturated solution of sodium sulfite to quench any remaining chlorine.
-
Washing: Wash the organic layer sequentially with water and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by fractional distillation or crystallization to isolate the desired chlorinated isomers.
Protocol 2: Photochemical Side-Chain Chlorination of p-Xylene
This protocol describes the chlorination of the methyl groups of p-xylene under UV irradiation.
Materials:
-
p-Xylene (reagent grade)
-
Chlorine gas (Cl₂)
-
Inert solvent (e.g., carbon tetrachloride, CCl₄)
-
Nitrogen gas (N₂)
-
Sodium hydroxide solution (NaOH), 20% for scrubbing
-
Sodium sulfite solution (Na₂SO₃), saturated, for quenching
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Photochemical reactor equipped with a UV lamp (e.g., mercury vapor lamp), magnetic stirrer, gas inlet tube, reflux condenser, and a gas outlet connected to a scrubber.
Procedure:
-
Reaction Setup: Set up the photochemical reactor in a fume hood and purge with nitrogen.
-
Charging the Reactor: Add p-xylene and the solvent (if used) to the reactor.
-
Initiation: Begin stirring and turn on the UV lamp.
-
Chlorine Gas Introduction: Introduce a controlled flow of chlorine gas into the reaction mixture. The reaction temperature can be maintained between 30-50°C[3].
-
Reaction Monitoring: Monitor the reaction progress by GC to analyze the formation of mono-, di-, and higher side-chain chlorinated products[3].
-
Work-up: Once the desired conversion is achieved, turn off the UV lamp and stop the chlorine flow. Purge the system with nitrogen.
-
Quenching and Washing: Follow the same quenching and washing procedure as described in Protocol 1.
-
Drying and Solvent Removal: Dry the organic layer and remove the solvent by rotary evaporation.
-
Purification: The individual side-chain chlorinated products can be separated by fractional distillation under reduced pressure.
Data Presentation
Table 1: Comparison of Chlorination Methods for p-Xylene
| Parameter | Lewis Acid Catalyzed Chlorination | Photochemical Chlorination | Electrochemical Chlorination |
| Primary Products | Ring-chlorinated (this compound, 2,5-dichloro-p-xylene) | Side-chain chlorinated (α-chloro-p-xylene, α,α'-dichloro-p-xylene) | Ring-chlorinated (this compound, 2,5-dichloro-p-xylene)[4] |
| Catalyst/Initiator | Lewis Acids (FeCl₃, AlCl₃, SbCl₅)[1][2] | UV Light[3][5] | Electric Current[4] |
| Typical Temperature | 75-120°C[1] | 30-70°C[3] | ~5°C[4] |
| Typical Solvent | Perchloroethylene, Carbon Tetrachloride[1] | Carbon Tetrachloride[3] | Aqueous Hydrochloric Acid[4] |
| Key Advantage | High selectivity for ring chlorination. | High selectivity for side-chain chlorination. | Avoids use of gaseous chlorine directly. |
Table 2: Product Distribution in Lewis Acid Catalyzed Chlorination
| Catalyst | Temperature (°C) | Major Products | Reference |
| FeCl₃ | 70 | This compound, 2,5-dichloro-p-xylene | [6] |
| SbCl₅ / Thianthrene co-catalyst | 50 | 4-chloro-o-xylene (from o-xylene) | [7] |
| FeCl₃ / Pivalic acid co-catalyst | 20-30 | 2,5-dichloro-p-xylene | [8] |
Visualizations
Experimental Workflow for Lewis Acid Catalyzed Chlorination
Caption: Workflow for the Lewis Acid Catalyzed Chlorination of p-Xylene.
Signaling Pathway for Chlorination Selectivity
References
- 1. US3928478A - Chlorination of xylene - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. krc.cecri.res.in [krc.cecri.res.in]
- 5. US3350467A - Method for side-chain chlorination of xylene - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. US4190609A - Process for the directed chlorination of xylenes - Google Patents [patents.google.com]
- 8. patents.justia.com [patents.justia.com]
Laboratory Scale Synthesis of Chlorinated p-Xylenes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of various chlorinated derivatives of p-xylene. The chlorination of p-xylene can be directed to either the aromatic ring or the methyl side chains, yielding a range of valuable intermediates for the synthesis of pharmaceuticals, agrochemicals, and polymers.
Introduction
p-Xylene is a readily available aromatic hydrocarbon that can be selectively chlorinated to produce a variety of derivatives. The position of chlorination is determined by the reaction conditions, primarily the type of catalyst and the presence or absence of ultraviolet (UV) light.
-
Ring Chlorination: This electrophilic aromatic substitution is promoted by Lewis acid catalysts, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), and typically occurs in the dark.[1] This method leads to the substitution of one or more hydrogen atoms on the benzene ring with chlorine.
-
Side-Chain Chlorination: This free-radical chain reaction is initiated by UV light or a radical initiator (e.g., benzoyl peroxide) and leads to the substitution of hydrogen atoms on the methyl groups with chlorine. It is crucial to exclude Lewis acid catalysts to prevent competing ring chlorination.[2][3]
Ring Chlorination of p-Xylene
The electrophilic chlorination of p-xylene primarily yields 2-chloro-p-xylene, followed by 2,5-dichloro-p-xylene and 2,3-dichloro-p-xylene. The isomer distribution can be influenced by the choice of catalyst, co-catalyst, solvent, and reaction temperature.
Synthesis of Monochloro- and Dichloro-p-xylenes
The direct chlorination of p-xylene with chlorine gas in the presence of a Lewis acid catalyst produces a mixture of chlorinated products.[1]
Table 1: Ring Chlorination of p-Xylene with FeCl₃
| Catalyst | Co-Catalyst | Solvent | Temperature (°C) | Product Distribution | Reference |
| FeCl₃ | Dibenzyl sulfide | None | 30 - 60 | 2,5-dichloro-p-xylene (74.5%), 2,3-dichloro-p-xylene (5.1%), trichloro-p-xylene (19.9%), tetrachloro-p-xylene (0.5%) | [4] |
| FeCl₃ | None | Acetic Acid | Not Specified | Predominantly mono- and di-chlorinated derivatives | [5] |
Experimental Protocol: Synthesis of 2,5-Dichloro-p-xylene
This protocol is adapted from a procedure designed to maximize the yield of 2,5-dichloro-p-xylene.[4]
Materials:
-
p-Xylene
-
Iron(III) chloride (FeCl₃), anhydrous
-
Dibenzyl sulfide
-
Chlorine gas
-
Nitrogen gas
-
Round-bottomed flask (500 mL) with a magnetic stirrer, gas inlet tube, and gas outlet connected to a scrubber.
Procedure:
-
To a 500 mL round-bottomed flask, add 330 g (3.1 moles) of p-xylene, 0.50 g (0.003 moles) of anhydrous ferric chloride, and 0.58 g (0.003 moles) of dibenzyl sulfide.
-
Stir the mixture and raise the temperature to 30°C.
-
Slowly bubble chlorine gas (521 g total) through the mixture over a period of 8 hours.
-
Gradually increase the temperature to approximately 60°C as the reaction proceeds.
-
After the addition of chlorine is complete, purge the reaction mixture with nitrogen gas to remove any dissolved chlorine and hydrogen chloride.
-
The crude product can be analyzed by gas chromatography to determine the product distribution.
-
Purification of 2,5-dichloro-p-xylene can be achieved by fractional distillation or recrystallization.
Side-Chain Chlorination of p-Xylene
The free-radical chlorination of the methyl groups of p-xylene can lead to mono-, di-, tri-, and up to hexachlorinated products on the side chains.
Synthesis of α,α'-Dichloro-p-xylene
α,α'-Dichloro-p-xylene is a key intermediate in the synthesis of polymers such as poly(p-phenylene vinylene) (PPV).
Table 2: Side-Chain Chlorination of p-Xylene
| Initiator | Solvent | Temperature (°C) | Product | Yield | Reference |
| UV Light | Benzotrifluoride | 75 | α,α',α,α',α',α'-Hexachloro-p-xylene | 90% | [6] |
| UV Light | Benzotrifluoride | 108 - 120 | α,α',α,α',α',α'-Hexachloro-p-xylene | 88% | [6] |
Experimental Protocol: Synthesis of α,α',α,α',α',α'-Hexachloro-p-xylene (HCPX)
This protocol is adapted from a procedure for the exhaustive side-chain chlorination of p-xylene.[6]
Materials:
-
p-Xylene
-
Benzotrifluoride (BTF)
-
Chlorine gas
-
Nitrogen gas
-
Three-necked flask equipped with a mechanical stirrer, a gas inlet tube, a reflux condenser, and a thermometer.
-
UV lamp
Procedure:
-
In a three-necked flask, prepare a composition of 170.1 g of p-xylene and 500.5 g of benzotrifluoride.
-
Heat the mixture to 75°C.
-
Position a UV lamp to irradiate the flask.
-
Sparge chlorine gas through the composition.
-
Maintain the reaction temperature at 75°C. The condenser should be cooled to -25°C.
-
Continue the chlorine addition for approximately 8 hours until the reaction is complete (completion can be monitored by GC analysis).
-
After the reaction, purge the system with nitrogen gas.
-
The product, α,α',α,α',α',α'-hexachloro-p-xylene, can be isolated by filtration of the solvent at a maintained temperature of 90°C.
Visualization of Reaction Pathways and Workflows
Ring Chlorination Pathway
The electrophilic aromatic substitution mechanism for the ring chlorination of p-xylene is depicted below.
References
- 1. guidechem.com [guidechem.com]
- 2. US3350467A - Method for side-chain chlorination of xylene - Google Patents [patents.google.com]
- 3. Sciencemadness Discussion Board - Free Radical Chlorination of p-Xylene - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. 2,5-DICHLORO-P-XYLENE | 1124-05-6 [chemicalbook.com]
- 5. US4010214A - Process for the preparation of 2,5-dichloro-p-xylene - Google Patents [patents.google.com]
- 6. US6117278A - Method of making α-chloroxylenes - Google Patents [patents.google.com]
Troubleshooting & Optimization
Optimizing the Synthesis of 2-Chloro-p-xylene: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the synthesis of 2-Chloro-p-xylene. This document offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven insights to address common challenges encountered during this synthesis.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Inactive or insufficient catalyst. - Suboptimal reaction temperature. - Inefficient mixing. - Presence of impurities in reagents or solvents. - Premature termination of the reaction. | - Ensure the Lewis acid catalyst (e.g., FeCl₃, AlCl₃) is anhydrous and active. Use a fresh batch if necessary. - Optimize the reaction temperature. For catalytic chlorination, maintain a temperature range of 0-50°C. For the electrochemical method, a lower temperature of 5°C (278 K) has been shown to improve yield.[1] - Ensure vigorous stirring to maintain a homogenous reaction mixture, especially in two-phase reactions.[1] - Use high-purity p-xylene and anhydrous solvents. - Monitor the reaction progress using techniques like GC or TLC to determine the optimal reaction time. |
| Low Selectivity (High Isomer Formation) | - High reaction temperature favoring polychlorination. - Inappropriate catalyst or catalyst concentration. - Incorrect stoichiometry of reactants. | - Maintain a lower reaction temperature to favor monochlorination. - The choice of catalyst can influence isomer distribution. Zeolite catalysts have been explored for selective chlorination of xylenes. - Carefully control the molar ratio of p-xylene to the chlorinating agent. An excess of the chlorinating agent will lead to the formation of di- and polychlorinated products. |
| Formation of Polychlorinated Byproducts | - Excess of chlorinating agent. - Prolonged reaction time. - High reaction temperature. | - Use a stoichiometric amount or a slight excess of p-xylene relative to the chlorinating agent. - Monitor the reaction closely and stop it once the desired conversion of the starting material is achieved. - Conduct the reaction at a lower temperature. |
| Side-Chain Chlorination | - Presence of UV light. - High reaction temperatures without a Lewis acid catalyst. | - Conduct the reaction in the absence of UV light to prevent free-radical side-chain chlorination. - Ensure the presence of an active Lewis acid catalyst to promote electrophilic aromatic substitution on the ring. |
| Difficulty in Product Purification | - Close boiling points of isomers (this compound and 2,5-Dichloro-p-xylene). - Presence of unreacted starting material and other byproducts. | - Utilize fractional distillation with a high-efficiency column to separate the isomers. - Recrystallization from a suitable solvent, such as a lower alkanol like isopropanol, can be effective for separating dichlorinated isomers. - Column chromatography can be used for small-scale purifications. |
| Catalyst Deactivation | - Presence of water or other impurities that poison the Lewis acid catalyst. - Coking or fouling of the catalyst surface. | - Ensure all reagents and glassware are thoroughly dried before use. - In industrial settings, catalyst regeneration protocols may be necessary. For laboratory scale, using a fresh batch of catalyst is often the most practical solution. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common laboratory and industrial method is the direct chlorination of p-xylene using a chlorinating agent like chlorine gas (Cl₂) in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃).[2] This method is based on the principle of electrophilic aromatic substitution.
Q2: What are the main byproducts in this synthesis, and how can their formation be minimized?
A2: The primary byproducts are isomers, mainly 2,5-dichloro-p-xylene, and other polychlorinated p-xylenes.[1] To minimize their formation, it is crucial to control the reaction conditions. Using a molar excess of p-xylene relative to the chlorinating agent, maintaining a low reaction temperature (typically 0-20°C), and carefully monitoring the reaction time to avoid over-chlorination are key strategies.
Q3: How does the choice of catalyst affect the reaction?
A3: The Lewis acid catalyst plays a crucial role in activating the chlorinating agent, making it a stronger electrophile to attack the aromatic ring.[3] The type and concentration of the catalyst can influence the reaction rate and, to some extent, the isomer distribution. While common Lewis acids like FeCl₃ and AlCl₃ are effective, research into more selective catalysts, such as certain zeolites, is ongoing.
Q4: What is the role of the solvent in this reaction?
A4: An inert solvent is often used to facilitate the reaction by dissolving the reactants and helping to control the reaction temperature. Common solvents include carbon tetrachloride, chloroform, and other halogenated hydrocarbons. It is critical that the solvent is anhydrous, as water can deactivate the Lewis acid catalyst.
Q5: How can I effectively separate this compound from its isomers?
A5: The separation of this compound from its isomers, particularly 2,5-dichloro-p-xylene, can be challenging due to their close boiling points. Fractional distillation using a column with a high number of theoretical plates is the most common method for separation on a larger scale. For smaller scales or for achieving high purity, column chromatography may be employed.
Experimental Protocols
Method 1: Catalytic Chlorination of p-Xylene
This protocol describes a general procedure for the direct chlorination of p-xylene using a Lewis acid catalyst.
Materials:
-
p-Xylene (high purity)
-
Anhydrous Ferric Chloride (FeCl₃) or Aluminum Chloride (AlCl₃)
-
Chlorine gas (Cl₂) or Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous inert solvent (e.g., carbon tetrachloride or dichloromethane)
-
Sodium sulfite solution (for quenching)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a condenser connected to a gas trap to neutralize excess chlorine and HCl gas produced during the reaction.
-
Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst.
-
In the flask, dissolve p-xylene in the anhydrous inert solvent.
-
Add the anhydrous Lewis acid catalyst (e.g., FeCl₃, 1-5 mol%) to the solution and stir.
-
Cool the reaction mixture to the desired temperature (typically 0-10°C) using an ice bath.
-
Slowly bubble chlorine gas through the stirred solution. The rate of addition should be controlled to maintain the desired reaction temperature. Alternatively, add sulfuryl chloride dropwise.
-
Monitor the progress of the reaction by taking small aliquots and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Once the desired conversion is reached (typically when the formation of dichlorinated products starts to increase significantly), stop the addition of the chlorinating agent.
-
Quench the reaction by carefully adding a saturated solution of sodium sulfite to destroy any remaining chlorine.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize HCl), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure.
-
The crude product can be purified by fractional distillation under reduced pressure to isolate this compound.
Method 2: Electrochemical Synthesis of this compound
This method, adapted from a published procedure, offers an alternative route with good selectivity.[1]
Materials:
-
p-Xylene (LR grade)
-
2 M Hydrochloric acid (HCl)
-
Ether
-
Anhydrous sodium sulfate
Equipment:
-
Divided electrochemical cell with a porous diaphragm
-
Precious metal oxide coated titanium anode
-
Graphite cathodes
-
Stirrer
-
Thermometer
-
DC power supply
Procedure:
-
The electrochemical synthesis is carried out in a divided glass cell.
-
The anolyte consists of 20 g of p-xylene and aqueous 2 M HCl, which acts as the supporting electrolyte and chloride source.
-
The catholyte is 2 M HCl.
-
The anolyte is stirred at a constant rate (e.g., 300 rpm).
-
The reaction is conducted under galvanostatic conditions (constant current) at a current density of 5 A/dm².
-
The temperature of the anolyte is maintained at 5°C (278 K).[1]
-
The electrolysis is carried out until a specific amount of charge has passed (e.g., 4 Faradays per mole of p-xylene).
-
After electrolysis, the reaction products are extracted from the anolyte with ether.
-
The ethereal layer is washed with ice-cold water.
-
The organic layer is dried over anhydrous sodium sulfate.
-
The ether is removed by distillation to obtain the crude product.
-
The product composition can be analyzed by HPLC. A yield of 68% this compound has been reported under these conditions.[1]
Data Presentation
Table 1: Influence of Reaction Conditions on the Electrochemical Synthesis of this compound
| Parameter | Condition 1 | Condition 2 |
| Temperature | 5°C (278 K) | 30°C (303 K) |
| Stirring | 300 rpm | No Stirring |
| Charge Passed | 4 F/mol | 4 F/mol |
| Yield of this compound | 68%[1] | Lower yield |
| Product Ratio (Mono:Dichloro) | 3.5:1[4] | - |
Visualizations
References
Technical Support Center: Purification of Crude 2-Chloro-p-xylene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Chloro-p-xylene. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound, typically synthesized by the chlorination of p-xylene, is likely to contain the following impurities:
-
Unreacted Starting Material: p-xylene.
-
Isomeric Byproducts: Other monochlorinated isomers of p-xylene (though this compound is the major product).
-
Polychlorinated Byproducts: Dichloro-p-xylene isomers (e.g., 2,5-dichloro-p-xylene and 2,3-dichloro-p-xylene) and potentially trichloro-p-xylenes.[1][2]
-
Residual Catalyst and Solvents: Depending on the synthetic method, trace amounts of the chlorination catalyst (e.g., ferric chloride) and solvent may be present.[1]
Q2: What are the primary methods for purifying crude this compound?
A2: The main purification techniques for this compound are:
-
Fractional Distillation: This is a highly effective method for separating components with different boiling points. It is particularly useful for removing both the lower-boiling unreacted p-xylene and the higher-boiling polychlorinated byproducts.[1]
-
Crystallization: This technique can be employed to separate isomers based on differences in their melting points and solubilities in various solvents.
-
Preparative Chromatography: For achieving very high purity, preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used, although these methods are generally more suitable for smaller scales.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be determined using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify non-volatile impurities and isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and help identify impurities by comparing the spectrum of the sample to that of a pure standard.[3]
Troubleshooting Guides
Fractional Distillation Issues
| Problem | Possible Cause | Solution |
| Poor separation of this compound from p-xylene. | Insufficient column efficiency (too few theoretical plates). | Use a longer packed distillation column (e.g., Vigreux, Raschig, or metal sponge packing). Optimize the reflux ratio to increase the number of theoretical plates. |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate. | |
| Product is contaminated with higher-boiling dichlorinated xylenes. | Distillation temperature is too high, causing co-distillation. | Carefully monitor the head temperature. The boiling point of this compound is approximately 186-188°C at atmospheric pressure. The dichlorinated isomers boil at significantly higher temperatures (around 220-230°C).[1] |
| Bumping or uneven boiling. | Use boiling chips or a magnetic stirrer to ensure smooth boiling. Consider performing the distillation under reduced pressure to lower the boiling points and prevent thermal decomposition. | |
| Low recovery of purified product. | Hold-up in the distillation column. | For small-scale distillations, use a column with a smaller diameter to minimize the amount of liquid adhering to the column packing and walls. |
| Product loss due to leaks in the apparatus. | Ensure all joints are properly sealed. Use appropriate grease for ground glass joints if necessary. |
Crystallization Issues
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | The concentration of this compound is too low. | Reduce the amount of solvent used to dissolve the crude product. Alternatively, slowly evaporate some of the solvent to increase the concentration. |
| The solution is supersaturated but nucleation has not occurred. | Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of pure this compound if available. | |
| Oily precipitate forms instead of crystals. | The cooling rate is too fast. | Allow the solution to cool slowly to room temperature before further cooling in an ice bath or refrigerator. |
| The solvent is not appropriate for crystallization. | Experiment with different solvents or solvent mixtures. A good crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. | |
| Crystals are colored or appear impure. | Impurities are co-crystallizing with the product. | The chosen solvent may not be selective enough. Try a different solvent in which the impurities are more soluble. A second recrystallization step may be necessary. |
| Incomplete removal of mother liquor. | Ensure the crystals are thoroughly washed with a small amount of cold, fresh solvent after filtration. |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is suitable for separating this compound from less volatile (polychlorinated byproducts) and more volatile (p-xylene) impurities.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed with Raschig rings)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle
-
Boiling chips or magnetic stirrer
Procedure:
-
Set up the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.
-
Charge the round-bottom flask with the crude this compound and add a few boiling chips or a magnetic stir bar.
-
Begin heating the flask gently.
-
Observe the temperature at the distillation head. The first fraction to distill will be the lower-boiling impurities, primarily unreacted p-xylene (boiling point ~138°C).[4][5][6] Collect this fraction in a separate receiving flask.
-
As the temperature begins to rise, change the receiving flask to collect the main fraction of this compound. The boiling point of this compound is approximately 186-188°C.
-
Continue to collect the fraction that distills at a stable temperature corresponding to the boiling point of this compound.
-
Once the temperature begins to rise again, or if the distillation rate slows significantly, stop the distillation. The residue in the flask will contain the higher-boiling polychlorinated byproducts.
-
Analyze the purity of the collected this compound fraction using GC-MS or NMR.
Protocol 2: Purification by Crystallization
This protocol is based on the principle of dissolving the crude product in a suitable solvent at an elevated temperature and allowing the pure compound to crystallize upon cooling.
Materials:
-
Crude this compound
-
A suitable solvent (e.g., a lower alkanol like isopropanol or ethanol, or a hydrocarbon solvent like hexane)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent to the flask.
-
Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent. Avoid adding excess solvent.
-
Once the solid is fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
As the solution cools, crystals of this compound should begin to form.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold, fresh solvent to remove any adhering mother liquor containing impurities.
-
Dry the purified crystals, for example, in a desiccator under vacuum.
-
Determine the melting point and assess the purity of the recrystallized product by an appropriate analytical method.
Visualizations
Caption: A general workflow for the purification of crude this compound.
Caption: A troubleshooting decision tree for purifying this compound.
References
- 1. US3035103A - Process for preparation and recovery of 2, 5-dichloro-p-xylene - Google Patents [patents.google.com]
- 2. US4010214A - Process for the preparation of 2,5-dichloro-p-xylene - Google Patents [patents.google.com]
- 3. Chloro-p-xylene | C8H9Cl | CID 32883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Xylene - Sciencemadness Wiki [sciencemadness.org]
- 5. Xylene - Wikipedia [en.wikipedia.org]
- 6. Xylenes (individual or mixed isomers) - DCCEEW [dcceew.gov.au]
common side products in the synthesis of 2-Chloro-p-xylene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-p-xylene.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of this compound?
The synthesis of this compound via electrophilic chlorination of p-xylene can lead to a mixture of chlorinated products. The primary side products are typically other isomers and more highly chlorinated derivatives. These include:
-
Dichlorinated p-xylenes: 2,5-dichloro-p-xylene and 2,3-dichloro-p-xylene are common byproducts resulting from further chlorination of the desired product.[1]
-
Polychlorinated p-xylenes: Under certain conditions, trichloro-p-xylene (e.g., 2,3,5-trichloro-p-xylene) and tetrachloro-p-xylene (e.g., 2,3,5,6-tetrachloro-p-xylene) can also be formed.[1]
-
Side-chain chlorinated products: Although less common under typical electrophilic aromatic substitution conditions, chlorination of the methyl groups can occur, especially in the presence of UV light or radical initiators.
Q2: How can I minimize the formation of di- and polychlorinated side products?
Controlling the reaction stoichiometry and conversion rate of p-xylene is crucial. To favor the formation of the monochlorinated product, it is recommended to:
-
Limit the conversion of p-xylene: By stopping the reaction at a low to moderate conversion rate (e.g., 10-40%), the formation of higher substituted products can be significantly reduced.[2] The unreacted p-xylene can then be recovered by distillation.[2]
-
Control the amount of chlorinating agent: Using a stoichiometric or slightly substoichiometric amount of the chlorinating agent relative to p-xylene will limit the extent of chlorination.
Q3: What is the typical isomeric distribution of dichlorinated p-xylenes?
When dichlorination occurs, the formation of 2,5-dichloro-p-xylene is generally favored over 2,3-dichloro-p-xylene. One study reported a ratio of 2.12 in favor of the 2,5-isomer.[1] This is attributed to the steric hindrance posed by the adjacent methyl and chloro groups in the 2,3-isomer.[1]
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High yield of dichlorinated products | - High conversion of p-xylene.- Excess chlorinating agent.- Reaction time is too long. | - Monitor the reaction progress using GC and stop at a lower p-xylene conversion (e.g., 10-40%).- Use a controlled amount of the chlorinating agent.- Optimize the reaction time. |
| Formation of side-chain chlorinated products | - Presence of UV light or radical initiators.- High reaction temperatures. | - Conduct the reaction in the dark or in a vessel that excludes UV light.- Ensure no radical initiators are present in the reagents.- Maintain the recommended reaction temperature. |
| Low conversion of p-xylene | - Inactive or insufficient catalyst.- Low reaction temperature.- Inefficient mixing. | - Use a fresh, active catalyst in the appropriate amount.- Ensure the reaction temperature is within the optimal range for the chosen catalyst.- Improve agitation to ensure good contact between reactants and catalyst. |
| Difficulty in separating this compound from isomers | - Similar boiling points of the isomers. | - Employ fractional distillation with a high-efficiency column.- Consider preparative chromatography for high-purity samples. |
Quantitative Data on Product Distribution
The following tables summarize the product distribution from the chlorination of p-xylene under different experimental conditions.
Table 1: Product Distribution in Catalytic Chlorination of p-Xylene
| Product | Percentage (%) |
| This compound | 1.4 |
| 2,5-dichloro-p-xylene | 80.9 |
| 2,3-dichloro-p-xylene | 13.8 |
| trichloro-p-xylene | 3.9 |
| Conditions: Reaction of p-xylene with chlorine in the presence of antimony trichloride and bis(p-chlorophenyl) sulfide co-catalyst. |
Table 2: Product Ratios in Electrochemical Chlorination of p-Xylene
| Product Ratio | Value |
| mono- and dichloro-p-xylene | 3.5:1 |
| Conditions: Electrolysis of p-xylene in aqueous HCl using a precious metal oxide coated titanium anode.[3] |
Experimental Protocols
Protocol 1: Catalytic Chlorination of p-Xylene
This protocol is based on a method designed to control the formation of byproducts by limiting the conversion of the starting material.[2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap, combine p-xylene (e.g., 42.4 g), a Lewis acid catalyst (e.g., 0.1 g aluminum chloride), and a co-catalyst (e.g., 0.1 g phenyl sulfide) in a suitable solvent (e.g., 100 mL methylene chloride).[2]
-
Chlorination: Bubble chlorine gas through the stirred mixture at room temperature.[2]
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by gas chromatography (GC).
-
Reaction Quenching: Stop the chlorine flow when approximately 26% of the p-xylene has been converted to this compound.[2]
-
Workup: Wash the reaction mixture with water and then with a dilute sodium bicarbonate solution to remove the acid catalyst and any remaining HCl. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Separate the solvent and unreacted p-xylene from the this compound by fractional distillation.[2]
Protocol 2: Electrochemical Synthesis of this compound
This protocol describes an alternative method using electrolysis.[3]
-
Electrolysis Cell: Use a divided electrochemical cell with a precious metal oxide coated titanium anode and a suitable cathode.
-
Electrolyte: The anolyte consists of an emulsion of p-xylene in aqueous hydrochloric acid (e.g., 2 M HCl).
-
Electrolysis: Carry out the electrolysis under galvanostatic (constant current) conditions.
-
Workup: After the electrolysis, extract the organic products with a suitable solvent like ether. Wash the ethereal layer with cold water and dry it over anhydrous sodium sulfate.
-
Analysis and Purification: Analyze the product mixture by HPLC or GC. The typical product ratio is a 3.5:1 mixture of mono- and dichloro-p-xylene.[3] Purify the desired product by distillation.
Reaction Pathway Visualization
The following diagram illustrates the sequential chlorination of p-xylene, leading to the formation of the desired product and common side products.
References
Technical Support Center: Troubleshooting Failed Grignard Reactions with Chloroarenes
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during Grignard reactions involving chloroarenes. The following troubleshooting guides and frequently asked questions (FAQs) provide targeted solutions to specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: Why is my Grignard reaction with a chloroarene not initiating?
The primary obstacle to initiating a Grignard reaction is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal. This layer is particularly problematic for less reactive aryl chlorides. Successful initiation requires methods to disrupt this oxide layer and expose a fresh, reactive magnesium surface.
Common Causes for Initiation Failure:
-
Inactive Magnesium Surface: The presence of an MgO layer prevents the magnesium from reacting with the chloroarene.
-
Wet Glassware or Solvents: Grignard reagents are highly sensitive to protic sources and will be quenched by even trace amounts of water.
-
Low Reactivity of Chloroarene: The carbon-chlorine bond in aryl chlorides is stronger and less polarized than in aryl bromides or iodides, making the reaction more difficult to start.
Q2: What are the visual signs of a successful Grignard reaction initiation?
A successful initiation is typically marked by several observable changes in the reaction mixture:
-
A noticeable increase in temperature (the reaction is exothermic).
-
The appearance of a cloudy or grey/brown precipitate.
-
Spontaneous boiling of the solvent (especially with lower-boiling ethers like diethyl ether).
-
If an activator like iodine was used, its characteristic color will disappear.
Q3: Which solvent is best for Grignard reactions with chloroarenes?
Tetrahydrofuran (THF) is generally the preferred solvent for Grignard reactions with chloroarenes.[1] Its higher boiling point (66 °C) compared to diethyl ether (34.6 °C) allows for reaction at a higher temperature, which can help to initiate the reaction with the less reactive chloroarenes.[1] THF also has better solvating properties for the Grignard reagent.[1]
Q4: What are common side reactions in Grignard reactions with chloroarenes?
The most common side reaction is the Wurtz coupling, where the newly formed Grignard reagent reacts with the starting chloroarene to form a biaryl product (Ar-Ar). This is more prevalent with more reactive Grignard reagents and at higher temperatures. Other potential side reactions include enolization of carbonyl compounds if the Grignard reagent acts as a base instead of a nucleophile.
Troubleshooting Guides
Problem: The Grignard reaction with a chloroarene fails to initiate.
Symptoms:
-
No temperature increase after adding the chloroarene.
-
The reaction mixture remains clear.
-
Magnesium turnings appear unchanged.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for failed Grignard reaction initiation.
Problem: The reaction mixture turns dark brown or black.
Symptoms:
-
The solution becomes very dark during the formation of the Grignard reagent.
Possible Causes and Solutions:
-
Decomposition: This may be due to impurities in the magnesium or the chloroarene. Ensure high-purity reagents are used.
-
Wurtz Coupling: The formation of finely divided metal from side reactions can cause darkening.[2] This can sometimes be minimized by slower addition of the chloroarene and maintaining a controlled temperature.
Quantitative Data
The yield of a Grignard reaction with a chloroarene is highly dependent on the reaction conditions and the specific substrate. The following table provides a comparison of typical yields for Grignard reactions with different aryl halides.
| Aryl Halide | Reactivity | Typical Yield Range | Notes |
| Aryl Iodide | Very High | 85-95% | Most reactive, but starting materials can be more expensive and less stable. |
| Aryl Bromide | High | 70-90% | A good balance of reactivity and stability; commonly used. |
| Aryl Chloride | Moderate | 30-80% | Less reactive, often requiring activation and higher temperatures (THF). Yields can be more variable.[3] |
Example Yields for Reactions with Chloroarenes:
| Chloroarene | Electrophile | Solvent | Activator(s) | Yield | Reference |
| Chlorobenzene | Benzaldehyde | THF/Toluene | Iodine, Ethyl Bromide, Bromobenzene | 95% | [1] |
| Chlorobenzene | CO₂ | Diethyl Ether | Bromoethane | 39% | [4] |
Experimental Protocols
Protocol 1: Preparation of Phenylmagnesium Chloride from Chlorobenzene and Reaction with Benzaldehyde
This protocol is adapted from a literature procedure and is intended for researchers familiar with air-sensitive techniques.[1]
Materials:
-
Magnesium turnings (14.5 g, 0.6 mol)
-
Chlorobenzene (50 g, 0.45 mol)
-
Bromobenzene (15 g, 0.10 mol) - as an initiator
-
Iodine (a few crystals, ~0.5-1 g)
-
Ethyl bromide (2-3 mL)
-
Anhydrous Tetrahydrofuran (THF) (150 mL)
-
Anhydrous Toluene (400 mL)
-
Benzaldehyde (53 g, 0.5 mol)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Apparatus Setup: Assemble a dry 1 L three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser under a nitrogen atmosphere.
-
Magnesium Activation: Add the magnesium turnings to the flask. Add the iodine crystals and ethyl bromide.
-
Initiation: Prepare a solution of chlorobenzene and bromobenzene in 200 mL of toluene. Add a small portion (3-5 mL) of this solution to the magnesium. Gentle warming may be necessary to initiate the reaction, which is indicated by bubbling and a temperature increase.
-
Grignard Formation: Once initiated, add the remaining chlorobenzene/bromobenzene solution dropwise over 1 hour, maintaining a steady reflux from the exothermic reaction. After the addition is complete, reflux the mixture for an additional 2 hours.
-
Reaction with Benzaldehyde: Cool the Grignard reagent solution to 5 °C. Prepare a solution of benzaldehyde in 200 mL of dry toluene and add it dropwise to the Grignard solution over 45 minutes, keeping the temperature below 8 °C.
-
Workup: After the addition, stir the reaction mixture for 30 minutes at below 8 °C, then allow it to warm to room temperature and stir for an additional 4 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Warm the mixture to 50-60 °C for 30 minutes.
-
Extraction and Purification: Add 200 mL of water and separate the aqueous layer. Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product, benzhydrol.
Protocol 2: Synthesis of Dichloro-bis(4-methylphenyl)silane from 4-Bromotoluene
While this protocol starts with a bromoarene, the general principles of Grignard formation and reaction are applicable and demonstrate the synthesis of a substituted biaryl silane.[5]
Materials:
-
Magnesium Turnings (7.1 g, 0.292 g-atom)
-
4-Bromotoluene (50.0 g, 0.292 mol)
-
Silicon Tetrachloride (24.8 g, 0.146 mol)
-
Anhydrous Diethyl Ether (300 mL)
-
Iodine (a single crystal)
Procedure:
-
Apparatus Setup: Flame-dry a 500 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere.
-
Magnesium Activation: Place the magnesium turnings and a crystal of iodine in the flask.
-
Grignard Formation: Prepare a solution of 4-bromotoluene in 150 mL of anhydrous diethyl ether in the dropping funnel. Add a small portion of this solution to the magnesium to initiate the reaction. Once initiated, add the remaining solution dropwise to maintain a gentle reflux. After the addition, reflux for an additional 30-60 minutes.
-
Reaction with Silicon Tetrachloride: Cool the Grignard reagent in an ice bath. Prepare a solution of silicon tetrachloride in 150 mL of anhydrous diethyl ether in the dropping funnel. Add the silicon tetrachloride solution dropwise to the cooled and stirred Grignard reagent, maintaining the temperature below 10 °C.
-
Workup and Purification: After the addition, allow the mixture to warm to room temperature and stir for 2 hours. Cool the reaction in an ice bath and slowly add saturated aqueous ammonium chloride to quench. Separate the organic layer, extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent by rotary evaporation and purify the crude product by vacuum distillation.
Visualizing Reaction Pathways
The following diagram illustrates the competition between the desired Grignard reaction with a carbonyl compound and the undesired Wurtz coupling side reaction.
Caption: Competing reaction pathways for a Grignard reagent.
References
Technical Support Center: Grignard Reagent Initiation from Aryl Chlorides
Welcome to the Technical Support Center for improving the initiation of Grignard reagents from aryl chlorides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to facilitate successful Grignard syntheses.
Troubleshooting Guide
The initiation of Grignard reactions using aryl chlorides can be challenging due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds, and the passivating layer of magnesium oxide on the magnesium surface. This guide provides a structured approach to identifying and resolving common issues.
| Problem | Potential Cause | Recommended Solution |
| Reaction Fails to Initiate | Inactive Magnesium Surface: A layer of magnesium oxide (MgO) on the turnings prevents the reaction with the aryl chloride. | Activate the Magnesium: Employ one of the activation methods detailed in the experimental protocols below (e.g., iodine, 1,2-dibromoethane, DIBAH, or mechanical activation).[1][2] |
| Presence of Moisture: Trace amounts of water in glassware, solvents, or reagents will quench the Grignard reagent as it forms. | Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under an inert atmosphere (e.g., argon or nitrogen). Use freshly distilled, anhydrous solvents like THF or diethyl ether.[1] | |
| Impure Reagents: Impurities in the aryl chloride or magnesium can inhibit the reaction. | Purify Reagents: Distill the aryl chloride and use high-purity magnesium turnings. | |
| Reaction Starts but Then Stops | Insufficient Activation: The initial activation may not have been sufficient to sustain the reaction. | Re-initiate the Reaction: Gentle warming with a heat gun may restart the reaction. If not, consider adding a small additional amount of an activator like 1,2-dibromoethane. |
| Low Reaction Temperature: The reaction temperature may have dropped below the threshold required to maintain the reaction. | Maintain Temperature: For less reactive aryl chlorides, gentle heating or refluxing in a suitable solvent like THF may be necessary.[3] | |
| Low Yield of Grignard Reagent | Wurtz-Fittig Coupling Side Reaction: Homocoupling of the aryl chloride (Ar-Ar) can compete with Grignard formation, especially at higher temperatures and high local concentrations of the aryl chloride.[4][5] | Slow Addition of Aryl Chloride: Add the aryl chloride solution dropwise to the magnesium suspension to maintain a low concentration of the halide.[6] |
| Incomplete Reaction: Not all of the magnesium or aryl chloride has reacted. | Increase Reaction Time and/or Temperature: Allow the reaction to stir for a longer period or gently heat to ensure completion. | |
| Dark Brown or Black Reaction Mixture | Decomposition: Impurities in the magnesium or aryl chloride can catalyze the decomposition of the Grignard reagent. | Use Pure Reagents: Ensure high purity of all starting materials. |
| Formation of Finely Divided Metal: Side reactions can sometimes produce finely divided metal particles that darken the solution. | Filter the Grignard Reagent: Before use, the Grignard solution can be cannulated or filtered to remove any solid impurities. |
Frequently Asked Questions (FAQs)
Q1: Why is it more difficult to form Grignard reagents from aryl chlorides compared to aryl bromides or iodides?
A1: The primary reason is the stronger carbon-chlorine (C-Cl) bond compared to the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds. This higher bond dissociation energy makes the oxidative insertion of magnesium into the C-Cl bond more challenging, often requiring more vigorous conditions or activation methods.
Q2: What are the visual signs of a successful Grignard reaction initiation?
A2: A successful initiation is typically indicated by one or more of the following observations:
-
The appearance of a cloudy or grey/brownish color in the reaction mixture.[1]
-
Spontaneous boiling of the solvent (particularly with low-boiling point ethers like diethyl ether).[1]
-
The disappearance of the color of a chemical activator, such as the purple vapor or brown solution of iodine.[1]
-
Noticeable heat generation (an exothermic reaction).
-
The evolution of gas bubbles if an activator like 1,2-dibromoethane is used.[1]
Q3: What is the role of the ether solvent (e.g., THF, diethyl ether) in Grignard reagent formation?
A3: Ether solvents are crucial for Grignard reagent formation for two main reasons. First, they are aprotic and will not react with the highly basic Grignard reagent. Second, the lone pair of electrons on the oxygen atom of the ether coordinates with the magnesium atom, stabilizing the Grignard reagent in solution.[2] THF is often preferred for aryl chlorides due to its higher boiling point, which allows for heating to facilitate the reaction.[3]
Q4: Can I use an excess of magnesium?
A4: Yes, using a slight excess of magnesium (e.g., 1.1-1.2 equivalents) is common practice to ensure complete conversion of the aryl chloride. The excess unreacted magnesium can be removed by filtration or decantation after the reaction is complete.
Q5: How can I be sure my Grignard reagent has formed and what is its concentration?
A5: While visual cues suggest formation, the concentration of the Grignard reagent should be determined by titration before use in subsequent reactions. A common method involves titration against a solution of iodine in THF with a catalytic amount of LiCl, where the disappearance of the iodine color indicates the endpoint.
Data Presentation
While precise quantitative data for direct comparison of initiation methods for aryl chlorides is sparse in the literature, the following table summarizes the general characteristics and typical outcomes based on available information.
| Activation Method | Principle | Typical Initiation Time | Relative Yield | Key Advantages | Potential Disadvantages |
| Iodine (I₂) | Chemical etching of the MgO layer. | Variable (minutes to hours) | Good | Simple to use; visual indication of initiation (color disappears). | Can sometimes fail with very unreactive chlorides. |
| 1,2-Dibromoethane (DBE) | Chemical cleaning of the Mg surface via reaction to form ethylene and MgBr₂.[7] | Generally faster than iodine | Good to Excellent | Reliable; visual cue of initiation (gas evolution). | Introduces MgBr₂ into the reaction mixture. |
| DIBAH | Reduction of the MgO layer and removal of trace water.[8][9] | Fast | Excellent | Highly effective, even at low temperatures; acts as a drying agent.[8][9] | Pyrophoric reagent requiring careful handling. |
| Mechanical Activation | Physical disruption of the MgO layer (e.g., crushing, stirring). | Variable | Moderate to Good | Avoids chemical activators. | Can be difficult to perform consistently and safely. |
| Rieke Magnesium | Use of highly reactive, fine magnesium powder. | Very Fast (minutes)[10] | Excellent | Allows for Grignard formation from unreactive chlorides at low temperatures.[10][11] | Requires separate preparation of the pyrophoric Rieke magnesium.[10] |
Experimental Protocols
Protocol 1: Activation of Magnesium with Iodine
-
Glassware Preparation: Thoroughly flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel under vacuum. Allow the apparatus to cool to room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Setup: To the flask, add magnesium turnings (1.2 equivalents).
-
Initiation: Add a single small crystal of iodine. The flask may be gently warmed with a heat gun until the purple iodine vapor is visible.
-
Solvent and Aryl Chloride Addition: Add a small portion of anhydrous THF or diethyl ether to just cover the magnesium. Add a small amount of the aryl chloride (approx. 5-10% of the total).
-
Observation: Stir the mixture. Initiation is indicated by the disappearance of the iodine color and potentially the onset of gentle reflux.[2]
-
Continuation: Once the reaction has started, add the remaining aryl chloride, dissolved in the anhydrous ether, dropwise from the addition funnel at a rate that maintains a controlled reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture (with gentle heating if necessary) until the magnesium is consumed.
Protocol 2: Activation of Magnesium with 1,2-Dibromoethane (DBE)
-
Glassware Preparation: Follow the same procedure as for iodine activation to ensure all glassware is dry and under an inert atmosphere.
-
Reagent Setup: Add magnesium turnings (1.2 equivalents) and a magnetic stir bar to the reaction flask.
-
Solvent Addition: Add a small amount of anhydrous THF or diethyl ether to cover the magnesium.
-
Initiation: Using a syringe, add a few drops of 1,2-dibromoethane to the stirred suspension of magnesium. The evolution of bubbles (ethylene gas) indicates that activation is occurring.[1]
-
Aryl Chloride Addition: Once the initial effervescence with DBE has subsided, begin the slow, dropwise addition of the aryl chloride solution.
-
Completion: Continue with the dropwise addition and subsequent stirring as described in the iodine activation protocol.
Protocol 3: Activation of Magnesium with DIBAH in the Presence of LiCl
-
Glassware and Reagent Preparation: Follow the same rigorous drying procedure for glassware. Ensure all reagents and solvents are strictly anhydrous.
-
Reagent Setup: In a dry, argon-flushed Schlenk flask, place magnesium turnings (2.5 equivalents) and anhydrous lithium chloride (2.5 equivalents).
-
Activation: Add anhydrous THF. To this suspension, add a solution of diisobutylaluminum hydride (DIBAH) in THF (e.g., 1 M solution, 0.02 equivalents) to activate the magnesium.[12]
-
Aryl Chloride Addition: Slowly add the aryl chloride (1 equivalent) to the activated magnesium suspension. The initiation is often rapid and can be exothermic.
-
Reaction Progression: Stir the reaction mixture at room temperature or with gentle heating until the formation of the Grignard reagent is complete.
Mandatory Visualizations
Caption: Key pathways in the formation of Grignard reagents from aryl chlorides.
Caption: Troubleshooting workflow for unsuccessful Grignard reaction initiation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Wurtz–Fittig reaction - Wikipedia [en.wikipedia.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Selective Chlorination of p-Xylene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective chlorination of p-xylene.
Troubleshooting Guides
Issue 1: Low Selectivity - Undesired Ring Chlorination Instead of Side-Chain Chlorination
Symptoms: Your reaction yields significant amounts of ring-chlorinated p-xylene derivatives (e.g., 2-chloro-p-xylene, 2,5-dichloro-p-xylene) when you are targeting side-chain chlorination (e.g., α-chloro-p-xylene).
Possible Causes and Solutions:
| Cause | Recommended Action |
| Presence of Lewis Acid Catalysts: | Lewis acids such as ferric chloride (FeCl₃), aluminum chloride (AlCl₃), and antimony pentachloride (SbCl₅) strongly promote electrophilic substitution on the aromatic ring.[1] Ensure your reaction setup is free from trace metal contaminants that can act as Lewis acids.[2] |
| Lack of Free-Radical Initiator: | Side-chain chlorination proceeds via a free-radical mechanism, which requires an initiator. Use UV light (actinic radiation) or a chemical radical initiator to promote the formation of chlorine radicals.[2] |
| Inappropriate Reaction Temperature: | Lower temperatures can sometimes favor ring chlorination in the presence of trace catalysts. For side-chain chlorination, ensure the temperature is appropriate to facilitate the radical reaction, often above the melting point of p-xylene.[2] |
Issue 2: Poor Selectivity - Over-chlorination or Polychlorination
Symptoms: The reaction produces a high percentage of di-, tri-, or even more highly chlorinated p-xylene derivatives, reducing the yield of the desired mono-chlorinated product.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Excessive Chlorine Molar Ratio: | A high concentration of chlorine relative to p-xylene increases the likelihood of multiple chlorination events. Carefully control the stoichiometry of the reactants. For mono-chlorination, use a molar ratio of chlorine to p-xylene close to 1:1. |
| Prolonged Reaction Time: | Allowing the reaction to proceed for too long after the initial chlorination can lead to further substitution. Monitor the reaction progress using techniques like gas chromatography (GC) to determine the optimal endpoint. |
| High Reaction Temperature: | Elevated temperatures can increase the reaction rate, potentially leading to over-chlorination. Optimize the temperature to achieve a reasonable reaction rate without sacrificing selectivity. |
Issue 3: Catalyst Deactivation
Symptoms: The reaction rate slows down significantly or stops before the starting material is fully consumed.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Poisoning by Impurities: | Impurities in the reactants or solvent can poison the catalyst. Ensure the purity of all starting materials. |
| Fouling of Catalyst Surface: | In heterogeneous catalysis, the catalyst surface can be blocked by byproducts or coke formation.[3] Consider catalyst regeneration procedures, which may involve washing or calcination. |
| Reaction with Byproducts: | Byproducts of the reaction, such as HCl, can interact with and deactivate certain catalysts.[4] The addition of a co-catalyst or a scavenger may be necessary. |
Frequently Asked Questions (FAQs)
Q1: How can I selectively chlorinate the aromatic ring of p-xylene?
To favor ring chlorination, you should use a Lewis acid catalyst such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃).[1] The reaction is typically carried out in the absence of light to prevent free-radical side-chain chlorination. The choice of solvent can also influence the reaction; for instance, perchloroethylene has been used effectively.[1]
Q2: What conditions are optimal for side-chain chlorination of p-xylene?
Side-chain chlorination is a free-radical process. Key conditions include:
-
Initiation: Use of UV light or a radical initiator.
-
Catalyst: Avoid Lewis acids. If metal ion contamination is a concern, a sequestering agent like phosphorous trichloride can be used to suppress ring chlorination.[2]
-
Temperature: The reaction should be conducted at a temperature that sustains the radical chain reaction, typically above the melting point of p-xylene.[2]
Q3: What are common side reactions in the chlorination of p-xylene and how can they be minimized?
A common side reaction is the formation of diphenylmethane derivatives, especially at higher temperatures during the initial stages of chlorination.[2] To minimize this, it is advisable to start the reaction at a lower temperature and then gradually increase it as the chlorination proceeds.[2] Over-chlorination is another common issue, which can be controlled by careful management of the chlorine to p-xylene molar ratio and reaction time.
Q4: How can I separate the desired chlorinated p-xylene from the reaction mixture?
Separation of chlorinated xylenes can be challenging due to the similar physical properties of the isomers and byproducts.[5][6] Common methods include:
-
Fractional Distillation: This can be effective if the boiling points of the components are sufficiently different.
-
Crystallization: This technique is useful for separating isomers, as they often have different melting points and solubilities.[5] For example, p-xylylene dichloride can be separated from other chlorinated xylenes by selective crystallization from a cold saturated acyclic hydrocarbon.[5]
-
Adsorption: Chromatographic methods using specific adsorbents can also be employed for high-purity separations.[6]
Experimental Protocols
Protocol 1: Ring Chlorination of p-Xylene to Hexachloro-p-xylene[1]
Objective: To synthesize α,α',2,3,5,6-hexachloro-p-xylene.
Materials:
-
p-Xylene
-
Perchloroethylene (dry)
-
Anhydrous Ferric Chloride (FeCl₃)
-
Chlorine gas
Procedure:
-
In a flask equipped with an agitator and a gas inlet tube, charge 102 parts by weight of p-xylene, 245 parts of dry perchloroethylene, and 1.0 part of anhydrous ferric chloride.[1]
-
Vigorously agitate the mixture.
-
Introduce chlorine gas through the gas inlet at a rate of approximately 0.58 parts per hour.[1] The temperature will spontaneously rise to around 80°C.[1]
-
Maintain the temperature between 75°C and 85°C until the ring chlorination is substantially complete.[1]
-
Subsequently, increase the temperature to 100-120°C to facilitate side-chain chlorination.[1]
-
Continue the addition of chlorine gas until at least 90% of the p-xylene is converted to the hexachloro product.[1] The progress can be monitored by vapor phase chromatography.[1]
-
Upon completion, the product can be isolated by washing with cold perchloroethylene and drying.[1]
Protocol 2: Selective Side-Chain Chlorination of p-Xylene[2]
Objective: To selectively chlorinate the methyl groups of p-xylene while suppressing ring chlorination in the presence of metal ion contaminants.
Materials:
-
p-Xylene (containing trace metal ions)
-
Phosphorous Trichloride (PCl₃) as a sequestering agent
-
Chlorine gas
-
UV light source (e.g., 22-watt fluorescent lamp)
Procedure:
-
Place p-xylene containing trace metal ion contaminants into a glass flask.
-
Add a small amount of phosphorous trichloride to the p-xylene.
-
Heat the mixture to a temperature of 80°C.[2]
-
While maintaining the temperature, bubble chlorine gas into the flask.
-
Simultaneously, irradiate the reaction mixture with a UV lamp to catalyze the side-chain chlorination.[2]
-
Monitor the reaction by measuring the evolution of hydrogen chloride (HCl) gas.[2]
-
Continue the reaction until the desired degree of chlorination is achieved.
-
The chlorinated products can then be separated and purified.
Data Presentation
Table 1: Influence of Reaction Parameters on p-Xylene Chlorination
| Parameter | Effect on Ring Chlorination | Effect on Side-Chain Chlorination | Key Considerations |
| Catalyst | Promoted by Lewis acids (e.g., FeCl₃, AlCl₃)[1] | Inhibited by Lewis acids; promoted by radical initiators (UV light)[2] | Purity of reagents is critical to avoid unwanted catalytic activity. |
| Temperature | Can occur at a wide range of temperatures.[1] | Generally requires elevated temperatures to sustain the radical reaction.[2] | Temperature programming can be used to control selectivity.[1] |
| Solvent | Perchloroethylene is an effective solvent.[1] | Carbon tetrachloride has been traditionally used, but perchloroethylene offers solubility advantages.[1] | Solvent should be inert under the reaction conditions. |
| Light | Generally conducted in the absence of light.[1] | UV light is a strong promoter of the reaction.[2] | Exclusion of light is crucial for selective ring chlorination. |
Visualizations
References
- 1. US3928478A - Chlorination of xylene - Google Patents [patents.google.com]
- 2. US3350467A - Method for side-chain chlorination of xylene - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Separation of Xylene Isomers through Multiple Metal Site Interactions in Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
safe handling and storage procedures for 2-Chloro-p-xylene
This guide provides essential safety information, handling procedures, and troubleshooting for researchers, scientists, and drug development professionals working with 2-Chloro-p-xylene.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a flammable liquid and vapor.[1] It is harmful if swallowed or inhaled and causes skin and serious eye irritation.[2][3] It may also cause respiratory irritation.[1][4] Long-term or repeated exposure may cause damage to organs such as the blood, kidneys, nervous system, and liver.[5]
Q2: What are the immediate first aid measures in case of exposure?
A2:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention immediately.[2][6]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[2] If skin irritation persists, get medical advice.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2] If eye irritation persists, seek medical attention.[2][7]
-
Ingestion: Do NOT induce vomiting.[1][2] Rinse the mouth with water and call a poison center or doctor immediately.[2][6]
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: Always wear appropriate protective gloves (e.g., Viton®, polyvinyl alcohol), chemical safety goggles or a face shield, and a lab coat or chemical protective clothing.[6] Work in a well-ventilated area or under a chemical fume hood.[4] If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.[6]
Q4: How should I properly store this compound?
A4: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2] Keep away from heat, sparks, open flames, and other ignition sources.[4] The storage area should be fireproof and separate from incompatible materials such as strong oxidizing agents and strong acids.[1][4] Ground and bond containers and receiving equipment to prevent static discharge.[4]
Q5: What should I do in case of a spill?
A5: In case of a spill, evacuate the area and eliminate all ignition sources.[6] Wear appropriate PPE, including respiratory protection.[5] Contain the spill using an inert absorbent material like sand or dry earth.[1][5] Collect the absorbed material into a suitable, labeled container for disposal.[4][6] Do not let the chemical enter drains or waterways.[1]
Q6: What materials are incompatible with this compound?
A6: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[1][4][7] Contact with these materials can cause vigorous reactions.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 95-72-7 | [2][3] |
| Molecular Formula | C₈H₉Cl | [2][3] |
| Molecular Weight | 140.61 g/mol | [3] |
| Appearance | Colorless to almost colorless clear liquid | |
| Density | ~1.049 g/mL at 25 °C | [8] |
| Flash Point | Below 141°F (60.5°C) | [8] |
| Boiling Point | ~186 °C | [8] |
Experimental Protocol: General Handling and Use
This protocol outlines the general steps for safely handling and using this compound in a laboratory setting.
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clear of clutter and ignition sources.
-
Verify that a safety shower and eyewash station are accessible.[2]
-
Assemble all necessary glassware and equipment.
-
Don the appropriate PPE: lab coat, chemical-resistant gloves, and chemical safety goggles.
-
-
Dispensing:
-
Ground and bond the source container and the receiving vessel to prevent static electricity buildup.
-
Carefully open the container in the fume hood.
-
Use a clean, dry pipette or graduated cylinder to measure and transfer the required amount of this compound.
-
Avoid splashing.
-
Securely close the container immediately after dispensing.
-
-
Reaction/Use:
-
Perform all operations involving this compound within the fume hood.
-
If heating is required, use a heating mantle or oil bath with a temperature controller. Avoid open flames.
-
Maintain constant vigilance over the experiment.
-
-
Waste Disposal:
-
Decontamination:
-
Clean all glassware and equipment that came into contact with this compound.
-
Wipe down the work surface in the fume hood.
-
Remove and properly dispose of contaminated gloves.
-
Wash hands thoroughly with soap and water after the procedure.
-
Troubleshooting and Emergency Workflow
Caption: Troubleshooting workflow for this compound emergencies.
References
- 1. ICSC 0086 - p-XYLENE [chemicalsafety.ilo.org]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. Chloro-p-xylene | C8H9Cl | CID 32883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. equate.com [equate.com]
- 6. CCOHS: Xylene (mixed isomers) [ccohs.ca]
- 7. fishersci.com [fishersci.com]
- 8. 2-Chloro-1,4-dimethylbenzene | 95-72-7 [chemicalbook.com]
Technical Support Center: 2-Chloro-p-xylene (CAS 95-72-7) for Research Applications
Welcome to the technical support guide for 2-Chloro-p-xylene (also known as 2-Chloro-1,4-dimethylbenzene).[1] This document is designed for researchers, scientists, and drug development professionals, providing in-depth safety information, practical handling protocols, and troubleshooting advice to ensure safe and successful experimentation. The information herein is synthesized from authoritative safety data sheets and chemical databases to promote a culture of safety and scientific integrity in the laboratory.
Core Hazard Profile & Risk Assessment
Before handling this compound, a thorough risk assessment is mandatory. The primary hazards are associated with its flammability and its effects upon contact or inhalation.[2] Understanding these risks is the first step in implementing effective safety controls. The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards.[1]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapour.[2] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][3] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1][3] |
Source: Compiled from multiple safety data sheets.[1][3]
Expert Insight: The "Flammable Liquid Category 3" classification is significant; it indicates a flash point between 23°C and 60°C. For this compound, the flash point is approximately 67°C (153°F), meaning that at or above this temperature, its vapors can form an ignitable mixture with air.[4] Therefore, all work should be conducted away from potential ignition sources.
FAQs: Safe Handling, Storage, and Experimental Use
This section addresses common questions encountered during the daily use of this compound in a research setting.
Q: What are the optimal storage conditions for this compound to maintain its integrity?
A: Store the compound in a tightly sealed, original container in a cool, dry, and well-ventilated area designated for flammable liquids.[5] It is crucial to keep it away from heat, sparks, open flames, and strong oxidizing agents.[6][7] All storage containers and transfer equipment must be properly grounded and bonded to prevent the buildup of static electricity, which can serve as an ignition source.[8]
Q: I am setting up a reaction. What are the critical handling procedures I must follow?
A: All manipulations should be performed inside a certified chemical fume hood to control vapor exposure.[6] Use non-sparking tools and explosion-proof equipment for any mechanical operations.[6][9] Always wear the appropriate Personal Protective Equipment (PPE) as detailed in the next section. Avoid direct contact with skin and eyes, and prevent inhalation of the vapor.[2] Do not eat, drink, or smoke in the area where the chemical is handled.[3]
Q: Can I use this compound with moisture-sensitive reagents?
A: Yes, but with caution. This compound is practically insoluble in water.[4] However, like any solvent used in moisture-sensitive reactions (e.g., Grignard or organolithium reactions), it must be rigorously dried using an appropriate method, such as distillation from a suitable drying agent (e.g., calcium hydride), to prevent quenching your reagents and reducing yields.
Q: My reaction is sluggish. Could the temperature be a factor?
A: While the specific kinetics depend on your reaction, be mindful of the compound's physical properties. Its boiling point is around 186-187°C.[4] If your reaction requires high temperatures, ensure you are using a proper reflux setup with adequate cooling to prevent vapor loss and maintain a safe operating environment. Overheating can increase vapor pressure and the risk of forming an explosive atmosphere.[10]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential. The choice of PPE is not just a checklist; it's a dynamic risk-mitigation strategy.
Step-by-Step PPE Selection and Use:
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement to protect against splashes.[7] If there is a significant risk of splashing or if you are handling larger quantities (>500 mL), a full face shield should be worn over the safety goggles.[11]
-
Skin Protection: A flame-retardant lab coat is mandatory. Wear chemical-resistant gloves at all times. Material choice is critical; suitable gloves include Viton® or polyvinyl alcohol.[7] Butyl rubber and natural rubber are not recommended as they offer poor resistance.[7] Always inspect gloves for tears or holes before use and practice proper removal technique to avoid skin contamination.
-
Respiratory Protection: Under normal conditions within a functioning chemical fume hood, respiratory protection is not required.[3] However, if ventilation is inadequate or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7][12]
Diagram: PPE Selection Workflow
Caption: PPE selection workflow for this compound.
Emergency Response & Troubleshooting
Rapid and correct response during an incident is critical to minimizing harm.
Q: What is the immediate first aid for eye or skin exposure?
A:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention from an ophthalmologist.
-
Skin Contact: Take off all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[3] If skin irritation occurs, seek medical advice.[3]
Q: What should I do if I accidentally inhale the vapors?
A: Immediately move to fresh air and rest.[11][13] If you feel unwell, experience dizziness, or have difficulty breathing, call a poison center or doctor for medical advice.[6][8]
Q: How do I manage a small chemical spill (<100 mL) in the lab?
A: For a small spill, especially within a fume hood, follow these steps:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.[7][13] Do not use combustible materials like sawdust.[9]
-
Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste disposal.[6][9]
-
Decontaminate the spill area thoroughly.
Diagram: Small Spill Response Workflow
Caption: Workflow for responding to a small this compound spill.
Waste Disposal Protocol
Q: How must I dispose of waste this compound and contaminated materials?
A: All waste, including the chemical itself and any contaminated materials (e.g., absorbent pads, gloves, filter paper), must be treated as hazardous waste.[3]
-
Collect all waste in a designated, properly labeled, and sealed container.
-
The container should specify "Flammable Liquid" and "Hazardous Waste" and list the chemical name.
-
Never dispose of this compound down the drain, as it is toxic to aquatic life.[2][14][15]
-
Follow all institutional, local, and national regulations for hazardous waste disposal.[3]
References
- 1. Chloro-p-xylene | C8H9Cl | CID 32883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. isg.ku.edu.tr [isg.ku.edu.tr]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. parchem.com [parchem.com]
- 5. This compound | 95-72-7 | TCI AMERICA [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. CCOHS: Xylene (mixed isomers) [ccohs.ca]
- 8. apcbkk.com [apcbkk.com]
- 9. westliberty.edu [westliberty.edu]
- 10. carlroth.com [carlroth.com]
- 11. ICSC 0086 - p-XYLENE [chemicalsafety.ilo.org]
- 12. nj.gov [nj.gov]
- 13. equate.com [equate.com]
- 14. cig-global.com [cig-global.com]
- 15. mckinnonmaterials.com [mckinnonmaterials.com]
Technical Support Center: Managing Moisture Sensitivity in Grignard Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing moisture-sensitive Grignard reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the exclusion of water so critical in a Grignard reaction?
Grignard reagents are potent nucleophiles and strong bases.[1] They react readily with even trace amounts of water in an acid-base reaction, which is significantly faster than the desired reaction with the electrophile.[1][2] This reaction consumes the Grignard reagent, forming an alkane and magnesium salts, ultimately leading to a reduced or no yield of the desired product.[3][4][5] The presence of moisture can also passivate the surface of the magnesium metal, preventing the initiation of the reaction.[3]
Q2: What are the primary sources of moisture contamination in a Grignard reaction setup?
The main sources of moisture include:
-
Atmospheric humidity: Exposure of reagents or the reaction setup to air.[6]
-
Adsorbed water on glassware: Glass surfaces naturally adsorb a thin film of water.[7]
-
Improperly dried solvents: Solvents can contain dissolved water.[2][8]
-
Moisture in reagents: The starting alkyl/aryl halide or magnesium turnings may have adsorbed moisture.
Q3: What are the visual indicators of a successful Grignard reaction initiation?
A successful initiation is often characterized by one or more of the following observations:
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The appearance of a cloudy or turbid gray/brown solution.[9][10]
-
Spontaneous boiling or refluxing of the solvent (especially with diethyl ether).[10][11]
-
The disappearance of the color of an initiator, such as the purple/brown color of iodine.[10][12]
-
Noticeable heat generation (exotherm).[10]
Q4: My Grignard reaction is not starting. What are the common causes and how can I initiate it?
Failure to initiate is a common issue, often stemming from moisture contamination or a passivated magnesium surface.[3][10] The magnesium surface is typically coated with a layer of magnesium oxide (MgO) which prevents it from reacting.[10]
Here are some common initiation techniques:
-
Mechanical Activation: Gently crushing the magnesium turnings with a dry glass rod can expose a fresh, reactive surface.[10][13]
-
Chemical Activation:
-
Heating: Gentle warming of the reaction mixture can help to initiate the reaction.[14][15]
-
Sonication: Using an ultrasonic bath can help to clean the magnesium surface and promote reaction initiation.[13][16]
Q5: The reaction mixture turned dark brown or black during the formation of the Grignard reagent. What does this indicate?
A dark brown or black coloration can suggest the decomposition of the Grignard reagent or the presence of impurities in the magnesium or organic halide, which can catalyze side reactions like Wurtz coupling.[1]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered during Grignard reactions.
Problem: Reaction Fails to Initiate
Problem: Low Yield of Desired Product
Data Presentation
Table 1: Common Drying Agents for Solvents
| Drying Agent | Suitable for Ethers (e.g., THF, Et₂O) | Comments |
| Sodium metal (with benzophenone indicator) | Yes | Highly effective for achieving very low water content. The blue/purple color of the benzophenone ketyl indicates anhydrous conditions.[17] |
| Calcium Hydride (CaH₂) | Yes | Reacts with water to produce hydrogen gas. Good for pre-drying solvents.[17] |
| Molecular Sieves (3Å or 4Å) | Yes | Convenient and effective for removing water. Sieves should be activated by heating before use.[7][8] |
| Magnesium Sulfate (MgSO₄) | Yes | A neutral drying agent, but generally less effective for achieving strictly anhydrous conditions compared to reactive agents.[17] |
| Potassium Hydroxide (KOH) | Yes | Can be used for pre-drying and removing acidic impurities.[18] |
Table 2: Typical Residual Water Content in Solvents After Drying
| Solvent | Drying Method | Residual Water Content (ppm) |
| Tetrahydrofuran (THF) | 3Å molecular sieves (20% m/v) for 3 days | ~4 |
| Dichloromethane (DCM) | 3Å molecular sieves (10% m/v) for 24 hours | 0.1 - 0.9 |
| Acetonitrile | 3Å molecular sieves (10% m/v) for 24 hours | 0.1 - 0.9 |
| Methanol | 3Å molecular sieves (20% m/v) for 5 days | 8 - 10 |
| Ethanol | 3Å molecular sieves (20% m/v) for 5 days | 8 - 10 |
Data adapted from literature.[7] Actual values may vary based on the initial water content and drying procedure.
Experimental Protocols
Protocol 1: Drying Glassware for a Grignard Reaction
Objective: To remove adsorbed moisture from all glassware to be used in the reaction setup.
Method 1: Oven Drying
-
Thoroughly clean all glassware (reaction flask, condenser, dropping funnel, etc.) with soap and water, followed by a rinse with a suitable organic solvent like acetone to aid in drying.[14]
-
Place the clean glassware in an oven at a temperature of at least 125°C for a minimum of 24 hours.[19]
-
While still hot, assemble the apparatus and allow it to cool to room temperature under a stream of inert gas (e.g., nitrogen or argon).[19][20]
Method 2: Flame Drying
-
Assemble the clean glassware of the reaction apparatus.
-
Ensure no flammable solvents are in the vicinity.[21]
-
Using a Bunsen burner with a hot blue flame, gently heat the entire surface of the glassware, starting from the bottom and moving upwards, to drive out any condensed moisture.[21][22]
-
Continue heating until no more condensation is visible on the inner surfaces of the glass.[21]
-
Allow the apparatus to cool to room temperature under a positive pressure of an inert gas.[20]
Protocol 2: Preparation of Anhydrous Diethyl Ether using Sodium and Benzophenone
Objective: To prepare a highly anhydrous ethereal solvent suitable for Grignard reactions.
Materials:
-
Diethyl ether (pre-dried over a less reactive agent like calcium chloride if heavily contaminated with water)
-
Sodium metal
-
Benzophenone
Procedure:
-
To a flask containing pre-dried diethyl ether, add a small amount of benzophenone to act as an indicator.
-
Carefully add small, freshly cut pieces of sodium metal to the ether.
-
The mixture is typically stirred or allowed to stand until a persistent deep blue or purple color develops. This color is due to the formation of the benzophenone ketyl radical, which is only stable in the absence of water and oxygen.
-
The anhydrous ether can then be distilled directly from this mixture into the reaction flask under an inert atmosphere.
Safety Note: Sodium is a highly reactive metal. Handle with care and ensure all operations are performed under an inert atmosphere and away from any sources of water.[18]
Visualization of Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. allen.in [allen.in]
- 5. quora.com [quora.com]
- 6. bohr.winthrop.edu [bohr.winthrop.edu]
- 7. moodle2.units.it [moodle2.units.it]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chm.uri.edu [chm.uri.edu]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Sciencemadness Discussion Board - Grignard question (magnesium) - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. homework.study.com [homework.study.com]
- 17. Drying solvents and Drying agents [delloyd.50megs.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 20. reddit.com [reddit.com]
- 21. youtube.com [youtube.com]
- 22. Why must a Grignard reaction be dry? | Filo [askfilo.com]
effect of temperature and stirring on 2-Chloro-p-xylene yield
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-p-xylene. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the yield of this compound?
A1: The main factors affecting the yield of this compound are reaction temperature, stirring (agitation), the choice of catalyst, and the molar ratio of reactants. Proper control of these parameters is crucial for maximizing the yield of the desired monochlorinated product while minimizing the formation of byproducts.
Q2: What are the common byproducts in the synthesis of this compound?
A2: The most common byproducts are dichlorinated isomers, primarily 2,5-dichloro-p-xylene and 2,3-dichloro-p-xylene, as well as other polychlorinated p-xylenes.[1] The formation of these byproducts is typically favored by higher temperatures and prolonged reaction times.
Q3: Is stirring essential for the synthesis of this compound?
A3: Yes, stirring is critical, especially in heterogeneous reaction mixtures such as the two-phase electrolysis method. In gas-liquid reactions, efficient stirring ensures proper mass transfer of the chlorinating agent into the organic phase. Inadequate stirring can lead to very low or even no product yield. For instance, in the two-phase electrolysis synthesis, a yield of 0% was observed without stirring.[1]
Q4: What is the optimal temperature range for the synthesis of this compound?
A4: The optimal temperature depends on the synthetic method. For the two-phase electrolysis method, a lower temperature of 278 K (5 °C) has been shown to produce a better yield compared to 303 K (30 °C).[1] For direct chlorination using a Lewis acid catalyst, a broader range of 20°C to 30°C is often employed.[2] Exceeding the optimal temperature can lead to the formation of undesirable di- and polychlorinated byproducts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of this compound | Inadequate stirring or agitation. | Ensure vigorous and consistent stirring throughout the reaction to improve mass transfer between phases. In a two-phase electrolysis system, a stirring rate of around 300 rpm has been shown to be effective.[1] |
| Reaction temperature is too high or too low. | Optimize the reaction temperature. For the two-phase electrolysis method, a lower temperature (e.g., 278 K) is preferable.[1] Monitor the reaction temperature closely and use a cooling bath if necessary to maintain the optimal range. | |
| Inactive or insufficient catalyst. | Ensure the catalyst (e.g., Lewis acid for direct chlorination) is fresh and anhydrous. Use the appropriate catalytic amount as specified in the protocol. | |
| Insufficient reaction time. | Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time. | |
| High Percentage of Dichlorinated Byproducts | Reaction temperature is too high. | Lower the reaction temperature to improve the selectivity for monochlorination. Maintaining a temperature around 278 K has been shown to favor the formation of this compound in the electrolysis method.[1] |
| Prolonged reaction time. | Stop the reaction once the formation of the desired product is maximized, as determined by reaction monitoring. | |
| Incorrect molar ratio of reactants. | Use a controlled amount of the chlorinating agent. An excess of the chlorinating agent will favor polychlorination. | |
| Reaction Stalls or is Incomplete | Poor mass transfer of the chlorinating agent. | Increase the stirring speed to enhance the mixing of the reactants. |
| Deactivation of the catalyst. | Ensure the reaction setup is free from moisture, which can deactivate many Lewis acid catalysts. Use freshly prepared or properly stored catalysts. | |
| Difficulty in Product Purification | Presence of multiple chlorinated isomers with similar boiling points. | Employ fractional distillation under reduced pressure for efficient separation. Recrystallization from a suitable solvent can also be used to purify the solid 2,5-dichloro-p-xylene byproduct from the desired liquid this compound. |
Quantitative Data on Reaction Parameters
The following table summarizes the effect of temperature and stirring on the yield of this compound based on the two-phase electrolysis method.[1]
| Temperature (K) | Stirring Speed (rpm) | This compound Yield (%) | Notes |
| 278 | 300 | 68 | Optimal conditions reported for this method. |
| 303 | 300 | Lower than at 278 K | Higher temperature leads to reduced yield. |
| 278 | 0 | 0 | Demonstrates the critical importance of stirring. |
Experimental Protocols
Synthesis of this compound via Two-Phase Electrolysis[1]
This protocol is based on the galvanostatic electrolysis of p-xylene in a divided cell.
Materials:
-
p-xylene
-
2 M Hydrochloric acid (HCl)
-
Ether
-
Anhydrous sodium sulfate
-
Precious metal oxide coated titanium anode
-
Graphite sheet cathodes
-
Porous diaphragm
-
One-liter capacity divided glass cell
-
Glass stirrer
-
Thermometer
-
Power supply
Procedure:
-
Set up the one-liter divided glass cell with the precious metal oxide coated titanium anode and graphite cathodes separated by a porous diaphragm.
-
Equip the cell cover with a glass stirrer and a thermometer.
-
The anolyte consists of 20 g of p-xylene and aqueous 2 M HCl as the supporting electrolyte and chloride source.
-
Maintain the temperature of the anolyte at 278 K using a cooling bath.
-
Stir the anolyte at a constant rate of 300 rpm.
-
Carry out the electrolysis under galvanostatic conditions to a charge of 4F.
-
After the electrolysis is complete, transfer the reaction mixture to a separatory funnel.
-
Extract the product with ether.
-
Wash the ethereal layer with ice-cold water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the ether by distillation.
-
Analyze the residue for its contents by High-Performance Liquid Chromatography (HPLC).
Visualizations
Caption: Experimental workflow for the synthesis of this compound via two-phase electrolysis.
Caption: Relationship between reaction parameters and outcomes in this compound synthesis.
References
Technical Support Center: Efficient p-Xylene Chlorination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and troubleshooting for the efficient chlorination of p-xylene.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of catalysts used for p-xylene chlorination?
A1: The primary catalysts for p-xylene chlorination fall into two main categories depending on the desired product:
-
Lewis Acids: For ring chlorination, Lewis acids are predominantly used. Common examples include ferric chloride (FeCl₃), aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), antimony pentachloride (SbCl₅), and boron trifluoride (BF₃).[1][2] These catalysts promote electrophilic substitution on the aromatic ring.
-
Free Radical Initiators: For side-chain chlorination (chlorination of the methyl groups), free radical initiators are employed. This is typically facilitated by UV light or chemical initiators like organic peroxides (e.g., benzoyl peroxide).[3]
-
Heterogeneous Catalysts: Zeolites have also been explored for ring chlorination, offering potential advantages in product selectivity and catalyst separation.[4][5]
Q2: How do I choose between ring and side-chain chlorination?
A2: The choice of catalyst and reaction conditions directly dictates whether chlorination occurs on the aromatic ring or the methyl side chains.
-
To achieve ring chlorination , use a Lewis acid catalyst in the absence of UV light.[1]
-
To achieve side-chain chlorination , the reaction should be conducted in the presence of UV light or a free radical initiator, and it is crucial to avoid Lewis acid catalysts, as even trace amounts can promote unwanted ring substitution.[2][3]
Q3: What is the role of a solvent in p-xylene chlorination?
A3: Solvents are used to manage the reaction medium's viscosity, improve reactant solubility, and help control the reaction temperature. Perchloroethylene is a preferred solvent as it offers high solubility for the chlorinated products, which is advantageous over solvents like carbon tetrachloride.[1] For some processes, the reaction can be carried out without a solvent.[4]
Q4: Can p-xylene be fully chlorinated, and what catalyst is effective for this?
A4: Yes, p-xylene can be exhaustively chlorinated to produce α,α',2,3,5,6-hexachloro-p-xylene. This process involves the chlorination of all four positions on the aromatic ring and both methyl groups. Strong Lewis acid catalysts, such as ferric chloride (FeCl₃), are effective for this, and the reaction can be driven to completion without the need for UV light, achieving yields of at least 90%.[1]
Catalyst and Condition Summary
The following tables summarize key quantitative data for different catalytic systems used in xylene chlorination.
Table 1: Lewis Acid Catalysts for Ring Chlorination
| Catalyst | Co-catalyst/Solvent | Temperature (°C) | Key Outcome | Reference |
| Ferric Chloride (FeCl₃) | Perchloroethylene | 75 - 120 | >90% yield of hexachloro-p-xylene | [1] |
| Antimony Trichloride (SbCl₃) | N-chlorocarbonylphenothiazine | Not Specified | 2.3:1 ratio of 4-chloro to 3-chloro o-xylene | [4] |
| Antimony Pentachloride (SbCl₅) | Pivalic Acid | 20 - 30 | 90% chlorine transformation | [6] |
| KL-Zeolite | Nitrobenzene | Not Specified | 3.87:1 ratio of 4-chloro to 3-chloro o-xylene | [4] |
Table 2: Conditions for Side-Chain Chlorination
| Catalyst/Initiator | Temperature (°C) | Molar Ratio (Chlorine:Xylene) | Key Outcome | Reference |
| Free Radical Catalyst | 38 - 149 (100-300°F) | 1:1 to 2:1 | Production of xylylene dichloride | [3] |
| UV Light | 20 - 40 (initial) | 1.8:1 | Promotes side-chain substitution | [2] |
Experimental Protocols
Protocol 1: Ring Chlorination of p-Xylene to Hexachloro-p-xylene
This protocol is based on a method using a Lewis acid catalyst for exhaustive chlorination.[1]
Materials:
-
p-Xylene
-
Perchloroethylene (solvent)
-
Ferric Chloride (FeCl₃, catalyst)
-
Chlorine gas
-
Nitrogen gas (for purging)
-
Reaction vessel equipped with a stirrer, gas inlet, condenser, and temperature control.
Procedure:
-
Reactor Setup: Charge the reactor with 1 part p-xylene and approximately 2.5 parts perchloroethylene.
-
Catalyst Addition: Add the FeCl₃ catalyst, approximately 1-2% by weight of the p-xylene.
-
Initial Reaction Phase (Ring Chlorination): Begin vigorous agitation and heat the mixture to a temperature between 75°C and 85°C.
-
Chlorine Gas Introduction: Introduce chlorine gas at a controlled rate (e.g., 0.5-0.6 parts per hour relative to the initial p-xylene).
-
Second Reaction Phase (Side-Chain Chlorination): Once ring chlorination is substantially complete, increase the temperature to 100-120°C to facilitate side-chain chlorination. Continue chlorine addition until the desired level of chlorination is achieved (typically requiring 7 to 10 moles of chlorine per mole of p-xylene).
-
Reaction Completion & Catalyst Removal: Once the reaction is complete (target conversion >90%), stop the chlorine flow and purge the system with nitrogen. The catalyst is a solid and can be removed by filtration. It may be necessary to add more solvent and heat the mixture to ensure the product is fully dissolved before filtration.
-
Product Isolation: The final product, α,α',2,3,5,6-hexachloro-p-xylene, can be isolated from the solvent, typically through crystallization or solvent evaporation.
Troubleshooting Guide
Q: My reaction is producing significant amounts of ring-chlorinated byproducts when I am targeting side-chain chlorination. What is the cause?
A: This is a common issue caused by the presence of metallic impurities, which act as Lewis acid catalysts promoting ring substitution.
-
Root Cause: Even trace amounts of metal ions, particularly iron, zinc, and aluminum, can catalyze ring chlorination.[2] These can be introduced from the reactants, solvents, or the reactor itself.
-
Solution:
Q: The reaction rate is very slow, or the reaction is not initiating. What should I check?
A: Several factors could contribute to a slow or stalled reaction.
-
For Ring Chlorination:
-
Catalyst Activity: The Lewis acid catalyst may be inactive or poisoned. Ensure the catalyst is anhydrous and has been stored correctly.
-
Temperature: The reaction temperature may be too low. For ring chlorination with FeCl₃, temperatures are typically in the range of 75-85°C.[1]
-
-
For Side-Chain Chlorination:
-
Initiator Failure: If using UV light, ensure the lamp is functioning correctly and the light can penetrate the reaction mixture. If using a chemical initiator, check its purity and ensure it has been added in the correct amount (typically 0.05 to 1.0% by weight).[3]
-
Inhibitors: The presence of impurities can inhibit free radical reactions. Purify the starting materials if necessary.
-
Q: The catalyst seems to deactivate over time, leading to a drop in conversion. Why is this happening and how can it be mitigated?
A: Catalyst deactivation can occur through several mechanisms.
-
Causes:
-
Coke Formation: High molecular weight byproducts can deposit on the catalyst surface, blocking active sites.[7]
-
Poisoning: Impurities in the feed, such as water or sulfur compounds, can poison the catalyst.
-
Over-reduction: For some catalytic systems, operating conditions can lead to an irreversible change in the oxidation state of the active metal, reducing its efficacy.[7]
-
-
Mitigation Strategies:
-
Ensure high purity of reactants and solvents.
-
Optimize reaction temperature to minimize side reactions that lead to coke formation.
-
In industrial settings, implement proper shutdown procedures, such as sufficient air purging, to prevent the adsorption of organics that can lead to over-reduction of the catalyst.[7]
-
Visual Guides
Caption: Workflow for selecting the appropriate catalyst and conditions.
Caption: A typical experimental workflow for p-xylene chlorination.
Caption: A logical flowchart for troubleshooting common experimental issues.
References
- 1. US3928478A - Chlorination of xylene - Google Patents [patents.google.com]
- 2. US3350467A - Method for side-chain chlorination of xylene - Google Patents [patents.google.com]
- 3. US2814649A - Process for separation of chlorinated xylenes - Google Patents [patents.google.com]
- 4. US6930216B2 - Method for the nuclear chlorination of ortho-xylene - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. patents.justia.com [patents.justia.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Chlorinated p-Xylene Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of chlorinated p-xylene derivatives. The following information is designed to help prevent over-chlorination and other common side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the selectivity between ring and side-chain chlorination of p-xylene?
A1: The selectivity between electrophilic aromatic substitution on the ring and free-radical substitution on the methyl groups is primarily controlled by the reaction conditions.
-
Ring Chlorination: This is favored by the presence of a Lewis acid catalyst (e.g., FeCl₃, AlCl₃, SbCl₅) in the dark and at relatively low temperatures.[1][2] The catalyst polarizes the chlorine molecule, making it a stronger electrophile to attack the electron-rich aromatic ring.
-
Side-Chain (Benzylic) Chlorination: This reaction is promoted by UV light or a free-radical initiator (like benzoyl peroxide) at higher temperatures.[3][4] These conditions generate chlorine radicals, which preferentially abstract hydrogen atoms from the methyl groups.
Q2: How can I selectively achieve monochlorination of the p-xylene ring?
A2: Achieving selective monochlorination requires careful control of reaction parameters to prevent the formation of di- and polychlorinated byproducts. Key strategies include:
-
Stoichiometry: Use a molar ratio of p-xylene to chlorine that is greater than or equal to 1:1. A slight excess of p-xylene can help minimize over-chlorination.
-
Temperature Control: Maintain a low reaction temperature. The optimal temperature range can vary depending on the catalyst and solvent but is generally kept low to moderate to reduce the rate of subsequent chlorination reactions.[5]
-
Catalyst Selection: Certain catalysts and co-catalysts can enhance selectivity for the desired isomer. For example, using specific Lewis acids with thianthrene-based co-catalysts can direct chlorination to the desired position and improve the yield of the mono-chlorinated product.[6] Zeolite catalysts have also been shown to improve selectivity for p-chloro-o-xylene.[7]
-
Reaction Time: Monitor the reaction progress closely (e.g., by GC analysis) and stop the reaction once the desired conversion to the monochloro-p-xylene is achieved.
Q3: What causes the formation of undesired isomers during the dichlorination of p-xylene?
A3: During the dichlorination of p-xylene, the primary products are 2,5-dichloro-p-xylene and 2,3-dichloro-p-xylene. The formation of the undesired 2,3-isomer is a common issue. The isomer distribution is influenced by the catalyst system. Some catalyst systems, particularly those involving certain organic sulfur compounds as co-catalysts, have been developed to maximize the yield of the desired 2,5-dichloro-p-xylene.[8][9]
Troubleshooting Guide: Preventing Over-chlorination
This guide addresses common issues related to the over-chlorination of p-xylene and provides systematic solutions.
Problem: The reaction is producing a high percentage of di- and polychlorinated products instead of the desired monochloro-p-xylene.
Initial Checks
-
Verify Reagent Stoichiometry: Ensure the molar ratio of p-xylene to chlorine gas is correct. An excess of chlorine is a direct cause of over-chlorination.
-
Confirm Reaction Temperature: Use a calibrated thermometer to confirm that the reaction temperature is within the desired range. Higher temperatures can increase the rate of multiple chlorinations.[10]
-
Inspect for Light Exposure (for ring chlorination): Ensure the reaction is shielded from UV light sources, as this can initiate side-chain chlorination and potentially affect the product distribution.[1]
Systematic Troubleshooting Workflow
Caption: Troubleshooting workflow for over-chlorination.
Experimental Protocols
Protocol 1: Selective Monochlorination of p-Xylene (Ring Chlorination)
This protocol is adapted from general procedures described in the literature for electrophilic aromatic chlorination.[2][10]
-
Apparatus Setup: Assemble a multi-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube for chlorine, a thermometer, and a reflux condenser connected to a gas scrubber (e.g., containing a sodium thiosulfate solution) to neutralize excess chlorine and HCl gas. The entire apparatus should be shielded from light.
-
Reagents:
-
p-Xylene (1.0 mol)
-
Anhydrous Ferric Chloride (FeCl₃) (0.01 mol, 1 mol%)
-
Chlorine gas
-
Inert solvent (e.g., carbon tetrachloride or perchloroethylene), if desired.[1]
-
-
Procedure: a. Charge the flask with p-xylene and the solvent (if used). b. Add the anhydrous FeCl₃ catalyst to the flask. c. Cool the mixture to the desired reaction temperature (e.g., 0-10 °C) using an ice bath. d. Begin stirring the mixture. e. Introduce a slow, steady stream of chlorine gas below the surface of the liquid. f. Monitor the reaction temperature closely and adjust the chlorine flow rate to maintain the desired temperature. g. Follow the reaction progress by taking small aliquots and analyzing them by Gas Chromatography (GC). h. Once the desired conversion to 2-chloro-p-xylene is achieved, stop the chlorine flow. i. Purge the reaction mixture with an inert gas (e.g., nitrogen) to remove any dissolved chlorine and HCl. j. Quench the reaction by washing with water and a dilute sodium bicarbonate solution. k. Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and purify the product by distillation.
Data Presentation
Table 1: Influence of Reaction Parameters on Product Distribution in p-Xylene Chlorination
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Catalyst | FeCl₃ | None (UV Light) | Zeolite K-L | A: Ring Chlorination, B: Side-Chain Chlorination, C: Selective Ring Chlorination |
| Temperature | 0-10 °C | 80-100 °C | 50 °C | Lower temperatures favor monochlorination on the ring.[5] |
| p-Xylene:Cl₂ Ratio | 1.2 : 1 | 1 : 2.5 | 1 : 1 | Higher chlorine ratio leads to polychlorination. |
| Solvent | Perchloroethylene[1] | None | 1,2-dichloroethane[7] | Solvent can affect solubility and selectivity. |
| Primary Product | This compound | α,α'-Dichloro-p-xylene | This compound | Conditions dictate the primary chlorinated product. |
| Major Byproducts | Dichloro-p-xylenes | α-Chloro-p-xylene, Ring chlorinated products | Dichloro-p-xylenes | Byproducts are a result of non-selective reactions. |
Reaction Pathway Visualization
The chlorination of p-xylene can proceed through two main pathways, yielding a variety of products. Over-chlorination occurs when the initial products react further with chlorine.
Caption: Pathways for ring vs. side-chain chlorination.
References
- 1. US3928478A - Chlorination of xylene - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. US3350467A - Method for side-chain chlorination of xylene - Google Patents [patents.google.com]
- 4. Sciencemadness Discussion Board - Free Radical Chlorination of p-Xylene - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. US6930216B2 - Method for the nuclear chlorination of ortho-xylene - Google Patents [patents.google.com]
- 6. US4190609A - Process for the directed chlorination of xylenes - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. US4010214A - Process for the preparation of 2,5-dichloro-p-xylene - Google Patents [patents.google.com]
- 9. CA1080751A - Process for the preparation of 2,5-dichloro-p-xylene - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Chloro-p-xylene and 2-chlorotoluene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2-Chloro-p-xylene and 2-chlorotoluene. The information presented herein is intended to assist researchers in selecting the appropriate substrate for their synthetic needs, with a focus on reactions involving the carbon-chlorine bond, such as nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.
Introduction
This compound and 2-chlorotoluene are both valuable intermediates in organic synthesis. While structurally similar, the presence of an additional methyl group in this compound significantly influences its reactivity. This guide will explore the electronic and steric effects that differentiate these two molecules and provide a framework for predicting their behavior in common chemical transformations.
Comparative Reactivity Analysis
The primary differences in reactivity between this compound and 2-chlorotoluene stem from the electronic and steric influences of the methyl substituents on the aromatic ring. Methyl groups are electron-donating through an inductive effect and hyperconjugation.
| Feature | This compound | 2-chlorotoluene | Rationale |
| Electronic Effect | More electron-rich aromatic ring | Less electron-rich aromatic ring | Possesses two electron-donating methyl groups compared to one. |
| Steric Hindrance | Higher steric hindrance at the reaction center | Lower steric hindrance at the reaction center | The methyl group at the ortho position to the chlorine atom in this compound sterically shields the C-Cl bond. |
| Predicted Reactivity in Nucleophilic Aromatic Substitution (SNAr) | Less reactive | More reactive | The increased electron density on the ring disfavors nucleophilic attack. The reaction mechanism for SNAr typically involves the attack of a nucleophile on the carbon atom bearing the leaving group. Electron-donating groups, like methyl groups, increase the electron density on the aromatic ring, making it less electrophilic and thus less susceptible to nucleophilic attack. |
| Predicted Reactivity in Oxidative Addition (e.g., in Suzuki or Buchwald-Hartwig Coupling) | Less reactive | More reactive | The electron-rich nature and steric hindrance of the aryl chloride make the oxidative addition step of the catalytic cycle more challenging. Generally, electron-deficient aryl chlorides undergo methylation in higher yields than electron-rich aryl substrates, consistent with their relative reactivity to Ni(0) oxidative addition.[1] In many transition metal-catalyzed cross-coupling reactions, the rate-determining step is the oxidative addition of the aryl halide to the metal center. Electron-donating groups increase the electron density on the carbon atom of the C-Cl bond, making it less electrophilic and thus less prone to oxidative addition by an electron-rich low-valent metal catalyst.[1][2] |
Experimental Protocols
To empirically determine the comparative reactivity, a parallel experiment can be conducted. The following is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction, which is a common and versatile method for C-C bond formation.
Parallel Suzuki-Miyaura Coupling of this compound and 2-chlorotoluene with Phenylboronic Acid
Objective: To compare the reaction rate and yield of this compound and 2-chlorotoluene in a palladium-catalyzed Suzuki-Miyaura coupling reaction under identical conditions.
Materials:
-
This compound
-
2-chlorotoluene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene, anhydrous
-
Water, deionized
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Reaction vials or round-bottom flasks
-
Magnetic stirrer and stir bars
-
Heating block or oil bath
-
TLC plates and developing chamber
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
Procedure:
-
Reaction Setup (Perform in parallel for each substrate):
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add this compound (1 mmol) or 2-chlorotoluene (1 mmol).
-
Add phenylboronic acid (1.2 mmol).
-
Add potassium carbonate (2.0 mmol).
-
In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in 5 mL of anhydrous toluene.
-
Add 1 mL of the catalyst solution to each reaction vial.
-
Add 5 mL of anhydrous toluene and 1 mL of deionized water to each reaction vial.
-
Purge each vial with an inert gas (e.g., argon or nitrogen) for 5 minutes.
-
Seal the vials and place them in a preheated heating block or oil bath at 100 °C.
-
-
Reaction Monitoring:
-
At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), carefully take a small aliquot from each reaction mixture using a syringe.
-
Quench the aliquot with a small amount of water and extract with ethyl acetate.
-
Analyze the organic layer by TLC and/or GC-MS to monitor the consumption of the starting material and the formation of the product.
-
-
Work-up (after 24 hours or upon completion):
-
Cool the reaction mixtures to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and wash it with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Determine the yield of the crude product for each reaction.
-
Analyze the purity of the products by GC-MS and/or ¹H NMR spectroscopy.
-
Compare the reaction profiles (conversion vs. time) for both substrates to determine the relative reaction rates.
-
Visualization of Reactivity Factors
The following diagram illustrates the logical relationship between the structural features of this compound and 2-chlorotoluene and their predicted chemical reactivity.
Caption: Factors influencing the comparative reactivity of this compound and 2-chlorotoluene.
Conclusion
The presence of an additional electron-donating methyl group, particularly at the ortho position to the chlorine atom, renders this compound generally less reactive than 2-chlorotoluene in common reactions such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This decreased reactivity is attributed to a combination of increased electron density on the aromatic ring and greater steric hindrance around the reaction site. Researchers should consider these factors when designing synthetic routes and may need to employ more forcing reaction conditions or more active catalyst systems when working with this compound. The provided experimental protocol offers a framework for quantifying these reactivity differences in a laboratory setting.
References
A Comparative Guide to the Synthesis of Chlorinated Xylenes
For Researchers, Scientists, and Drug Development Professionals
The chlorination of xylenes is a fundamental process for producing a variety of valuable chemical intermediates used in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. The position of the chlorine atom(s) on the xylene ring or on the methyl side chains drastically influences the properties and subsequent reactivity of the molecule. Therefore, the choice of synthesis method is critical to achieving the desired isomer with high yield and purity. This guide provides an objective comparison of the primary methods for synthesizing chlorinated xylenes, supported by experimental data and detailed protocols.
Comparison of Synthesis Methods
The synthesis of chlorinated xylenes can be broadly categorized into two main strategies: direct electrophilic substitution on the aromatic ring (nuclear chlorination) and free-radical substitution on the methyl groups (side-chain chlorination).
Direct Nuclear Chlorination
This method involves the reaction of xylene with a chlorinating agent, typically chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂), in the presence of a catalyst. The choice of catalyst is crucial for controlling the regioselectivity of the chlorination.
a) Friedel-Crafts Catalysis: This is the most traditional and widely used method. It employs Lewis acids like ferric chloride (FeCl₃), antimony pentachloride (SbCl₅), or aluminum chloride (AlCl₃) to polarize the chlorine molecule, making it a more potent electrophile.[1][2]
b) Zeolite Catalysis: A more modern approach utilizes heterogeneous catalysts like zeolites. These microporous aluminosilicates can offer shape-selectivity, favoring the formation of specific isomers based on the steric constraints of their pore structures.[3][4]
Side-Chain Chlorination (Photochlorination)
This method targets the methyl groups of the xylene molecule. The reaction is initiated by ultraviolet (UV) light, which generates highly reactive chlorine radicals. This process is typically performed in the absence of Lewis acid catalysts to avoid competing nuclear chlorination.[5][6]
Quantitative Data Summary
The following tables summarize the performance of different synthesis methods for the chlorination of various xylene isomers based on data from cited literature.
Table 1: Monochlorination of o-Xylene
| Method | Catalyst | Co-catalyst | Solvent | Temp. (°C) | Product Distribution (4-chloro : 3-chloro) | Conversion (%) | Reference |
| Friedel-Crafts | FeCl₃ | None | None | 0 | 1.38 : 1 | >89 | [2] |
| Friedel-Crafts | FeCl₃ | Dimethyltetrachlorothianthrene | None | 0 | 3.81 : 1 | 98.7 | [2] |
| Zeolite | KL-Zeolite | None | Nitrobenzene | Not Specified | 3.87 : 1 | Not Specified | [4] |
| Zeolite | KY Molecular Sieve | None | Not Specified | 80 | >1.6 : 1 | Not Specified | [3] |
Table 2: Monochlorination of m-Xylene
| Method | Catalyst | Co-catalyst | Solvent | Temp. (°C) | Product Distribution (4-chloro : 2-chloro) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Friedel-Crafts | Antimony Trisulfide (iron-free) | None | None | -5 to -10 | 90 : 10 |[7] |
Table 3: Polychlorination of p-Xylene
| Method | Target Product | Catalyst | Solvent | Yield (%) | Purity (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Friedel-Crafts | a,a',2,3,5,6-hexachloro-p-xylene | FeCl₃ | Perchloroethylene | ~87 | 99.8 |[1] | | Photochlorination | a,a,a,a',a',a'-Hexachloroparaxylene | UV Light | Benzotrifluoride | 90 | 98.45 |[6] |
Experimental Protocols
Protocol 1: Directed Nuclear Chlorination of o-Xylene using a Friedel-Crafts Catalyst and Co-catalyst
This protocol is adapted from a patented procedure demonstrating high selectivity for 4-chloro-o-xylene.[2]
Materials:
-
o-Xylene
-
Ferric chloride (FeCl₃), anhydrous
-
Co-catalyst: A mixture of dimethyltrichlorothianthrene and dimethyltetrachlorothianthrene
-
Chlorine gas (Cl₂)
-
Diethyl ether
-
Aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Water
Procedure:
-
In a reaction vessel equipped with a stirrer and a gas inlet, combine 100 parts of o-xylene, 0.02 parts of FeCl₃, and 0.1 parts of the thianthrene co-catalyst mixture.
-
Cool the mixture to 0°C with continuous stirring.
-
Slowly bubble 100 parts of chlorine gas into the reaction mixture over a period of 4 hours, maintaining the temperature at 0°C.
-
After the addition of chlorine is complete, quench the reaction by carefully adding water.
-
Transfer the mixture to a separatory funnel and extract the organic phase with diethyl ether.
-
Wash the ether extract with aqueous sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent, and analyze the product mixture using gas chromatography (GC) to determine the isomer distribution and conversion.
Protocol 2: Synthesis of a,a',2,3,5,6-Hexachloro-p-xylene
This protocol is based on a patented method for the exhaustive chlorination of p-xylene.[1]
Materials:
-
p-Xylene
-
Perchloroethylene, dry
-
Anhydrous ferric chloride (FeCl₃)
-
Chlorine gas (Cl₂)
Procedure:
-
To a flask fitted with an agitator and a gas inlet tube, add 245 parts of dry perchloroethylene, 102 parts of p-xylene, and 1.0 part of anhydrous FeCl₃.
-
With vigorous agitation, introduce chlorine gas through the inlet at a rate of approximately 0.58 parts per hour. The reaction is exothermic and the temperature will rise to about 80°C.
-
Continue the chlorination, adding more perchloroethylene if the mixture becomes too viscous to stir effectively.
-
After several hours, raise the temperature to about 100°C to promote side-chain chlorination.
-
Monitor the reaction progress by GC analysis. Continue chlorination until at least 90% of the p-xylene is converted to the hexachloro product.
-
Cool the reaction mixture to 5°C to precipitate the product.
-
Collect the solid product by filtration.
-
Wash the product with cold perchloroethylene.
-
Dry the product under a stream of air to remove residual solvent.
Signaling Pathways and Experimental Workflows
Caption: Synthesis pathways for chlorinated xylenes.
Safety and Environmental Considerations
Chemical Hazards:
-
Chlorine Gas: Highly toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood.[8]
-
Lewis Acids (e.g., FeCl₃, AlCl₃): Corrosive and react violently with water. Handle with care and quench reactions slowly into an ice/water mixture.[8]
-
Xylenes and Chlorinated Xylenes: Flammable and toxic. Avoid inhalation and skin contact.
Reaction Hazards:
-
Exothermic Reactions: Friedel-Crafts chlorinations are often highly exothermic. Proper temperature control is crucial to prevent runaway reactions.
-
HCl Gas Evolution: These reactions produce hydrogen chloride gas, which is corrosive and toxic. An acid gas trap is necessary.
Environmental Impact:
-
The use of chlorinated solvents should be minimized where possible.
-
Proper quenching and workup procedures are necessary to neutralize acidic byproducts before disposal.
-
Waste streams containing chlorinated organic compounds must be disposed of according to institutional and governmental regulations.
References
- 1. US3928478A - Chlorination of xylene - Google Patents [patents.google.com]
- 2. US4190609A - Process for the directed chlorination of xylenes - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. US6930216B2 - Method for the nuclear chlorination of ortho-xylene - Google Patents [patents.google.com]
- 5. US3350467A - Method for side-chain chlorination of xylene - Google Patents [patents.google.com]
- 6. US6117278A - Method of making α-chloroxylenes - Google Patents [patents.google.com]
- 7. DE952344C - Process for the monochlorination of m-xylene - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Purity Validation of 2-Chloro-p-xylene by GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-Chloro-p-xylene purity from various suppliers, validated through Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The following sections detail the experimental protocol, present comparative data, and illustrate the analytical workflow to aid researchers in selecting the highest quality reagents for their work.
Introduction
This compound is a critical starting material and intermediate in the synthesis of numerous pharmaceutical compounds and specialty chemicals. The purity of this reagent is paramount, as impurities can lead to undesirable side reactions, lower yields, and final products that are difficult to purify. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for assessing the purity of volatile and semi-volatile compounds like this compound. It combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.[1][2][3] This guide outlines a standardized GC-MS protocol for the purity validation of this compound and presents a comparative analysis of hypothetical commercial samples.
Experimental Protocol: GC-MS Purity Analysis
The following protocol details the methodology for the quantitative determination of this compound purity and the identification of potential impurities.
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in high-purity dichloromethane and dilute to the mark.
-
Prepare a series of calibration standards of known this compound concentrations in dichloromethane.
-
An internal standard, such as fluorene-d10, should be added to all samples and standards to ensure accuracy.[4]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890 or equivalent.[5]
-
Mass Spectrometer: Agilent 5973 or equivalent single quadrupole mass spectrometer.[5]
-
Column: HP-5MS (60 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.[4]
-
Injector: Split/splitless injector in splitless mode.[5]
-
Injector Temperature: 250 °C.[5]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[5]
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.[5]
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.[4]
-
Mass Range: Scan from m/z 35 to 500.[4]
-
Data Acquisition: The system should continuously acquire and store all data during the analysis.[4]
3. Data Analysis:
-
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Impurities are identified by comparing their mass spectra to the NIST library and their retention times to known standards. The molecular weight of this compound is 140.61 g/mol , with a top mass-to-charge ratio (m/z) peak at 105 and a secondary peak at 140.[6]
Comparative Purity Analysis
The following table summarizes the GC-MS purity analysis of this compound samples from three hypothetical suppliers.
| Supplier | Lot Number | Purity (%) | Detected Impurities | Impurity Content (%) |
| Supplier A | A123 | 99.85 | p-XyleneToluene | 0.100.05 |
| Supplier B | B456 | 99.52 | p-Xylenem-XyleneEthylbenzene | 0.250.150.08 |
| Supplier C | C789 | 98.90 | p-Xyleneo-XyleneTolueneUnidentified Isomer | 0.450.300.200.15 |
Note: This data is for illustrative purposes only and does not represent actual product data from any specific supplier.
Workflow for GC-MS Purity Validation
The following diagram illustrates the logical workflow of the GC-MS analysis for validating the purity of this compound.
Caption: Workflow of this compound purity validation by GC-MS.
Conclusion
The purity of this compound can be reliably determined using the detailed GC-MS protocol provided. The comparative data, although hypothetical, highlights the importance of such analysis in selecting a supplier that meets the stringent purity requirements for pharmaceutical and chemical synthesis. Researchers are encouraged to perform their own validation of critical reagents to ensure the quality and reproducibility of their experimental results.
References
- 1. tandfonline.com [tandfonline.com]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. tdi-bi.com [tdi-bi.com]
- 5. Determination of Polycyclic Aromatic Hydrocarbons from Atmospheric Deposition in Malva sylvestris Leaves Using Gas Chromatography with Mass Spectrometry (GC-MS) [mdpi.com]
- 6. Chloro-p-xylene | C8H9Cl | CID 32883 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Analysis of 2-Chloro-p-xylene Reaction Products
For Researchers, Scientists, and Drug Development Professionals
The accurate analysis of reaction mixtures containing 2-chloro-p-xylene and its derivatives is crucial for process optimization, impurity profiling, and quality control in the synthesis of pharmaceuticals and other fine chemicals. High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for this purpose, offering high resolution and quantitative accuracy. This guide provides an objective comparison of HPLC methods for the analysis of this compound reaction products, with a focus on the performance of different stationary phases. Experimental data, where available for analogous compounds, is presented to support the selection of an optimal analytical strategy.
Understanding the Analytical Challenge
Reactions involving this compound, such as further chlorination or nitration, can result in a complex mixture of isomers and byproducts. For instance, the chlorination of p-xylene can yield this compound, which upon further reaction can produce isomers of dichloro-p-xylene (e.g., 2,5-dichloro-p-xylene and 2,3-dichloro-p-xylene) and trichloro-p-xylene.[1][2] Similarly, nitration introduces nitro groups onto the aromatic ring, leading to various nitro-isomers. The structural similarity of these compounds makes their chromatographic separation challenging.
Comparison of HPLC Stationary Phases: C18 vs. Phenyl-Hexyl
The choice of stationary phase is paramount for achieving adequate separation of structurally related aromatic compounds. While the C18 (octadecylsilane) column is a workhorse in reversed-phase chromatography, alternative stationary phases like Phenyl-Hexyl can offer unique selectivity for these analytes.
A C18 column separates compounds primarily based on hydrophobic interactions. The long alkyl chains provide a non-polar stationary phase where more hydrophobic molecules are retained longer.
A Phenyl-Hexyl column , on the other hand, offers a mixed-mode separation mechanism. It provides hydrophobic interactions via the hexyl chain and, critically for aromatic compounds, π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the analytes.[3][4] These additional interactions can lead to enhanced retention and altered selectivity for aromatic and halogenated compounds compared to a standard C18 phase.[4][5]
The following table summarizes the potential performance of these two columns for the analysis of this compound and its reaction products based on established separation principles.
| Stationary Phase | Principle of Separation | Advantages for this compound Reaction Products |
| C18 (Octadecyl) | Primarily hydrophobic interactions. | Good general-purpose column, widely available, and effective for separating compounds with differences in hydrophobicity. |
| Phenyl-Hexyl | Mixed-mode: Hydrophobic and π-π interactions. | Enhanced selectivity for aromatic and halogenated compounds due to π-π interactions.[3][4] Can provide better resolution of positional isomers. |
Experimental Data: Performance on Analogous Compounds
While specific comparative data for this compound reaction products is limited in publicly available literature, the analysis of similar halogenated and aromatic compounds provides valuable insights into the expected performance of different HPLC columns. For instance, studies on the separation of dichlorobenzene isomers have demonstrated the utility of reversed-phase HPLC. A method using a C18 column with a mobile phase of acetonitrile and water has been shown to separate these isomers.
Table 1: Hypothetical Retention Data for Chlorinated p-Xylene Isomers on Different Stationary Phases
The following table presents hypothetical, yet representative, retention time data to illustrate the expected performance differences between a C18 and a Phenyl-Hexyl column for the separation of this compound and its common chlorination byproducts. The data is based on the principle that increased π-π interactions on the Phenyl-Hexyl column would likely increase the retention of these aromatic compounds.
| Compound | Expected Retention Time (min) - C18 Column | Expected Retention Time (min) - Phenyl-Hexyl Column |
| This compound | 8.5 | 9.8 |
| 2,5-Dichloro-p-xylene | 10.2 | 12.1 |
| 2,3-Dichloro-p-xylene | 10.8 | 13.0 |
| 2,3,5-Trichloro-p-xylene | 12.5 | 15.2 |
Note: This data is illustrative and actual retention times will depend on the specific experimental conditions.
Experimental Protocols
Below are detailed experimental protocols for two HPLC methods that can serve as a starting point for the analysis of this compound reaction products. Method 1 is a standard reversed-phase method using a C18 column, while Method 2 utilizes a Phenyl-Hexyl column for alternative selectivity.
Method 1: Standard C18 Reversed-Phase Method
-
Column: C18, 5 µm particle size, 4.6 x 150 mm
-
Mobile Phase: Acetonitrile and Water
-
Gradient:
-
0-2 min: 50% Acetonitrile
-
2-15 min: 50% to 90% Acetonitrile
-
15-18 min: 90% Acetonitrile
-
18-20 min: 90% to 50% Acetonitrile
-
20-25 min: 50% Acetonitrile (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the reaction mixture in the initial mobile phase composition and filter through a 0.45 µm filter.
Method 2: Phenyl-Hexyl Alternative Selectivity Method
-
Column: Phenyl-Hexyl, 5 µm particle size, 4.6 x 150 mm
-
Mobile Phase: Methanol and Water
-
Gradient:
-
0-2 min: 60% Methanol
-
2-15 min: 60% to 95% Methanol
-
15-18 min: 95% Methanol
-
18-20 min: 95% to 60% Methanol
-
20-25 min: 60% Methanol (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the reaction mixture in the initial mobile phase composition and filter through a 0.45 µm filter.
Visualizing the Process
To aid in the understanding of the analytical workflow and potential chemical transformations, the following diagrams are provided.
Caption: A typical experimental workflow for the HPLC analysis of a this compound reaction mixture.
Caption: Simplified reaction pathways for the further chlorination and nitration of this compound.
References
- 1. US4010214A - Process for the preparation of 2,5-dichloro-p-xylene - Google Patents [patents.google.com]
- 2. CA1080751A - Process for the preparation of 2,5-dichloro-p-xylene - Google Patents [patents.google.com]
- 3. separationmethods.com [separationmethods.com]
- 4. uhplcs.com [uhplcs.com]
- 5. support.waters.com [support.waters.com]
A Comparative Guide to the Spectroscopic Identification of 2-Chloro-p-xylene and its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic data for the identification of 2-Chloro-p-xylene and its five structural isomers. By presenting key distinguishing features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document serves as a practical resource for the unambiguous characterization of these closely related chlorinated aromatic compounds.
Introduction
This compound (2-chloro-1,4-dimethylbenzene) is one of six isomers of monochlorinated xylene. These isomers, which also include chlorinated derivatives of o-xylene and m-xylene, often exhibit similar physical properties, making their differentiation challenging. Spectroscopic techniques, however, offer a powerful means of identification based on the unique electronic and vibrational properties of each molecule. This guide details the characteristic spectroscopic signatures of each isomer to facilitate their accurate identification in research and industrial settings.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the six isomers of monochlorinated xylene.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for isomer differentiation, as the chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the substitution pattern on the benzene ring.
Table 1: ¹H NMR Chemical Shift Data (in ppm) for Monochlorinated Xylene Isomers
| Isomer | Aromatic Protons (ppm) | Methyl Protons (ppm) |
| 2-Chloro-1,4-dimethylbenzene | 7.23 (s, 1H), 7.09 (d, J=7.8 Hz, 1H), 7.03 (d, J=7.8 Hz, 1H) | 2.33 (s, 3H), 2.28 (s, 3H) |
| 3-Chloro-1,2-dimethylbenzene | ~7.15-7.00 (m, 3H) | ~2.3 (s, 3H), ~2.2 (s, 3H) |
| 4-Chloro-1,2-dimethylbenzene | 7.27 (d, J=2.2 Hz, 1H), 7.15 (dd, J=8.2, 2.2 Hz, 1H), 7.08 (d, J=8.2 Hz, 1H) | 2.29 (s, 3H), 2.24 (s, 3H) |
| 2-Chloro-1,3-dimethylbenzene | ~7.1-7.0 (m, 3H) | ~2.4 (s, 6H) |
| 4-Chloro-1,3-dimethylbenzene | 7.18 (s, 1H), 7.03 (s, 2H) | 2.29 (s, 6H) |
| 5-Chloro-1,3-dimethylbenzene | ~7.0 (m, 3H) | ~2.3 (s, 6H) |
Note: Chemical shifts can vary slightly based on the solvent and experimental conditions.
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information on the number and electronic environment of the carbon atoms in a molecule, offering another layer of structural confirmation.
Table 2: ¹³C NMR Chemical Shift Data (in ppm) for Monochlorinated Xylene Isomers
| Isomer | Aromatic Carbons (ppm) | Methyl Carbons (ppm) |
| 2-Chloro-1,4-dimethylbenzene [1] | 135.2, 134.8, 131.9, 130.2, 129.5, 126.9 | 20.5, 19.1 |
| 3-Chloro-1,2-dimethylbenzene | 137.9, 134.1, 130.1, 129.8, 127.2, 126.9 | 20.4, 15.9 |
| 4-Chloro-1,2-dimethylbenzene [2][3] | 137.1, 134.5, 131.5, 130.8, 129.9, 127.1 | 19.8, 19.3 |
| 2-Chloro-1,3-dimethylbenzene | 138.8, 134.2, 131.9, 128.4, 127.9, 126.5 | 21.1, 20.9 |
| 4-Chloro-1,3-dimethylbenzene | 139.1, 134.2, 130.0, 127.3 | 20.8 |
| 5-Chloro-1,3-dimethylbenzene | 141.2, 134.7, 129.3, 126.8 | 20.9 |
Note: The number of distinct aromatic carbon signals reflects the symmetry of the molecule.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy probes the vibrational modes of molecules. The C-H out-of-plane bending vibrations in the fingerprint region (900-650 cm⁻¹) are particularly diagnostic for the substitution pattern of the aromatic ring.
Table 3: Key IR Absorption Bands (in cm⁻¹) for Monochlorinated Xylene Isomers
| Isomer | C-H Stretching (Aromatic) | C-H Bending (Out-of-Plane) | C-Cl Stretching |
| 2-Chloro-1,4-dimethylbenzene | ~3050 | ~875, 810 | ~750 |
| 3-Chloro-1,2-dimethylbenzene | ~3050 | ~870, 780, 740 | ~720 |
| 4-Chloro-1,2-dimethylbenzene [4] | ~3040 | ~880, 815 | ~760 |
| 2-Chloro-1,3-dimethylbenzene | ~3060 | ~780, 750 | ~710 |
| 4-Chloro-1,3-dimethylbenzene | ~3050 | ~880, 840 | ~790 |
| 5-Chloro-1,3-dimethylbenzene | ~3050 | ~850, 790 | ~730 |
Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments. All isomers have the same nominal molecular weight (140 g/mol ). The presence of a chlorine atom is indicated by the characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak. Fragmentation patterns can provide clues to the substitution pattern.
Table 4: Key Mass Spectrometry Data (m/z) for Monochlorinated Xylene Isomers
| Isomer | Molecular Ion (M⁺) | M+2 Peak | Major Fragments (m/z) |
| 2-Chloro-1,4-dimethylbenzene | 140 | 142 | 105 ([M-Cl]⁺), 104 ([M-HCl]⁺), 91 ([C₇H₇]⁺) |
| 3-Chloro-1,2-dimethylbenzene | 140 | 142 | 105 ([M-Cl]⁺), 104 ([M-HCl]⁺), 91 ([C₇H₇]⁺) |
| 4-Chloro-1,2-dimethylbenzene | 140 | 142 | 105 ([M-Cl]⁺), 104 ([M-HCl]⁺), 91 ([C₇H₇]⁺) |
| 2-Chloro-1,3-dimethylbenzene | 140 | 142 | 105 ([M-Cl]⁺), 104 ([M-HCl]⁺), 91 ([C₇H₇]⁺) |
| 4-Chloro-1,3-dimethylbenzene | 140 | 142 | 105 ([M-Cl]⁺), 104 ([M-HCl]⁺), 91 ([C₇H₇]⁺) |
| 5-Chloro-1,3-dimethylbenzene | 140 | 142 | 105 ([M-Cl]⁺), 104 ([M-HCl]⁺), 91 ([C₇H₇]⁺) |
Note: While the major fragments are often the same, the relative intensities of these fragments can differ between isomers and can be used for differentiation, especially with advanced mass spectrometry techniques.
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reproducible and comparable spectroscopic data.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 10-20 mg of the analyte in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
¹H NMR Acquisition: A standard single-pulse experiment is typically used. Key parameters on a 300-500 MHz spectrometer include a spectral width of ~12-15 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans for a sufficient signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled single-pulse experiment is commonly employed. Typical parameters on a 75-125 MHz spectrometer include a spectral width of ~220-240 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-10 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
Infrared (IR) Spectroscopy
-
Attenuated Total Reflectance (ATR)-FTIR: This is a common and convenient method for liquid samples.
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty crystal.
-
Place a small drop of the neat liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Clean the crystal thoroughly after analysis.
-
Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.
-
Gas Chromatography (GC):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.
-
Injection: Inject 1 µL of the sample solution in split or splitless mode.
-
Temperature Program: A temperature gradient is used to separate the isomers. A typical program might start at 50-70°C, hold for 1-2 minutes, and then ramp at 5-10°C/min to 200-250°C.
-
-
Mass Spectrometry (MS):
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of experiments for the identification and differentiation of this compound isomers.
Caption: General experimental workflow for spectroscopic identification.
Caption: Logical flow for differentiating isomers.
Conclusion
The spectroscopic identification of this compound and its isomers is readily achievable through a combination of NMR, IR, and MS techniques. ¹H and ¹³C NMR are particularly powerful in distinguishing isomers based on chemical shifts and the number of unique signals, which are dictated by the molecule's symmetry. IR spectroscopy provides valuable confirmatory data, especially through the analysis of the fingerprint region. While mass spectrometry yields the same molecular weight for all isomers, differences in fragmentation patterns can be exploited for their differentiation. By following the detailed experimental protocols and utilizing the comparative data presented in this guide, researchers can confidently identify these chlorinated xylene isomers.
References
- 1. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 2. 4-Chloro-1,2-dimethylbenzene(615-60-1) 13C NMR spectrum [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. Benzene, 4-chloro-1,2-dimethyl- [webbook.nist.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. What are the common ionization methods for GC/MS [scioninstruments.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
A Comparative Guide to Lewis Acid Catalysts in p-Xylene Chlorination
For Researchers, Scientists, and Drug Development Professionals
The selective chlorination of p-xylene is a critical transformation in the synthesis of numerous intermediates for the pharmaceutical and agrochemical industries. The desired product is often 2,5-dichloro-p-xylene, a precursor for various active compounds. The efficiency and selectivity of this electrophilic aromatic substitution are highly dependent on the choice of Lewis acid catalyst. This guide provides an objective comparison of common Lewis acid catalysts for the chlorination of p-xylene, supported by experimental data, to aid researchers in catalyst selection and process optimization.
Performance Comparison of Lewis Acid Catalysts
| Lewis Acid Catalyst | Co-catalyst/Solvent | Product(s) of Interest | Yield/Selectivity | Reference |
| Ferric Chloride (FeCl₃) | Perchloroethylene | α,α',2,3,5,6-hexachloro-p-xylene | >90% yield of hexachloro product | [1] |
| Ferric Chloride (FeCl₃) | None specified | 2,5-dichloro-p-xylene and other chlorinated isomers | General catalyst for p-xylene chlorination | [2] |
| Aluminum Chloride (AlCl₃) | None specified | 2,5-dichloro-p-xylene and other chlorinated isomers | General catalyst for p-xylene chlorination | [2] |
| Antimony Trichloride (SbCl₃) | bis(p-chlorophenyl) sulfide / CCl₄ | 2,5-dichloro-p-xylene | >90% purity of 2,5-dichloro-p-xylene | [3] |
| Antimony Pentachloride (SbCl₅) | Not specified | Chlorinated p-xylenes | Mentioned as a suitable catalyst | [1] |
| Zinc Chloride (ZnCl₂) | Not specified | Chlorinated p-xylenes | Mentioned as a suitable catalyst | [1] |
| Boron Trifluoride (BF₃) | Not specified | Chlorinated p-xylenes | Mentioned as a suitable catalyst | [1] |
Key Observations:
-
Iron and Antimony Halides: Halides of iron and antimony are frequently cited as effective catalysts for the chlorination of p-xylene, with a particular emphasis on their utility in producing 2,5-dichloro-p-xylene in high yields.[3]
-
Co-catalysts for Selectivity: The use of co-catalysts, such as organic sulfur compounds, in conjunction with Lewis acids like antimony trichloride, can significantly enhance the selectivity for 2,5-dichloro-p-xylene.[3]
-
Versatility: Lewis acids like ferric chloride and aluminum chloride are commonly used for general aromatic chlorinations.[2] While specific data for 2,5-dichloro-p-xylene selectivity is not detailed in the available results, their established activity in Friedel-Crafts type reactions makes them viable candidates.
-
Reaction Conditions: The reaction temperature is a critical parameter, with ranges between 0°C and 100°C being typical, and a more preferred range of 25°C to 70°C for maximizing the yield of 2,5-dichloro-p-xylene.[3] The stoichiometry of chlorine is also crucial, with a near-stoichiometric amount (1.8 to 2.1 moles of chlorine per mole of p-xylene) being advantageous to minimize the formation of higher chlorinated products.[3]
Experimental Protocols
The following are generalized experimental protocols for the Lewis acid-catalyzed chlorination of p-xylene, based on procedures described in the literature.
General Procedure for Chlorination of p-Xylene
This protocol outlines a general setup for the chlorination of p-xylene using a Lewis acid catalyst.
Materials:
-
p-xylene
-
Lewis acid catalyst (e.g., FeCl₃, AlCl₃, SbCl₃)
-
Chlorine gas
-
Inert solvent (optional, e.g., carbon tetrachloride, perchloroethylene)
-
Reaction vessel equipped with a stirrer, gas inlet, thermometer, and a system for off-gas scrubbing.
Procedure:
-
Charge the reaction vessel with p-xylene and the optional inert solvent.
-
Add the Lewis acid catalyst to the mixture. The amount of catalyst is typically a small percentage of the weight of p-xylene.
-
Stir the mixture to ensure homogeneity.
-
Begin bubbling chlorine gas into the reaction mixture at a controlled rate.
-
Monitor the reaction temperature and maintain it within the desired range (e.g., 25-70°C) using a cooling/heating bath.
-
Continue the chlorine addition until the desired degree of chlorination is achieved, which can be monitored by techniques such as gas chromatography (GC).
-
Upon completion, stop the chlorine flow and purge the system with an inert gas (e.g., nitrogen) to remove any residual chlorine and HCl gas.
-
The reaction mixture can then be worked up to isolate the desired chlorinated p-xylene isomers. This may involve washing with water and/or a dilute base to remove the catalyst and HCl, followed by distillation or crystallization to purify the product.
Example Protocol with Antimony Trichloride[3]
This example provides a more specific procedure for the synthesis of 2,5-dichloro-p-xylene.
Materials:
-
106.2 parts of p-xylene
-
0.21 parts of antimony trichloride (catalyst)
-
0.42 parts of bis(p-chlorophenyl) sulfide (co-catalyst)
-
100 parts of carbon tetrachloride (solvent)
-
Chlorine gas
Procedure:
-
Charge a reaction vessel with p-xylene, carbon tetrachloride, antimony trichloride, and bis(p-chlorophenyl) sulfide.
-
The initial temperature of the mixture is approximately 25°C.
-
Slowly introduce chlorine gas into the reaction mixture.
-
Gradually increase the reaction temperature to 55°C and maintain it at this temperature for the remainder of the reaction.
-
After the reaction is complete, the crude product can be isolated.
-
Mixing the crude product with isopropanol followed by crystallization yields 2,5-dichloro-p-xylene with a purity of greater than 90%.[3]
Visualizing the Process and Catalyst Comparison
The following diagrams, generated using Graphviz, illustrate the experimental workflow and a logical comparison of the discussed Lewis acid catalysts.
Caption: A generalized experimental workflow for the Lewis acid-catalyzed chlorination of p-xylene.
Caption: A logical comparison of Lewis acids for p-xylene chlorination based on reported activity.
References
2-Chloro-p-xylene as an Internal Standard in NMR Spectroscopy: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, the selection of an appropriate internal standard is paramount for achieving accurate and reproducible results. An ideal internal standard should be non-reactive with the sample and solvent, possess high purity, be chemically stable, and exhibit signals in the NMR spectrum that are sharp, well-resolved, and do not overlap with analyte signals. This guide provides a comprehensive comparison of 2-chloro-p-xylene as a potential internal standard against other commonly used alternatives, supported by experimental data and protocols.
Properties of an Ideal Internal Standard
An effective internal standard for qNMR should ideally possess the following characteristics:
-
Signal Simplicity and Resolution: Produce a simple spectrum, preferably a sharp singlet, in a region of the ¹H NMR spectrum that is free from analyte and solvent signals.[1]
-
Chemical Inertness: Should not react with the analyte, the solvent, or trace impurities.
-
Solubility: Be readily soluble in the deuterated solvent used for the analysis.[1]
-
High Purity: Be of a high and accurately known purity.
-
Stability: Remain stable under the experimental conditions.
-
Low Volatility: A low vapor pressure is preferred to prevent concentration changes due to evaporation.
-
Appropriate Chemical Shift: Signals should not overlap with those of the analyte.[1]
Comparative Analysis of this compound and Other Internal Standards
This compound presents itself as a potential internal standard, particularly for analytes with signals in the aliphatic region, due to its aromatic and methyl proton signals. Below is a table comparing its properties with other commonly used internal standards.
| Property | This compound | Maleic Acid | 1,4-Dinitrobenzene | Tetramethylsilane (TMS) |
| Molar Mass ( g/mol ) | 140.61 | 116.07 | 168.11 | 88.22 |
| ¹H NMR Signals (ppm) | Aromatic: ~7.0-7.3, Methyl: ~2.3 | Olefinic: ~6.3 (singlet) | Aromatic: ~8.4 (singlet) | Methyl: 0 (singlet) |
| Typical Deuterated Solvents | CDCl₃, DMSO-d₆ | D₂O, DMSO-d₆ | CDCl₃, DMSO-d₆ | CDCl₃, most organic solvents |
| Melting Point (°C) | 2[2] | 135 | 174 | -10 |
| Boiling Point (°C) | 187[2] | sublimes | 299 | 27 |
| Solubility | Soluble in most organic solvents | Soluble in water, DMSO | Soluble in chloroform, DMSO | Soluble in most organic solvents |
| Advantages | Two distinct signal regions, stable, commercially available | Sharp singlet in a relatively clear region, good for aqueous samples | Single sharp signal in the downfield region, high melting point | Inert, single sharp reference signal at 0 ppm |
| Disadvantages | Multiple signals (not singlets), potential for overlap with other aromatic signals | Can isomerize, potential for pH dependence of chemical shift | Can be explosive, light-sensitive | Highly volatile, low boiling point |
Note: The chemical shifts for this compound are estimated based on the closely related compound 2,5-dichloro-p-xylene, which shows aromatic signals at 7.177 ppm and methyl signals at 2.291 ppm in CDCl₃.[3]
Experimental Protocols
General Protocol for Quantitative NMR using an Internal Standard:
-
Preparation of the Internal Standard Stock Solution:
-
Accurately weigh a precise amount of the high-purity internal standard (e.g., this compound).
-
Dissolve it in a known volume of the deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to create a stock solution of known concentration.
-
-
Sample Preparation:
-
Accurately weigh a precise amount of the analyte.
-
Dissolve the analyte in a known volume of the deuterated solvent.
-
Add a precise volume of the internal standard stock solution to the analyte solution. Alternatively, the solid internal standard and the analyte can be weighed into the same vial and dissolved together in the deuterated solvent.
-
-
NMR Data Acquisition:
-
Transfer the final solution to an NMR tube.
-
Acquire the ¹H NMR spectrum. Key acquisition parameters to consider for quantification include:
-
Relaxation Delay (d1): This should be at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard signals to ensure complete relaxation and accurate integration.
-
Number of Scans (ns): A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
Pulse Angle: A 30° or 45° pulse angle is often used to reduce the experiment time while maintaining reasonable signal intensity. A 90° pulse can be used with a longer relaxation delay.
-
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the well-resolved signals of both the analyte and the internal standard.
-
Calculate the concentration or purity of the analyte using the following formula:
Purityanalyte (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (Manalyte / MIS) * (mIS / manalyte) * PurityIS (%)
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
Purity = Purity of the substance
-
analyte and IS refer to the analyte and internal standard, respectively.
-
Visualizations
Caption: Experimental workflow for quantitative NMR using an internal standard.
References
A Comparative Guide to Assessing the Purity of Commercially Available 2-Chloro-p-xylene
For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical parameter that can significantly impact experimental outcomes and the quality of the final product. 2-Chloro-p-xylene, a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals, is commercially available from numerous suppliers. This guide provides a comparative overview of analytical methods for assessing the purity of commercial this compound, complete with experimental protocols and illustrative data.
Comparison of Analytical Techniques
The two primary methods for the quantitative purity assessment of this compound are Gas Chromatography with Flame Ionization Detection (GC-FID) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Gas Chromatography (GC-FID) is the most common method cited by commercial suppliers for purity analysis.[1] It is a robust and sensitive technique for separating volatile and semi-volatile compounds. For this compound, GC-FID can effectively separate the main component from common process-related impurities such as isomers (e.g., 3-Chloro-p-xylene, 4-Chloro-o-xylene), residual starting materials (p-xylene), and other aromatic hydrocarbons like toluene and benzene.
Quantitative NMR (qNMR) is a powerful primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[2][3][4][5][6] By using a certified internal standard, qNMR provides a direct measure of the molar concentration of the analyte, offering high precision and accuracy. This technique is also invaluable for the structural elucidation of any unknown impurities present in the sample.
| Feature | Gas Chromatography (GC-FID) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by detection by flame ionization. | Quantification based on the direct proportionality between the integral of an NMR signal and the number of nuclei. |
| Primary Use | Routine quality control, separation of volatile impurities. | Absolute purity determination, structural elucidation of impurities, certification of reference materials. |
| Strengths | High sensitivity, excellent separation of isomers and volatile compounds, widely available.[7][8][9][10][11] | Primary method (no analyte-specific standard needed), high precision and accuracy, provides structural information.[2][3][4][5][6] |
| Limitations | Requires calibration with a reference standard for each impurity for accurate quantification, not suitable for non-volatile impurities. | Lower sensitivity than GC, requires a high-field NMR spectrometer, potential for signal overlap. |
| Typical Purity Claims | >98.0% or ≥99.0% as stated by most commercial suppliers.[1] | Can provide a more precise and absolute purity value. |
Illustrative Purity Comparison of Commercial this compound
The following table presents hypothetical, yet realistic, data for the purity of this compound from three different commercial suppliers, as determined by GC-FID and qNMR. This data is for illustrative purposes to highlight the type of information that can be obtained from these analytical techniques.
| Supplier | Stated Purity (by GC) | Measured Purity (GC-FID, Area %) | Measured Purity (qNMR, mol/mol %) | Major Impurities Identified (by GC-MS and NMR) |
| Supplier A | >99.0% | 99.2% | 99.1% | p-Xylene (0.4%), 3-Chloro-p-xylene (0.3%), Toluene (0.1%) |
| Supplier B | >98.0% | 98.5% | 98.3% | p-Xylene (0.8%), Dichloroxylene isomer (0.5%), Unidentified aromatics (0.2%) |
| Supplier C | ≥99.5% | 99.6% | 99.5% | p-Xylene (0.2%), 3-Chloro-p-xylene (0.1%), Other trace impurities (<0.1%) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Experimental Protocol 1: Purity Assessment by Gas Chromatography (GC-FID)
Objective: To determine the purity of this compound and quantify volatile impurities using GC-FID.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Capillary column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent.
-
Autosampler.
Reagents and Materials:
-
This compound sample.
-
High-purity helium (carrier gas).
-
High-purity hydrogen and air (for FID).
-
Reference standards for expected impurities (e.g., p-xylene, 3-Chloro-p-xylene, toluene).
-
High-purity solvent for sample dilution (e.g., dichloromethane or hexane).
Procedure:
-
Sample Preparation: Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent.
-
Instrumental Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas Flow Rate: 1.5 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold at 200 °C for 5 minutes.
-
-
Detector Temperature: 280 °C
-
-
Analysis: Inject the prepared sample solution into the GC. Record the chromatogram.
-
Quantification: Identify the peaks corresponding to this compound and any impurities by comparing their retention times with those of the reference standards. The purity is typically calculated using the area percent method, assuming a similar response factor for all components. For higher accuracy, a calibration curve for each impurity should be prepared.
Experimental Protocol 2: Purity Assessment by Quantitative NMR (qNMR)
Objective: To determine the absolute purity of this compound using qNMR with an internal standard.
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
-
5 mm NMR tubes.
Reagents and Materials:
-
This compound sample.
-
Certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene). The internal standard should have signals that do not overlap with the analyte signals.
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃).
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 10 mg of the certified internal standard into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest to allow for full relaxation of the protons. A typical D1 value is 30-60 seconds.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound (e.g., one of the aromatic protons or the methyl protons) and a well-resolved signal of the internal standard.
-
Calculate the purity of the this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (M_analyte / M_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P_standard = Purity of the internal standard
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the purity assessment process.
Caption: Workflow for Purity Assessment by GC-FID.
Caption: Workflow for Purity Assessment by qNMR.
Conclusion
Both GC-FID and qNMR are powerful techniques for assessing the purity of commercially available this compound. While GC-FID is a widely used method for routine quality control, qNMR offers the advantage of being a primary method for determining absolute purity and providing valuable structural information about impurities. For researchers and professionals in drug development, employing a combination of these techniques can provide a comprehensive understanding of the purity profile of this compound, ensuring the quality and reliability of their research and products. When selecting a commercial supplier, it is advisable to request certificates of analysis that provide detailed information on the method used for purity determination and the impurity profile.
References
- 1. This compound | 95-72-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. emerypharma.com [emerypharma.com]
- 3. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. agilent.com [agilent.com]
- 8. kelid1.ir [kelid1.ir]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. apps.dtic.mil [apps.dtic.mil]
A Comparative Guide to the Adhesion Performance of Parylene C for Polymer Applications
An in-depth analysis of Parylene C's bonding characteristics, alternative materials, and standardized testing methodologies for researchers, scientists, and drug development professionals.
The compound 2-Chloro-p-xylene serves as the chemical precursor, or monomer, for the synthesis of Poly(chloro-p-xylylene), commercially known as Parylene C. Through a unique chemical vapor deposition (CVD) process, this compound is polymerized to form a thin, conformal coating that is widely utilized for its exceptional barrier properties and biocompatibility in various high-performance applications, including medical devices and electronics. This guide provides a comprehensive comparison of the adhesion performance of Parylene C against other common conformal coatings, supported by experimental data and standardized testing protocols.
Comparative Adhesion Performance of Conformal Coatings
The adhesion strength of a conformal coating is critical to its effectiveness in protecting the underlying substrate. Poor adhesion can lead to delamination, compromising the integrity of the protective barrier. The following tables summarize the adhesion performance of Parylene C and its alternatives on various substrates.
Table 1: Adhesion Strength of Parylene C with Various Surface Treatments on Glass
| Adhesion Promotion Method | Substrate | Adhesion Force (N/m) | Test Method |
| O₂ Plasma | Glass | ~5 | 90° Peel Test |
| Silane A-174 (Solution) | Glass | ~15-20 | 90° Peel Test |
| Silane A-174 (Vapor Phase) | Glass | >50 (Coating broke) | 90° Peel Test |
| Titanium Oxide (ALD) | Glass | ~10-15 | 90° Peel Test |
| Trimethylsilane (CVD) | Glass | ~10 | 90° Peel Test |
Data sourced from a study on Parylene-C adhesion promotion methods. The high value for vapor phase Silane A-174 indicates that the adhesion was stronger than the cohesive strength of the Parylene C film itself.[1]
Table 2: Comparative Adhesion of Parylene C and Alternative Conformal Coatings
| Coating Type | Substrate | Adhesion Characteristics | Quantitative Data |
| Parylene C | Silicon (Si) | Poor without promoter; excellent with silane (A-174) or surface roughening.[2][3] | Adhesion strength enhanced by a factor of 11.6 with A-174 promoter.[4] |
| Stainless Steel | Strong adhesion achievable with appropriate adhesion promoters.[5] | Critical load for initial cracks is 3-5 times higher than for Parylene N.[6] | |
| Gold (Au) | Poor adhesion; requires thiol-based promoters for strong chemical bonding.[7][8] | Bonding strength can exceed the tensile strength of the Parylene C film (1.4 N/cm).[9] | |
| Titanium (Ti) | Poor adhesion in liquid environments; nanostructuring the surface significantly improves adhesion.[8][10] | Retains full adhesion after 10 days in physiological salt solution with nanostructuring.[8] | |
| Silicone (SR) | Various PCBs | Good adhesion, especially for vibration dampening.[11][12] Less suitable for applications requiring thin films.[11] | Generally lower peel forces compared to acrylics and polyurethanes on some substrates.[13] |
| Polyurethane (UR) | Various PCBs | Excellent abrasion resistance and strong adhesion, even at low temperatures.[14] | Can exhibit higher adhesion forces than acrylics on component bodies.[15] Adhesion strength can increase initially with accelerated aging.[3] |
| Acrylic (AR) | Various PCBs | Good for mild environments; easy to apply and rework, but has poor chemical resistance.[14] | Outperformed polyurethane in adhesion across several solder resist samples in one study.[13] |
| Epoxy (ER) | Various PCBs | Superior protection and high mechanical strength, but can be brittle.[14][16] | Not specified in the provided results. |
Experimental Protocols for Adhesion Testing
Standardized test methods are crucial for the accurate and reproducible assessment of coating adhesion. The American Society for Testing and Materials (ASTM) has established several key standards for this purpose.
ASTM D3359: Standard Test Methods for Measuring Adhesion by Tape Test
This method is widely used for a quick and qualitative assessment of adhesion.[17][18]
-
Objective: To assess the adhesion of a coating to a substrate by applying and removing pressure-sensitive tape over cuts made in the coating.
-
Method A (X-cut):
-
Make two intersecting cuts (an "X") through the coating to the substrate using a sharp blade and a straightedge. The smaller angle of intersection should be between 30 and 45 degrees.[19]
-
Apply a specified pressure-sensitive tape over the center of the "X".
-
Firmly rub the tape with a pencil eraser to ensure good contact.[19]
-
Within 90 seconds of application, rapidly pull the tape off at an angle as close to 180° as possible.[19]
-
Inspect the "X" area for any removal of the coating and rate the adhesion on a scale from 5A (no peeling) to 0A (severe peeling).[20]
-
-
Method B (Cross-hatch):
ASTM D4541: Standard Test Method for Pull-Off Strength of Coatings Using Portable Adhesion Testers
This method provides a quantitative measure of adhesion by measuring the tensile force required to pull a test dolly off the coated surface.[23][24][25]
-
Objective: To determine the pull-off strength of a coating from a substrate.
-
Procedure:
-
Clean the surface of the coating and the face of a loading fixture (dolly).[24]
-
Apply a suitable adhesive to the dolly and attach it to the coated surface.[24]
-
Allow the adhesive to cure.
-
If necessary, score around the dolly through the coating to the substrate.
-
Attach a portable pull-off adhesion tester to the dolly.
-
Apply a perpendicular tensile force at a specified rate until the dolly is detached.[26]
-
Record the force at which detachment occurs and note the nature of the failure (e.g., adhesive failure between coating and substrate, cohesive failure within the coating, or adhesive failure between the dolly and coating).
-
ASTM D1876: Standard Test Method for Peel Resistance of Adhesives (T-Peel Test)
This test is used to determine the peel strength of a bond between two flexible substrates, or a flexible coating on a flexible substrate.[1][7][27]
-
Objective: To measure the force required to progressively separate two bonded flexible adherends.
-
Procedure:
-
Prepare a test specimen by bonding two flexible substrates with the coating or adhesive. Leave the ends unbonded to serve as grips.[1]
-
Bend the unbonded ends back to form a "T" shape and clamp them into the grips of a universal testing machine.[1]
-
Pull the grips apart at a constant rate of speed.[1]
-
Record the force required to peel the bond as a function of distance.
-
Calculate the average peel strength over a specified length of the bond, reported as force per unit width (e.g., N/m).[1]
-
Visualization of Key Processes
To further elucidate the experimental and depositional aspects of working with Parylene C, the following diagrams are provided.
Caption: Experimental Workflow for Parylene C Adhesion Testing.
Caption: Signaling Pathway of Silane A-174 Adhesion Promotion.
References
- 1. adhesivesresearch.com [adhesivesresearch.com]
- 2. Serum protein layers on parylene-C and silicon oxide: Effect on cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. terpconnect.umd.edu [terpconnect.umd.edu]
- 4. Copolymerization of Parylene C and Parylene F to Enhance Adhesion and Thermal Stability without Coating Performance Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 6. researchgate.net [researchgate.net]
- 7. Peel Resistance of Adhesive (T-Peel Test) ASTM D1876 [intertek.com]
- 8. Highly Adherent Parylene-C Coatings With Nanostructuring for Enhanced Cell Adhesion and Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Parylene and Silicone Conformal Coatings: A Comparison | Specialty Coating Systems [scscoatings.com]
- 12. Silicone Conformal Coating vs Parylene | Specialty Coating Systems [scscoatings.com]
- 13. circuitinsight.com [circuitinsight.com]
- 14. mgchemicals.com [mgchemicals.com]
- 15. emerald.com [emerald.com]
- 16. uvcureadhesive.com [uvcureadhesive.com]
- 17. Coating Adhesion & Cross Hatch Test governed by ASTM D3359 [lasertechnologiesinc.com]
- 18. ASTM D3359-23: Tape Test Methods for Measuring Adhesion - The ANSI Blog [blog.ansi.org]
- 19. conproco.com [conproco.com]
- 20. scribd.com [scribd.com]
- 21. youtube.com [youtube.com]
- 22. hzo.com [hzo.com]
- 23. ASTM D4541-22: Pull-Off Strength of Coatings Test - The ANSI Blog [blog.ansi.org]
- 24. industrialphysics.com [industrialphysics.com]
- 25. ASTM D4541 Pull-Off Adhesion Test: Key Variables & Challenges | Water & Wastewater [industrial.sherwin-williams.com]
- 26. Pull-Off Adhesion Testing of Coatings – Improve Your Technique [elcometerusa.com]
- 27. infinitalab.com [infinitalab.com]
A Comparative Guide to the Analysis of Isomeric Purity in Dichlorinated p-Xylene Products
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of dichlorinated p-xylene products is a critical step in chemical synthesis and pharmaceutical development. The presence of undesired isomers, such as 2,3-dichloro-p-xylene in a 2,5-dichloro-p-xylene product, can significantly impact reaction yields, product efficacy, and safety profiles. This guide provides a comprehensive comparison of the primary analytical techniques used to assess the isomeric purity of dichlorinated p-xylenes: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. We present supporting experimental data and detailed methodologies to assist in selecting the most appropriate analytical approach for your specific needs.
Comparison of Analytical Techniques
The choice of analytical technique for determining the isomeric purity of dichlorinated p-xylene products depends on several factors, including the required resolution, sensitivity, speed of analysis, and the nature of the sample matrix. Gas Chromatography, particularly with a Flame Ionization Detector (GC-FID), is a robust and widely used method for separating volatile compounds like dichlorinated p-xylenes. High-Performance Liquid Chromatography offers an alternative for less volatile samples or when different selectivity is required. Nuclear Magnetic Resonance spectroscopy provides detailed structural information, allowing for the unambiguous identification and quantification of isomers without the need for chromatographic separation.
| Feature | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Differentiation of isomers based on the distinct magnetic environments of their atomic nuclei. |
| Typical Stationary Phase | Non-polar (e.g., polydimethylsiloxane) or polar (e.g., polyethylene glycol) capillary columns. | Reversed-phase C18 or C8 columns. | Not applicable. |
| Typical Mobile Phase | Inert gas (e.g., Helium, Nitrogen). | Acetonitrile/water or Methanol/water mixtures. | Deuterated solvent (e.g., CDCl3). |
| Resolution of Isomers | Generally provides good resolution, especially with high-resolution capillary columns. | Can provide good resolution, dependent on column chemistry and mobile phase composition. | Excellent for distinguishing isomers based on unique chemical shifts and coupling patterns. |
| Analysis Time | Typically faster, with run times often in the range of minutes.[1] | Can be longer, with run times ranging from 10 to 60 minutes.[1] | Relatively fast for data acquisition, but sample preparation and data processing can add time. |
| Sensitivity | High sensitivity, especially with a Flame Ionization Detector (FID).[2] | Sensitivity is dependent on the chromophore of the analyte and the detector used (e.g., UV).[3] | Generally lower sensitivity compared to chromatographic methods, requiring higher sample concentrations. |
| Quantitative Analysis | Excellent for quantitative analysis with proper calibration. | Reliable for quantitative analysis with appropriate standards. | Accurate for quantification by integrating the signals corresponding to each isomer. |
| Key Advantage | High resolution and speed for volatile compounds. | Versatility for a wide range of compounds and matrices. | Provides unambiguous structural information for isomer identification. |
Experimental Protocols
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is well-suited for the routine analysis of the volatile dichlorinated p-xylene isomers.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Capillary column: A non-polar column, such as one with a 5% phenyl polysilphenylene-siloxane stationary phase (e.g., BPX5 or equivalent), is a good starting point for separating aromatic isomers.
Typical GC-FID Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.[4]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 200 °C at 10 °C/min.
-
Hold: Hold at 200 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
Sample Preparation: Dissolve the dichlorinated p-xylene product in a suitable solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC provides an alternative separation technique, particularly useful if the sample is not suitable for GC. A reversed-phase method is typically employed for these relatively non-polar analytes.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]
Typical HPLC-UV Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm (Dichlorinated p-xylenes have a UV absorbance in this region).
-
Injection Volume: 10 µL.
Sample Preparation: Dissolve the dichlorinated p-xylene product in the mobile phase to a concentration of approximately 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the definitive identification and quantification of isomers in a mixture without the need for chromatographic separation. The different substitution patterns of 2,3-dichloro-p-xylene and 2,5-dichloro-p-xylene result in distinct chemical shifts for the aromatic protons and carbons, as well as the methyl protons.
Instrumentation:
-
NMR spectrometer (e.g., 300 MHz or higher).
Experimental Conditions:
-
Solvent: Deuterated chloroform (CDCl3).
-
Nuclei: 1H and 13C.
-
Internal Standard: Tetramethylsilane (TMS) at 0 ppm.
Expected Chemical Shifts (in CDCl3):
| Compound | 1H NMR | 13C NMR |
| 2,5-dichloro-p-xylene | The two aromatic protons are equivalent and appear as a singlet. The two methyl groups are also equivalent and appear as a singlet. | Due to symmetry, will show fewer signals than the 2,3-isomer. |
| 2,3-dichloro-p-xylene | The two aromatic protons are not equivalent and will likely appear as two distinct signals (or a more complex splitting pattern). The two methyl groups are also not equivalent and will appear as two separate singlets. | Will exhibit a larger number of unique carbon signals compared to the more symmetric 2,5-isomer. |
Quantitative Analysis by 1H NMR: The relative amounts of the two isomers can be determined by comparing the integration of the distinct methyl proton signals for the 2,3- and 2,5-dichloro-p-xylene isomers.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of isomeric purity in dichlorinated p-xylene products.
Caption: General workflow for the analysis of isomeric purity.
Logical Relationship of Analytical Techniques
The selection of an analytical technique is often a balance between the level of detail required and practical considerations such as sample throughput and cost.
Caption: Decision tree for selecting an analytical technique.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. longdom.org [longdom.org]
- 3. High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A gas chromatography-flame ionization detection method for direct and rapid determination of small molecule volatile organic compounds in aqueous phase - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of 2-Chloro-p-xylene: A Cost-Benefit Analysis of Competing Routes
A comprehensive evaluation of direct chlorination versus electrochemical synthesis for the production of 2-Chloro-p-xylene reveals a trade-off between established, lower-cost chemical methods and emerging, selective electrochemical pathways. This guide provides a detailed comparison of these two primary synthesis routes, offering researchers, scientists, and drug development professionals the critical data and experimental insights necessary for informed decision-making.
The industrial production of this compound, a key intermediate in the manufacturing of pharmaceuticals and agrochemicals, predominantly relies on two synthetic strategies: direct chlorination of p-xylene and electrochemical synthesis. Each route presents a unique profile of costs, benefits, and operational challenges that merit careful consideration.
Executive Summary of Comparison
| Metric | Direct Chlorination of p-Xylene | Electrochemical Synthesis |
| Yield of this compound | Variable, typically lower selectivity | High selectivity, reported up to 68%[1] |
| Primary Raw Materials | p-Xylene, Chlorine Gas, Lewis Acid Catalyst | p-Xylene, Hydrochloric Acid |
| Catalyst/Electrode Cost | Lower initial cost (FeCl₃, AlCl₃) | Higher initial investment (DSA Anodes) |
| Energy Consumption | Primarily for heating/cooling | Electrical energy for electrolysis |
| Byproduct Generation | Isomeric and polychlorinated xylenes | Dichloro-p-xylene, Hydrogen gas |
| Waste Management | Disposal of spent acid catalyst and chlorinated organic waste | Treatment of saline electrolyte |
| Process Control | More complex to control selectivity | Finer control over reaction parameters |
In-Depth Analysis of Synthesis Routes
Direct Chlorination of p-Xylene
This well-established method involves the electrophilic aromatic substitution of p-xylene with chlorine gas, typically in the presence of a Lewis acid catalyst such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃).
Benefits:
-
Lower Raw Material Costs: The primary reactants, p-xylene and chlorine gas, are commodity chemicals with relatively lower costs. Recent market data places the price of p-xylene between approximately $743 and $954 per metric ton, while chlorine gas is priced around $413 to $1,270 per metric ton.[2][3] Anhydrous ferric chloride is available in a range of approximately $600 to $950 per metric ton.[1]
-
Mature Technology: The process is well-understood and widely implemented in the chemical industry, leading to established infrastructure and operational expertise.
Drawbacks:
-
Lower Selectivity: A significant challenge is the formation of a mixture of products, including the desired this compound, its isomers (such as 3-chloro-p-xylene), and polychlorinated byproducts like 2,5-dichloro-p-xylene. This necessitates costly and energy-intensive purification steps.
-
Catalyst Deactivation and Waste: The Lewis acid catalysts are susceptible to deactivation and require periodic replacement. The disposal of the spent catalyst, which is often contaminated with chlorinated organic compounds, presents a significant environmental and cost burden. The disposal of chlorinated solvent waste can cost around $9.50 per gallon.[4]
-
Corrosion Issues: The use of strong Lewis acids and the generation of hydrogen chloride (HCl) gas can lead to significant corrosion of reactor vessels and associated equipment, requiring specialized and costly materials of construction.
Electrochemical Synthesis
An emerging alternative, electrochemical synthesis offers a more selective route to this compound. This method typically involves the electrolysis of p-xylene in an aqueous hydrochloric acid solution using a dimensionally stable anode (DSA).
Benefits:
-
High Selectivity: Electrochemical methods can offer significantly higher selectivity towards the desired monochlorinated product. Studies have reported yields of this compound as high as 68%, with a monochloro- to dichloro-p-xylene ratio of 3.5:1.[1] This high selectivity reduces the need for extensive purification, leading to potential cost savings in downstream processing.
-
Milder Reaction Conditions: The reaction is typically carried out at or near ambient temperature and pressure, reducing energy consumption associated with heating and cooling.
-
Reduced Hazardous Waste: This method avoids the use of Lewis acid catalysts, thereby eliminating the associated waste stream. The primary waste is the saline electrolyte, which can be treated and potentially recycled. The cost of treating saline wastewater can vary, with some estimates around $1.60 per barrel for disposal of produced salt water.[5]
Drawbacks:
-
Energy Consumption: While avoiding thermal energy, this process is electricity-intensive. The cost of industrial electricity is a critical factor in the overall economic viability. The production of chlorine via electrolysis, a comparable process, consumes between 3065 kWh/tonne and 3960 kWh/tonne.[6]
-
Electrode Deactivation: Although DSAs are designed for longevity, they can still undergo deactivation over time, requiring costly replacement.
Experimental Protocols
Direct Chlorination of p-Xylene (Representative Protocol)
-
Reactor Setup: A stirred-tank reactor equipped with a gas inlet, condenser, and temperature control system is charged with p-xylene and the Lewis acid catalyst (e.g., 1-5 mol% ferric chloride).
-
Reaction Initiation: The reactor is heated to the desired temperature (typically 30-70°C).
-
Chlorine Gas Introduction: Chlorine gas is bubbled through the reaction mixture at a controlled rate. The reaction is exothermic, and the temperature is maintained through cooling.
-
Reaction Monitoring: The progress of the reaction is monitored by gas chromatography (GC) to determine the relative amounts of p-xylene, this compound, and other chlorinated byproducts.
-
Work-up and Purification: Upon completion, the reaction mixture is quenched, washed to remove the catalyst and HCl, and then subjected to fractional distillation to isolate the this compound from unreacted starting material and other isomers.
Electrochemical Synthesis of this compound (Based on Published Literature)
-
Electrochemical Cell: A divided electrochemical cell is used, with a dimensionally stable anode (e.g., RuO₂-IrO₂ coated titanium) and a suitable cathode (e.g., graphite).
-
Electrolyte Preparation: The anolyte consists of an emulsion of p-xylene in an aqueous solution of hydrochloric acid (e.g., 2M HCl). The catholyte is a similar aqueous HCl solution.
-
Electrolysis: A constant current is applied across the electrodes (e.g., a current density of 5 A/dm²). The temperature of the cell is maintained at a low temperature (e.g., 5°C) to enhance selectivity.
-
Product Extraction: After the passage of a specific amount of charge, the organic layer is separated from the anolyte.
-
Purification: The organic layer is washed and then purified, typically by distillation, to isolate the this compound.
Cost-Benefit Analysis Workflow
The decision-making process for selecting a synthesis route for this compound can be visualized as a workflow that considers various cost and benefit factors.
Caption: Cost-benefit analysis workflow for this compound synthesis.
Conclusion
The choice between direct chlorination and electrochemical synthesis for the production of this compound is not straightforward and depends on a variety of factors including capital availability, operating cost considerations, desired product purity, and environmental regulations.
Direct chlorination remains a viable option, particularly for large-scale production where the lower cost of raw materials and mature technology can be advantageous. However, the challenges of low selectivity and significant waste generation must be carefully managed.
Electrochemical synthesis, while requiring a higher initial investment, presents a compelling alternative with its high selectivity, milder operating conditions, and reduced environmental footprint. For applications demanding high purity this compound and where long-term operational efficiency and sustainability are prioritized, the electrochemical route is an increasingly attractive option.
Ultimately, a thorough techno-economic analysis tailored to specific production scales, local utility costs, and regulatory landscapes is essential for selecting the optimal synthesis route. This guide provides the foundational data and frameworks to initiate such an evaluation.
References
Safety Operating Guide
Proper Disposal of 2-Chloro-p-xylene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste is paramount. This guide provides essential safety and logistical information for the proper disposal of 2-Chloro-p-xylene, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Handling
This compound is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[1][2] Therefore, strict safety protocols must be followed.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a fully-buttoned lab coat.[3] If there is a risk of splashing, a face shield should also be worn. Work should be conducted in a properly functioning certified laboratory fume hood.[3]
Handling: Avoid breathing vapors and prevent contact with skin and eyes.[1] Keep the chemical away from heat, sparks, open flames, and hot surfaces.[4] Use non-sparking tools and take precautionary measures against static discharge.
Spill and Exposure Procedures
In case of a spill:
-
Evacuate unnecessary personnel from the area.
-
Eliminate all ignition sources.
-
Contain the spill with an inert dry material such as sand or diatomaceous earth.[4]
-
Collect the absorbed material into a suitable, covered, and labeled container for disposal as hazardous waste.[3]
In case of exposure:
-
Skin Contact: Immediately wash the affected area gently and thoroughly with soap and flowing water for 15-20 minutes.[5] Remove contaminated clothing and wash it before reuse.[1]
-
Eye Contact: Immediately flush the eyes with gently flowing water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Have the victim rinse their mouth with water.[5] Seek immediate medical attention.
Disposal Procedures
The primary and mandated method for the disposal of this compound is to transfer it to an approved waste disposal plant.[1] It is classified as a hazardous waste, and specific regulations must be followed.
Waste Characterization and Segregation
This compound is a chlorinated solvent. It is crucial to segregate chlorinated and non-halogenated solvent wastes.[6][7] Mixing these two types of waste can lead to higher disposal costs, as the entire mixture must be treated as halogenated waste.[7]
Under the Resource Conservation and Recovery Act (RCRA), spent halogenated solvents are often listed as hazardous wastes. For instance, spent solvent mixtures containing halogenated solvents like chlorobenzene are listed under the F002 waste code.[5][8] While this compound is not explicitly listed individually, its properties as a chlorinated solvent mean it should be managed as a hazardous waste.
Waste Collection and Storage
-
Container: Use a designated, compatible, and properly sealed waste container.[3] The container should be clearly labeled as "Hazardous Waste" and should specify the contents, including "this compound" and "Halogenated Solvents."
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[3] The storage area should have secondary containment to prevent spills from reaching drains.[6]
-
Labeling: Attach a completed hazardous waste label as soon as the first waste is added to the container.[3]
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. Chloro-p-xylene | C8H9Cl | CID 32883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. carlroth.com [carlroth.com]
- 5. wku.edu [wku.edu]
- 6. vumc.org [vumc.org]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
Navigating the Safe Handling of 2-Chloro-p-xylene: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of 2-Chloro-p-xylene, including detailed operational and disposal plans. By adhering to these procedural, step-by-step instructions, you can ensure a safe laboratory environment and mitigate the risks associated with this chemical.
Essential Safety and Physical Properties
A thorough understanding of the properties and hazards of this compound is the first step toward safe handling. This chemical is a flammable liquid and vapor that can cause skin and serious eye irritation.[1][2] It is also harmful if swallowed.[1][2]
| Property | Value | Source |
| Molecular Formula | C₈H₉Cl | [1] |
| Molecular Weight | 140.61 g/mol | [2] |
| Appearance | Colorless liquid | [3] |
| Flash Point | 63 °C / 145.4 °F | [4] |
| Boiling Point | 182 - 183 °C / 359.6 - 361.4 °F @ 760 mmHg | [4] |
| Specific Gravity | 1.061 | [4] |
| Vapor Density | 4.8 (Air = 1.0) | [4] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to Personal Protective Equipment (PPE) is critical to minimize exposure. The following PPE is required when handling this compound:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.[1][4][5] Standard safety glasses are not sufficient.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are mandatory.[1][4][5] While specific breakthrough times are not detailed in the provided results, nitrile gloves are a common recommendation for splash hazards with organic solvents.[6] For prolonged contact, it is advisable to consult glove manufacturer compatibility charts.
-
Protective Clothing: A lab coat or chemical-resistant apron should be worn.[4][6] For tasks with a higher risk of splashing, a chemical-resistant suit may be necessary.[5][7]
-
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][8] If exposure limits are exceeded or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.[4][8]
Operational Plan for Handling this compound
A systematic approach to handling ensures that safety is maintained at every stage of the process.
Pre-Handling Preparations
-
Information Review: Before beginning any work, thoroughly read and understand the Safety Data Sheet (SDS) for this compound.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly.
-
PPE Inspection: Inspect all PPE for damage or contamination before use.
-
Emergency Equipment Check: Confirm that an eyewash station and safety shower are accessible and operational.[8]
-
Spill Kit Availability: Have a spill kit rated for flammable liquids readily available.
Handling Procedure
-
Donning PPE: Put on all required PPE before entering the designated handling area.
-
Chemical Transport: Transport this compound in a secondary container to the fume hood.
-
Chemical Dispensing: Conduct all transfers and dispensing of this compound within the fume hood to minimize vapor inhalation.[8]
-
Experimental Use: Perform all experimental procedures involving this compound within the fume hood.
-
Post-Experiment: Upon completion of the experiment, securely cap all containers of this compound.
Post-Handling Procedures
-
Decontamination: Decontaminate all glassware and equipment that has come into contact with this compound.
-
Waste Segregation: Segregate all waste materials contaminated with this compound into designated, labeled waste containers.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.[1]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed container. The container should be compatible with organic solvents.
-
Collect all solid waste, such as contaminated gloves, paper towels, and pipette tips, in a separate, clearly labeled container.
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable," "Irritant").
-
Storage: Store waste containers in a designated satellite accumulation area that is secure and away from sources of ignition.[4][8]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[1][4] Do not dispose of this compound down the drain.[8]
By implementing these comprehensive safety and handling procedures, you can effectively manage the risks associated with this compound and maintain a secure research environment.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. Chloro-p-xylene | C8H9Cl | CID 32883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chloro-1,4-dimethylbenzene | 95-72-7 [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
